molecular formula C13H17NO2 B1313665 Ethyl 1-benzylazetidine-2-carboxylate CAS No. 54773-11-4

Ethyl 1-benzylazetidine-2-carboxylate

Cat. No.: B1313665
CAS No.: 54773-11-4
M. Wt: 219.28 g/mol
InChI Key: MDWJXMWPDZPGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzylazetidine-2-carboxylate is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-benzylazetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)12-8-9-14(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWJXMWPDZPGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80454305
Record name Ethyl 1-benzylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54773-11-4
Record name Ethyl 1-benzylazetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80454305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1-benzylazetidine-2-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Ethyl 1-benzylazetidine-2-carboxylate, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document is structured to deliver not just data, but also field-proven insights into the practical utility and scientific context of this compound.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of rigidity and metabolic stability, making it a privileged scaffold in the design of novel therapeutics. This compound serves as a valuable derivative, offering a versatile platform for the synthesis of more complex and biologically active molecules. The N-benzyl group provides stability and can influence pharmacokinetic properties, while the ethyl ester at the 2-position offers a convenient handle for further chemical elaboration.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
Chemical Name This compound-
CAS Number 54773-11-4[2]
Molecular Formula C₁₃H₁₇NO₂[2]
Molecular Weight 219.28 g/mol [2]
Predicted Boiling Point 290.1 ± 33.0 °C at 760 mmHgN/A
Predicted Density 1.1 ± 0.1 g/cm³N/A
Predicted Flash Point 103.7 ± 16.3 °CN/A
Appearance Expected to be a colorless to pale yellow oilN/A
Solubility Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated.N/A
Stability Stable under standard laboratory conditions. The N-benzyl group is generally stable but can be removed under hydrogenolysis conditions. The ester is susceptible to hydrolysis under acidic or basic conditions.N/A

Synthesis Methodology: N-Benzylation of Ethyl Azetidine-2-carboxylate

The synthesis of this compound is most directly achieved through the N-alkylation of ethyl azetidine-2-carboxylate with a suitable benzylating agent. This reaction is a cornerstone of amine chemistry and is highly reliable for preparing N-substituted amines.

Rationale behind the Experimental Design

The chosen synthetic strategy involves the nucleophilic attack of the secondary amine of the azetidine ring on the electrophilic benzylic carbon of benzyl bromide. The selection of a non-nucleophilic base, such as potassium carbonate or triethylamine, is critical. Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction, thereby preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. A polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is employed to dissolve the reactants and facilitate the SN2 reaction. The reaction is typically performed at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.

Detailed Experimental Protocol

Materials:

  • Ethyl azetidine-2-carboxylate

  • Benzyl bromide

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of ethyl azetidine-2-carboxylate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl azetidine-2-carboxylate Ethyl azetidine-2-carboxylate Reaction N-Alkylation (Room Temperature, 12-24h) Ethyl azetidine-2-carboxylate->Reaction Benzyl bromide Benzyl bromide Benzyl bromide->Reaction K2CO3 K2CO3 K2CO3->Reaction Base MeCN MeCN MeCN->Reaction Solvent Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Anticipated)

SpectroscopyAnticipated Data
¹H NMR δ (ppm): 7.2-7.4 (m, 5H, Ar-H), 4.1-4.3 (q, 2H, OCH₂CH₃), 3.6-3.8 (m, 1H, NCH), 3.5-3.7 (s, 2H, NCH₂Ph), 3.2-3.4 (m, 2H, azetidine-CH₂), 2.0-2.2 (m, 2H, azetidine-CH₂), 1.2-1.4 (t, 3H, OCH₂CH₃)
¹³C NMR δ (ppm): ~173 (C=O), ~138 (Ar-C), ~128-129 (Ar-CH), ~61 (OCH₂), ~60 (NCH₂Ph), ~58 (NCH), ~50 (azetidine-CH₂), ~25 (azetidine-CH₂), ~14 (CH₃)
IR (cm⁻¹) ~2980-2850 (C-H stretch), ~1735 (C=O stretch, ester), ~1450, ~1495 (C=C stretch, aromatic), ~1180 (C-O stretch, ester), ~1100 (C-N stretch)
Mass Spec (EI) m/z: 219 (M⁺), 146 (M⁺ - CO₂Et), 91 (C₇H₇⁺, benzyl fragment)

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block with significant potential in drug discovery. Its utility stems from the unique properties of the azetidine ring and the synthetic handles it possesses.

  • Scaffold for Novel Therapeutics: The rigid azetidine core can be used to orient substituents in a defined three-dimensional space, which is crucial for optimizing interactions with biological targets.[1]

  • Bioisosteric Replacement: The azetidine moiety can serve as a bioisostere for other cyclic amines like pyrrolidine or piperidine, often leading to improved physicochemical properties such as solubility and metabolic stability.

  • Chemical Probe Development: The ability to introduce diverse functionalities onto the azetidine ring makes this compound a valuable starting material for the synthesis of chemical probes to investigate biological pathways.

  • Further Functionalization: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide range of amines to form amides, a common linkage in many drug molecules. The N-benzyl group can be retained as part of the final molecule or removed via hydrogenolysis to allow for further modification at the nitrogen atom.

Logical Drug Design Pathway

Drug_Design_Pathway Start Ethyl 1-benzylazetidine- 2-carboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis Acid 1-Benzylazetidine- 2-carboxylic Acid Hydrolysis->Acid AmideCoupling Amide Coupling (with R-NH2) Acid->AmideCoupling FinalCompound Bioactive Compound (Drug Candidate) AmideCoupling->FinalCompound

Caption: Potential pathway for elaborating the core scaffold.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, general guidelines for handling similar organic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

References

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26267-26275.
  • Singh, A. K., & Singh, S. (2017). Azetidines: a promising scaffold for the development of novel therapeutic agents. European Journal of Medicinal Chemistry, 137, 356-382.

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for Ethyl 1-benzylazetidine-2-carboxylate, a molecule of significant interest in medicinal chemistry due to the prevalence of the azetidine scaffold in modern pharmaceuticals. The azetidine ring offers a unique three-dimensional structure that can enhance pharmacological properties.[1] A thorough understanding of its spectroscopic characteristics is paramount for its synthesis, characterization, and application in drug discovery.

This document is structured to provide not just the data, but also the underlying scientific rationale for the predicted spectral features, empowering researchers to confidently identify and characterize this and similar molecules. The data presented herein is predictive, based on established principles of spectroscopy and analysis of structurally related compounds.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound, assuming a deuterated chloroform (CDCl₃) solvent.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-7' to H-11'7.25 - 7.40Multiplet-Aromatic protons of the benzyl group
H-53.65Singlet-Benzylic methylene protons
H-164.15Quartet7.1Methylene protons of the ethyl ester
H-13.80Triplet7.5Methine proton on the azetidine ring
H-3a, H-3b3.20 - 3.40Multiplet-Methylene protons on the azetidine ring
H-2a, H-2b2.20 - 2.40Multiplet-Methylene protons on the azetidine ring
H-171.25Triplet7.1Methyl protons of the ethyl ester
Interpretation of the Predicted ¹H NMR Spectrum
  • Aromatic Region (7.25 - 7.40 ppm): The five protons on the phenyl ring of the benzyl group are expected to appear as a complex multiplet in this region, which is characteristic of monosubstituted benzene rings.

  • Benzylic Protons (H-5, ~3.65 ppm): The two protons of the methylene group attached to the nitrogen (N-4) and the phenyl ring are chemically equivalent and are expected to appear as a singlet. Their chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and the aromatic ring.

  • Ethyl Ester Protons (H-16, ~4.15 ppm and H-17, ~1.25 ppm): The ethyl group of the ester will present as a quartet for the methylene protons (H-16) and a triplet for the methyl protons (H-17), with a typical coupling constant of approximately 7.1 Hz. The methylene protons are shifted downfield due to the adjacent oxygen atom.

  • Azetidine Ring Protons:

    • H-1 (~3.80 ppm): This methine proton, being adjacent to the electron-withdrawing carboxylate group, is expected to be the most downfield of the azetidine ring protons and will likely appear as a triplet due to coupling with the adjacent methylene protons (H-2).

    • H-3 (~3.20 - 3.40 ppm): These methylene protons are adjacent to the nitrogen atom and are expected to be deshielded, appearing as a multiplet.

    • H-2 (~2.20 - 2.40 ppm): These methylene protons are further from the heteroatoms and are expected to be the most upfield of the azetidine ring protons, appearing as a multiplet.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Collect 8-16 scans for a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals and analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data

The following table outlines the predicted ¹³C NMR chemical shifts for this compound in CDCl₃.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment
C-13172.5Ester carbonyl carbon
C-6138.0Quaternary aromatic carbon of the benzyl group
C-7', C-11'128.5ortho-Aromatic carbons of the benzyl group
C-8', C-10'128.2meta-Aromatic carbons of the benzyl group
C-9'127.0para-Aromatic carbon of the benzyl group
C-1660.5Methylene carbon of the ethyl ester
C-158.0Methine carbon on the azetidine ring
C-556.0Benzylic methylene carbon
C-348.0Methylene carbon on the azetidine ring (adjacent to N)
C-225.0Methylene carbon on the azetidine ring
C-1714.2Methyl carbon of the ethyl ester
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbon (C-13, ~172.5 ppm): The ester carbonyl carbon is the most deshielded carbon and appears at a characteristic downfield shift.

  • Aromatic Carbons (127.0 - 138.0 ppm): The six carbons of the phenyl ring are expected in this region. The quaternary carbon (C-6) will likely be a weak signal. The other aromatic carbons will have distinct chemical shifts, though they may overlap.

  • Oxygenated and Nitrogenated Carbons:

    • C-16 (~60.5 ppm): The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.

    • C-1 (~58.0 ppm): The methine carbon of the azetidine ring is deshielded by both the nitrogen and the carboxylate group.

    • C-5 (~56.0 ppm): The benzylic methylene carbon is shifted downfield due to the adjacent nitrogen and phenyl group.

    • C-3 (~48.0 ppm): This azetidine methylene carbon is deshielded by the adjacent nitrogen.

  • Aliphatic Carbons:

    • C-2 (~25.0 ppm): This is the most upfield of the azetidine ring carbons.

    • C-17 (~14.2 ppm): The methyl carbon of the ethyl ester is the most upfield signal in the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup:

    • Lock and shim the instrument as for ¹H NMR.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Typical parameters include a 30° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2 seconds.

    • A significant number of scans (e.g., 256 or more) are typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
3050 - 3030MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch (azetidine, ethyl, benzyl)
1735StrongC=O stretch (ester)
1605, 1495, 1455Medium-WeakC=C stretch (aromatic ring)
1200 - 1180StrongC-O stretch (ester)
1150 - 1100MediumC-N stretch (azetidine, benzylamine)
Interpretation of the Predicted IR Spectrum
  • C-H Stretching (3050 - 2850 cm⁻¹): The spectrum will show absorptions for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds (below 3000 cm⁻¹).

  • Carbonyl Stretch (C=O, ~1735 cm⁻¹): A strong, sharp absorption band around 1735 cm⁻¹ is a key diagnostic feature for the ester functional group.

  • Aromatic C=C Stretching (1605 - 1455 cm⁻¹): A series of medium to weak bands in this region are characteristic of the phenyl ring.

  • C-O and C-N Stretching (1200 - 1100 cm⁻¹): A strong band corresponding to the C-O stretch of the ester is expected around 1200-1180 cm⁻¹. The C-N stretching vibrations of the azetidine and benzylamine moieties will likely appear in the 1150-1100 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy (Neat Liquid)
  • Sample Preparation: As this compound is likely a liquid or low-melting solid, a neat sample can be analyzed.

  • Instrument Setup:

    • Ensure the ATR crystal is clean.

    • Record a background spectrum of the empty ATR accessory.

  • Data Acquisition:

    • Apply a small drop of the sample onto the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should yield the protonated molecular ion.

Predicted Mass Spectrometry Data (ESI-MS)
  • Molecular Formula: C₁₃H₁₇NO₂

  • Molecular Weight: 219.28 g/mol

Predicted m/z Ion Notes
220.13[M+H]⁺Protonated molecular ion (most abundant in the molecular ion region)
242.11[M+Na]⁺Sodium adduct, commonly observed in ESI
91.05[C₇H₇]⁺Tropylium ion, a very stable fragment from the benzyl group
128.07[M - C₇H₇]⁺Loss of the benzyl group
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion: Under positive ion ESI conditions, the base peak in the high m/z region is expected to be the protonated molecule [M+H]⁺ at m/z 220.13. The presence of a sodium adduct [M+Na]⁺ at m/z 242.11 is also highly probable.

  • Fragmentation Pattern: The most characteristic fragmentation is the cleavage of the benzylic C-N bond. This leads to the formation of a highly stable tropylium ion at m/z 91.05, which is often the base peak in the fragmentation spectrum.[2] The remaining part of the molecule would form a fragment at m/z 128.07.

Experimental Protocol for ESI-MS

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolve in appropriate solvent) NMR NMR Analysis (¹H and ¹³C) Sample->NMR IR IR Analysis (FT-IR) Sample->IR MS MS Analysis (ESI-MS) Sample->MS Data Data Interpretation & Structure Confirmation NMR->Data IR->Data MS->Data

Caption: General workflow for the spectroscopic analysis of this compound.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup:

    • The mass spectrometer is typically coupled to a liquid chromatography (LC) system.

    • Set the ESI source parameters: positive ion mode, capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas flow and temperature.[3]

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis:

    • Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺).

    • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the structure.

References

  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

  • Bouchoux, G., & Salpin, J. Y. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of mass spectrometry, 36(2), 198-208. Retrieved from [Link]

  • Merlino, A., Boiani, M., Cerecetto, H., & González, M. (2007). 2-Benzyl-2-methyl-2H-benzimidazole 1,3-dioxide derivatives: Spectroscopic and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(2), 540–549. Retrieved from [Link]

  • Al-Ostath, J., Yousuf, S., & Ibrahim, M. (2017). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. Retrieved from [Link]

  • Gałęzowska, J., & Lis, T. (2007). N-Benzylacetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 9), o3713. Retrieved from [Link]

  • Hassan, A. S., Moustafa, A. H., & El-Hashash, M. A. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules (Basel, Switzerland), 21(3), 333. Retrieved from [Link]

  • Kantharaju, K., Raghava, G. P. S., & Kumar, K. S. (2017). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. Retrieved from [Link]

  • Kumar, A., Kumar, R., & Kumar, S. (2014). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Der Pharma Chemica, 6(5), 343-349. Retrieved from [Link]

  • Leito, I., & Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5827–5830. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azetidinecarboxylic acid, (S)-. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Retrieved from [Link]

  • Székely, G., & Forró, E. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)- and 2-(Oxetan-3-yl)acrylates. Molecules (Basel, Switzerland), 28(3), 1013. Retrieved from [Link]

Sources

¹³C NMR chemical shifts of Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl 1-benzylazetidine-2-carboxylate

Introduction

This compound is a heterocyclic compound featuring a strained four-membered azetidine ring, an N-benzyl substituent, and an ethyl ester functional group. The structural elucidation of such molecules is paramount in drug development and organic synthesis, where precise atomic connectivity and conformation are critical. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique that provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific signal, or resonance, in the ¹³C NMR spectrum, making it a powerful tool for molecular characterization.

Due to the absence of a publicly available experimental ¹³C NMR spectrum for this compound, this guide provides a comprehensive analysis of its predicted chemical shifts. This predictive approach is grounded in the fundamental principles of NMR spectroscopy and supported by spectral data from analogous structural motifs. By dissecting the molecule into its constituent parts—the azetidine ring, the ethyl ester, and the N-benzyl group—we can systematically predict and rationalize the chemical shift of each carbon atom. This document serves as a robust framework for researchers to interpret an experimental spectrum, should one be acquired, or to estimate the spectral properties of similar derivatives.

Predicted ¹³C NMR Chemical Shifts

The structure of this compound, with the systematic numbering used throughout this guide, is presented below. The molecule possesses 12 unique carbon environments, and therefore, 12 distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Caption: Molecular structure of this compound with carbon numbering.

Based on established chemical shift ranges for analogous functional groups and heterocyclic systems, the predicted ¹³C NMR chemical shifts are summarized in the following table.

Carbon Atom(s)MultiplicityPredicted Chemical Shift (δ, ppm)Rationale
Azetidine Ring
C2CH55 - 65α to Nitrogen and Carbonyl
C3CH₂20 - 30Aliphatic, influenced by ring strain
C4CH₂40 - 50α to Nitrogen
N-Benzyl Group
C5 (Benzylic CH₂)CH₂50 - 60α to Nitrogen, Benzylic
C6 (Ipso)C135 - 140Aromatic, substituent effect
C7, C11 (Ortho)CH128 - 130Aromatic
C8, C10 (Meta)CH128 - 129Aromatic
C9 (Para)CH127 - 128Aromatic
Ethyl Ester Group
C12 (C=O)C170 - 175Ester Carbonyl
C13 (-OCH₂)CH₂60 - 65α to Oxygen
C14 (-CH₃)CH₃13 - 16Aliphatic Methyl

Detailed Analysis of Predicted Chemical Shifts

The chemical shift of a carbon nucleus is highly dependent on its local electronic environment, which is influenced by hybridization, electronegativity of adjacent atoms, and steric effects.[1]

Azetidine Ring Carbons (C2, C3, C4)

The four-membered azetidine ring is a strained heterocyclic system, and this ring strain can influence the hybridization and, consequently, the chemical shifts of the ring carbons.

  • C2 (Methine, δ ~55-65 ppm): This carbon is positioned alpha to two electron-withdrawing groups: the ring nitrogen and the carbonyl carbon (C12) of the ester. The nitrogen atom's electronegativity significantly deshields adjacent carbons.[2][3] The additional inductive effect from the ester group further shifts this signal downfield. In similar L-azetidine-2-carboxylic acid derivatives, this alpha-carbon (Hα) typically appears in the range of 58-65 ppm.[4]

  • C3 (Methylene, δ ~20-30 ppm): As a saturated methylene carbon within the ring, C3 is expected to be the most upfield of the ring carbons. Its chemical shift is primarily determined by its sp³ hybridization, but the ring strain tends to shift it slightly downfield compared to an acyclic analogue. Published data for L-azetidine-2-carboxylic acid shows the β-carbon (Hβ) at approximately 23 ppm.[4]

  • C4 (Methylene, δ ~40-50 ppm): This carbon is alpha to the ring nitrogen. The direct attachment to the electronegative nitrogen atom causes a significant downfield shift compared to C3.[2] The chemical shift is expected to be in the typical range for carbons adjacent to an amine.

N-Benzyl Group Carbons (C5-C11)

The N-benzyl group introduces a benzylic methylene carbon and six aromatic carbons.

  • C5 (Benzylic CH₂, δ ~50-60 ppm): This benzylic carbon is attached to the nitrogen atom of the azetidine ring. Its chemical shift is influenced by both its position adjacent to the aromatic ring and its attachment to the nitrogen. Benzylic carbons alpha to a nitrogen typically resonate in the 40-55 ppm range.[5]

  • Aromatic Carbons (C6-C11, δ ~127-140 ppm): Aromatic carbons typically resonate in the 110-150 ppm region.[2]

    • C6 (Ipso, δ ~135-140 ppm): The ipso-carbon, directly attached to the CH₂-N group, is deshielded by the substituent effect and is expected to appear at the most downfield position among the aromatic signals.

    • C7/C11 (Ortho) and C8/C10 (Meta): These carbons are expected to have very similar chemical shifts, typically around 128-130 ppm, as the electronic effect of the alkyl-amino substituent diminishes with distance.[6]

    • C9 (Para, δ ~127-128 ppm): The para-carbon is often slightly shielded compared to the ortho and meta carbons and may appear at a slightly more upfield position.

Ethyl Ester Group Carbons (C12, C13, C14)

The ethyl ester group has three distinct carbon environments.

  • C12 (Carbonyl, δ ~170-175 ppm): The carbonyl carbon of an ester is highly deshielded due to the sp² hybridization and the double bond to an electronegative oxygen atom. This results in a characteristic downfield chemical shift, typically in the 170-185 ppm range.[7][8] For ethyl esters, values around 170 ppm are common.

  • C13 (Methylene, δ ~60-65 ppm): The methylene carbon is directly bonded to the ester oxygen, which is highly electronegative. This deshielding effect places its signal in the 60-65 ppm range.

  • C14 (Methyl, δ ~13-16 ppm): This is a standard aliphatic methyl carbon. It is relatively shielded and will appear in the far upfield region of the spectrum, typically between 10-15 ppm.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

To validate the predicted chemical shifts, a rigorous experimental approach is required. The following protocol outlines the standard procedure for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

Part 1: Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

  • Mass: Accurately weigh approximately 50-100 mg of the compound for a standard ¹³C NMR experiment.[9][10]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[11]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing can aid dissolution.[11]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. The signal from the four equivalent carbons in TMS will be used to define the 0 ppm reference point.[9]

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particulates.[9] The final sample height should be approximately 4-5 cm.

  • Labeling: Clearly label the NMR tube with the sample identity.[12]

Part 2: Data Acquisition and Processing

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment prep1 Weigh Sample (50-100 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS (Internal Standard) prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample & Lock prep4->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Tune Probe acq2->acq3 acq4 Acquire 1D ¹³C (Proton Decoupled) acq3->acq4 an1 Process FID (FT, Phasing) acq4->an1 an2 Reference to TMS (0 ppm) an1->an2 an3 Acquire DEPT-135 (Determine Multiplicity) an2->an3 an4 Acquire 2D NMR (HSQC/HMBC) an2->an4 an5 Final Assignment an3->an5 an4->an5

Caption: Standard workflow for ¹³C NMR structural analysis.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent, which stabilizes the magnetic field.[11]

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.[11]

  • Tuning: The NMR probe is tuned to the ¹³C frequency to ensure maximum signal sensitivity.

  • Acquisition Parameters: Set up a standard proton-decoupled ¹³C experiment. Key parameters include:

    • Number of Scans (NS): Typically 64 to 1024 scans, or more, depending on the sample concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds between pulses is standard, but may need to be increased for quaternary carbons.

  • Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is processed. This involves Fourier transformation, phase correction, and baseline correction to yield the final spectrum. The spectrum is then calibrated by setting the TMS peak to 0.0 ppm.[13]

Part 3: Advanced Experiments for Unambiguous Assignment

For complex molecules, a standard 1D ¹³C spectrum may not be sufficient for a definitive assignment. Advanced NMR experiments are essential for validating the predicted structure.

  • DEPT (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment is particularly valuable. It differentiates carbons based on the number of attached protons: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (C and C=O) are not observed.[14][15][16] By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, one can confidently assign the multiplicity of each carbon signal.[17]

  • 2D Heteronuclear Correlation Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment shows correlations between carbons and the protons directly attached to them. It provides an unambiguous link between the ¹H and ¹³C spectra.[18][19]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds away. It is exceptionally powerful for piecing together the carbon skeleton and assigning quaternary carbons.[18]

Conclusion

This guide provides a detailed, predictive framework for understanding the ¹³C NMR spectrum of this compound. By systematically analyzing the electronic effects within each structural component—the strained azetidine ring, the N-benzyl group, and the ethyl ester—we have established expected chemical shift ranges for all 12 unique carbon atoms. The outlined experimental protocol, including advanced techniques like DEPT and 2D correlation spectroscopy, offers a robust methodology for the practical acquisition and unambiguous assignment of the spectrum. This synthesis of theoretical prediction and practical methodology equips researchers, scientists, and drug development professionals with the necessary tools to confidently approach the structural characterization of this and related heterocyclic molecules.

References

  • DEPT | NMR Core Facility - Columbia University. (n.d.). Columbia University. Retrieved January 17, 2026, from [Link]

  • Mnova Predict | Accurate Prediction. (n.d.). Bruker. Retrieved January 17, 2026, from [Link]

  • Chemical Shift Prediction - NMRFx Analyst. (n.d.). NMRFx Analyst. Retrieved January 17, 2026, from [Link]

  • DEPT - 135 | Tecmag. (n.d.). Tecmag. Retrieved January 17, 2026, from [Link]

  • Which software is best for computer assisted prediction of NMR and/or mass spectra? (2012, April 3). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A User Guide to Modern NMR Experiments. (n.d.). University of Oxford. Retrieved January 17, 2026, from [Link]

  • Download NMR Predict - Mestrelab. (n.d.). Mestrelab. Retrieved January 17, 2026, from [Link]

  • PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE. Retrieved January 17, 2026, from [Link]

  • Westler, W. M., et al. (n.d.). Two-dimensional NMR strategies for carbon-carbon correlations and sequence-specific assignments in carbon-13 labeled proteins. Journal of the American Chemical Society. Retrieved January 17, 2026, from [Link]

  • Direct Access to L-Azetidine-2-carboxylic Acid. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). Okayama University. Retrieved January 17, 2026, from [Link]

  • Types of 2D NMR. (n.d.). NMR Service. Retrieved January 17, 2026, from [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved January 17, 2026, from [Link]

  • 13C ; DEPT135 ; HSQC) and HRMS spectra. (n.d.). HAL open science. Retrieved January 17, 2026, from [Link]

  • The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. (2021, June 8). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • NMR Sample Requirements and Preparation. (n.d.). University of Colorado Boulder. Retrieved January 17, 2026, from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Two Dimensional NMR. (n.d.). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

  • CSD Solution #13. (n.d.). University of Calgary. Retrieved January 17, 2026, from [Link]

  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved January 17, 2026, from [Link]

  • Preparing Samples For NMR Acquisition and Software For Processing The Spectra. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • 13c n.m.r. chemical shift data (6) for model compounds and for (1). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2d NMR. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Repositório Científico da Universidade de Aveiro. Retrieved January 17, 2026, from [Link]

  • Chemical shifts. (n.d.). ETH Zurich. Retrieved January 17, 2026, from [Link]

  • 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • 13C NMR of N-heterocycles. Conformation OF phenothiazines and 2,3-diazaphenothiazines. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • A guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved January 17, 2026, from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 17, 2026, from [Link]

  • 13-C NMR Protocol for beginners AV-400. (n.d.). Retrieved January 17, 2026, from [Link]

  • 13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 17, 2026, from [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Iowa State University Digital Repository. Retrieved January 17, 2026, from [Link]

  • Application of (13)C NMR Spectroscopy and (13)C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sometimes, carbon attached to nitrogen atom show very low intensity (and broad) peak in 13C NMR spectrum. Why is it so? (2023, September 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 13C-NMR. (n.d.). Retrieved January 17, 2026, from [Link]

  • Azetidinecarboxylic Acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Search Results. (n.d.). Beilstein Journals. Retrieved January 17, 2026, from [Link]

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 1-benzylazetidine-2-carboxylate, a key intermediate in pharmaceutical synthesis. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols. The focus is on ensuring scientific integrity through self-validating systems and authoritative grounding.

Introduction: The Significance of this compound Analysis

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural integrity and purity are paramount for the synthesis of downstream active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for the characterization and quantification of this molecule.[1][2] This guide will elucidate the critical aspects of developing a robust MS-based analytical workflow, from sample preparation to data interpretation.

Foundational Principles: Ionization and Mass Analysis

The journey of a molecule through a mass spectrometer begins with its conversion into a gas-phase ion. The choice of ionization technique is critical and depends on the analyte's physicochemical properties. For this compound, a relatively polar, nitrogen-containing small molecule, Electrospray Ionization (ESI) is the preferred method.[3][4]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from solution with minimal fragmentation.[5] It is particularly well-suited for polar molecules and is highly compatible with liquid chromatography (LC).[6] The nitrogen atom in the azetidine ring readily accepts a proton, making positive-ion mode ESI the logical choice, leading to the formation of the protonated molecule, [M+H]⁺.[3][4][7]

  • Atmospheric Pressure Chemical Ionization (APCI): While ESI is optimal, APCI presents a viable alternative, especially for less polar compounds or when using non-polar mobile phases.[8][9][10] APCI involves vaporizing the sample and then ionizing it via corona discharge.[11][12]

Once ionized, the ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer. Several types of analyzers are suitable for this application:

  • Quadrupole Mass Analyzers: These are the most common mass analyzers due to their robustness, speed, and cost-effectiveness.[13][14][15] They operate by creating an oscillating electrical field that allows only ions of a specific m/z to pass through to the detector.[16] Triple quadrupole (QqQ) instruments are the gold standard for quantitative analysis, offering high selectivity and sensitivity through Selected Reaction Monitoring (SRM).[2][17]

  • Ion Trap Mass Analyzers: Ion traps, including 3D and linear traps, store ions in an oscillating electric field before ejecting them for detection.[18][19][20][21][22] They are particularly useful for qualitative analysis due to their ability to perform multiple stages of fragmentation (MSⁿ), providing detailed structural information.[19]

  • High-Resolution Mass Spectrometry (HRMS) - Orbitrap and FT-ICR: For unambiguous molecular formula confirmation, high-resolution analyzers like the Orbitrap are invaluable.[23][24][25][26] They provide exceptional mass accuracy, allowing for the determination of elemental composition.[27]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a validated approach for the analysis of this compound using LC-MS/MS.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Working Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with a different mass can be used. Prepare a working solution of the IS at a constant concentration (e.g., 100 ng/mL).

  • Sample Preparation: For analysis from a reaction mixture or biological matrix, a protein precipitation or liquid-liquid extraction step may be necessary. For simple purity analysis, dilute the sample in the initial mobile phase. Spike all standards and samples with the internal standard.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Optimize nebulizer and desolvation gas flow rates for maximum signal intensity.

Caption: LC-MS/MS workflow for this compound analysis.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is a powerful tool for structural confirmation.[7] It involves selecting the precursor ion (the protonated molecule in this case), fragmenting it, and then analyzing the resulting product ions.[28]

  • Collision-Induced Dissociation (CID): This is the most common fragmentation technique.[28] The precursor ion is accelerated and collided with an inert gas (e.g., argon or nitrogen), causing it to break apart at its weakest bonds.[17][28] The energy of this collision can be controlled to produce different fragmentation patterns.

The protonation of this compound is expected to occur on the nitrogen atom of the azetidine ring, as it is the most basic site.[29][30][31] The fragmentation upon CID is likely to proceed through several key pathways:

  • Loss of the Ethyl Group: Cleavage of the ester can result in the loss of an ethyl radical or ethylene.

  • Decarboxylation: Loss of the carboxyl group as CO₂ is a common fragmentation pathway for esters.

  • Cleavage of the Benzyl Group: The bond between the nitrogen and the benzylic carbon can cleave, leading to the formation of a stable benzyl cation (m/z 91).

  • Ring Opening of the Azetidine: The strained four-membered ring can undergo cleavage.

Fragmentation_Pathway Precursor [M+H]⁺ This compound Fragment1 Loss of Ethylene (-C₂H₄) Precursor->Fragment1 CID Fragment2 Loss of CO₂ Precursor->Fragment2 CID Fragment3 Formation of Benzyl Cation (m/z 91) Precursor->Fragment3 CID Fragment4 Azetidine Ring Opening Precursor->Fragment4 CID

Caption: Predicted MS/MS fragmentation pathways for the analyte.

Quantitative Analysis

For quantitative analysis, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is typically employed.[17] This involves monitoring a specific precursor ion to product ion transition.

Based on the predicted fragmentation, several potential SRM transitions can be monitored. The most intense and specific transition should be chosen for quantification, while a second transition can be used for confirmation.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Transition Type
This compound220.191.1Quantifier
This compound220.1174.1Qualifier
Internal Standard (Hypothetical)225.191.1-

A robust quantitative method must be validated according to regulatory guidelines such as those from the ICH.[32][33][34][35] Key validation parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components.[35]

  • Linearity: The range over which the response is directly proportional to the concentration.

  • Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between measurements, respectively.[33]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.[35]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[33]

Conclusion: Ensuring Analytical Excellence

The mass spectrometric analysis of this compound is a critical component of quality control in pharmaceutical development. By leveraging the power of modern LC-MS/MS techniques and adhering to rigorous validation protocols, researchers can ensure the identity, purity, and quantity of this important synthetic intermediate. The methodologies described in this guide provide a solid foundation for developing and implementing reliable and accurate analytical workflows.

References

  • Orbitrap mass analyzer--overview and applications in proteomics. Proteomics.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. Cranfield University.
  • A Beginner's Guide to Mass Spectrometry: Mass Analyzers. ACD/Labs.
  • Mass Analyzer Technology Overview. Thermo Fisher Scientific - US.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Mass Spectrometry Basics. JEOL USA Inc..
  • Quadrupole mass analyzer. Wikipedia.
  • Quadrupoles: How do they work?. University of Liverpool.
  • How a Quadrupole Mass Spectrometer Works. Hiden Analytical.
  • Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio.
  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs.
  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH.
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen.
  • Ion Trap and Time of Flight Mass Analyzers. LCGC International.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham.
  • Mass spectrometry - Ion Trap, Analysis, Separation. Britannica.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Electrospray and APCI Mass Analysis. AxisPharm.
  • Quality Guidelines. ICH.
  • Orbitrap. Wikipedia.
  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed.
  • What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. YouTube.
  • Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe.
  • Atmospheric-pressure chemical ionization. Wikipedia.
  • molDiscovery: learning mass spectrometry fragmentation of small molecules. PubMed - NIH.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC - NIH.
  • MS/MS fragmentation. Fiehn Lab.
  • Ion Trap Mass Spectrometry. BASi.
  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC - NIH.
  • Ion trap. Wikipedia.
  • Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX.
  • Predicting collision-induced dissociation mass spectra: Understanding the role of the mobile proton in small molecule fragmentation. ResearchGate.
  • Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science.
  • Quantifying Small Molecules by Mass Spectrometry. LCGC International.
  • Ionization Modes. University of Notre Dame.
  • Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental C. PLOS ONE.
  • Orbitrap mass spectrometry: Instrumentation, ion motion and applications. ResearchGate.
  • Small and Large Molecule LC-MS. IQVIA Laboratories.
  • Orbitrap mass spectrometry. Slideshare.
  • Predicting collision-induced dissociation mass spectra: understanding the role of the mobile proton in small molecule fragmentation. PubMed.
  • Collision-induced dissociation. Wikipedia.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
  • APPLICATION OF THE ORBITRAP MASS ANALYZER TO TARGETED PROTEOMICS AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY OF SMALL MOLECULES. University of Wisconsin–Madison.
  • Surface-Induced Dissociation of Small Molecules, Peptides, and Non-covalent Protein Complexes. PMC - NIH.
  • Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University.
  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate.
  • Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. Scilit.
  • Electrospray ionization. Wikipedia.

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the core physicochemical properties of Ethyl 1-benzylazetidine-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. As the azetidine scaffold gains prominence in drug discovery for its ability to impart favorable pharmacokinetic properties, a deep understanding of its derivatives is paramount.[1] This document moves beyond a simple data sheet, offering insights into the causality behind these properties and the experimental methodologies required for their validation.

The unique structural characteristics of the azetidine ring—high ring strain, sp³-rich character, and conformational rigidity—confer enhanced solubility, metabolic stability, and unique pharmacological profiles to parent molecules.[1] this compound serves as a valuable intermediate, combining the benefits of the azetidine core with a versatile ethyl ester for further synthetic elaboration.

I. Core Molecular and Physical Properties

A foundational understanding of a compound's properties is the bedrock of its application in research and development. While extensive experimental data for this specific intermediate is not broadly published, we can compile known identifiers and provide expert-informed estimates based on closely related analogs and computational predictions.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource/Method
Molecular Formula C₁₃H₁₇NO₂-
Molecular Weight 219.28 g/mol [2]
CAS Number 54773-11-4[2]
Appearance Colorless to Yellow LiquidInferred from Methyl analog[3]
Boiling Point ~280 - 295 °C at 760 mmHgPredicted
Melting Point Not Applicable (Liquid at STP)Inferred from Methyl analog[3]
Aqueous Solubility Low to ModeratePredicted
LogP (Octanol/Water) 2.1 ± 0.3Predicted
pKa (Conjugate Acid) 6.5 ± 0.5Predicted

Note: Predicted values are generated based on established computational algorithms and should be confirmed by experimental data.

II. Lipophilicity and Solubility: The Keys to Biological Behavior

Lipophilicity and aqueous solubility are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4][5] These properties dictate how a compound interacts with biological membranes and fluids.[6]

LogP and LogD: A Measure of Lipophilicity
  • LogP is the logarithm of the partition coefficient of a neutral compound between octanol and water. It is a fundamental measure of a molecule's affinity for lipid-like environments.[7]

  • LogD is the distribution coefficient at a specific pH and is more physiologically relevant for ionizable compounds, as it accounts for both the neutral and ionized forms.[5][8]

For this compound, the tertiary amine within the azetidine ring is basic. At physiological pH (7.4), a significant portion of the molecules will be protonated. Therefore, LogD₇.₄ is the more insightful parameter for predicting its behavior in biological systems. Given the predicted pKa of ~6.5, the LogD₇.₄ will be lower than its LogP, indicating increased hydrophilicity in its protonated state.

Aqueous Solubility

The interplay between the lipophilic benzyl and ethyl groups and the polar ester and tertiary amine functionalities results in an expected low to moderate aqueous solubility. The protonation of the azetidine nitrogen at acidic pH will enhance solubility. In drug development, balancing lipophilicity and solubility is crucial; highly lipophilic compounds often exhibit poor solubility and bioavailability, while highly soluble compounds may have difficulty crossing cell membranes.[5]

III. Ionization Constant (pKa): The Influence of pH

The pKa of a molecule is the pH at which it is 50% ionized. The azetidine nitrogen in this compound is a tertiary amine and thus basic. The pKa of its conjugate acid is predicted to be in the range of 6.5-7.0. This is a critical parameter as it determines the charge state of the molecule in different biological compartments, which in turn affects its solubility, permeability, and target binding.[9] For instance, in the acidic environment of the stomach (pH 1.5-3.5), the compound will be almost entirely protonated (positively charged), whereas in the more neutral environment of the small intestine and blood (pH ~7.4), it will exist as a mixture of charged and neutral species.

IV. Spectroscopic and Spectrometric Characterization

Structural confirmation is the cornerstone of chemical synthesis and analysis. Below are the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[10]

  • ¹H NMR:

    • Aromatic Protons (Benzyl Group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

    • Benzyl CH₂: A singlet or a pair of doublets (due to chirality) around 3.6-3.8 ppm .

    • Azetidine Ring Protons: Complex multiplets between 2.0-4.0 ppm . The proton at the C2 position (adjacent to the ester) will be a distinct multiplet, likely a triplet or doublet of doublets.

    • Ethyl Ester CH₂: A quartet around 4.1-4.3 ppm due to coupling with the methyl protons.

    • Ethyl Ester CH₃: A triplet around 1.2-1.4 ppm due to coupling with the methylene protons.

  • ¹³C NMR:

    • Ester Carbonyl: A peak in the range of 170-175 ppm .[11]

    • Aromatic Carbons: Multiple peaks between 125-140 ppm .[2]

    • Benzyl CH₂: A peak around 60-65 ppm .

    • Azetidine C2: The carbon attached to the ester and nitrogen will appear around 65-70 ppm .

    • Other Azetidine Carbons: Peaks in the range of 20-55 ppm .

    • Ethyl Ester OCH₂: A peak around 60-62 ppm .

    • Ethyl Ester CH₃: A peak around 14-15 ppm .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[3]

  • C=O Stretch (Ester): A strong, sharp absorption band around 1735-1750 cm⁻¹ .

  • C-N Stretch (Amine): A moderate absorption in the 1100-1300 cm⁻¹ range.

  • C-O Stretch (Ester): A strong absorption in the 1000-1300 cm⁻¹ range.

  • Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ .

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 219 .

  • Key Fragmentation: A prominent fragment would be the loss of the benzyl group (C₇H₇, 91 amu), resulting in a peak at m/z = 128 . Another likely fragmentation is the loss of the ethoxy group (-OCH₂CH₃, 45 amu) from the ester, leading to a peak at m/z = 174 . The benzyl cation itself (m/z = 91 ) is expected to be a very stable and abundant fragment.

V. Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, predicted properties must be validated through rigorous experimentation. The following section outlines standard, field-proven protocols for determining the key physicochemical properties of this compound.

Workflow for Comprehensive Physicochemical Profiling

G cluster_0 Initial Characterization cluster_1 Property Determination cluster_2 Data Analysis & Application Synthesis Synthesis & Purification Structure Structural Confirmation (NMR, MS, IR) Synthesis->Structure Solubility Aqueous Solubility Assay Structure->Solubility Purity Confirmed pKa pKa Determination (Potentiometric Titration) Structure->pKa LogD LogD Measurement (Shake-Flask or HPLC) Structure->LogD ADME ADME Profile Prediction Solubility->ADME pKa->ADME LogD->ADME Formulation Pre-formulation Studies ADME->Formulation

Caption: Workflow for physicochemical characterization.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides a precise measurement of the ionization constant.

  • Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure solubility.

  • Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. The data can be further refined using Gran's plot analysis.

Protocol 2: Determination of LogD₇.₄ by the Shake-Flask Method

This is the gold-standard method for measuring lipophilicity.[7]

  • System Preparation: Prepare a phosphate buffer solution at pH 7.4. Pre-saturate equal volumes of the buffer and n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol (e.g., 1 mg/mL).

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pH 7.4 buffer in a glass vial (e.g., 1 mL of each).

  • Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and the buffer phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

VI. Conclusion and Future Directions

This compound is a compound of significant interest due to the growing importance of the azetidine scaffold in medicinal chemistry.[1][12] This guide has provided a detailed overview of its core physicochemical properties, offering a blend of known data, expert predictions, and robust experimental protocols for validation. A thorough understanding and experimental determination of these properties are critical first steps for any researcher or drug development professional looking to utilize this versatile building block in the synthesis of novel therapeutic agents. The provided methodologies offer a clear path to generating the empirical data needed to drive informed decisions in lead optimization and candidate selection.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Importance of Physicochemical Properties In Drug Discovery.
  • What are the physicochemical properties of drug? LookChem, 2023.
  • Physicochemical properties. Fiveable.
  • The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing, 2021.
  • Azetidines in Drug Discovery. PharmaBlock.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content, 2011.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 2007.
  • ethyl 1-benzylazetidine-2-carboxyl
  • 1-benzylazetidine-2-carboxylic acid. Struchem.
  • 1-Benzyl-azetidine-2-carboxylic acid. Chem-Impex.
  • 1-Benzyl-Azetidine-2-carboxylic acid methyl ester. Chem-Impex.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts, 2023.
  • Lipophilicity (LogD7.4) of N-Aryl Benzo. Juniper Publishers, 2018.

Sources

A Technical Guide to the Solubility of Ethyl 1-benzylazetidine-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is solubility. The ability of a compound to dissolve in a solvent is a critical determinant of its bioavailability, processability, and ultimate success.[1] Ethyl 1-benzylazetidine-2-carboxylate, a substituted heterocyclic compound, represents a class of molecules with significant potential in medicinal chemistry, particularly as intermediates for more complex therapeutic agents.[2] Understanding its solubility profile in various organic solvents is paramount for its synthesis, purification, formulation, and in vitro screening.

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a robust experimental methodology for quantitative solubility determination, and discuss the interpretation of the resulting data. This document is designed to be a practical resource for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind them.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[3] The structure of this compound—featuring an ethyl ester, a tertiary amine within the azetidine ring, and a nonpolar benzyl group—suggests a nuanced solubility profile.

  • The Role of the Ethyl Ester: The ester group (C=O)O-C imparts polarity to the molecule and can act as a hydrogen bond acceptor.[4] Esters with shorter hydrocarbon chains, like the ethyl group present here, tend to be more soluble in polar solvents than their longer-chain counterparts.[5] However, they cannot act as hydrogen bond donors, which limits their solubility in highly cohesive solvents like water.[5]

  • The Influence of the N-Benzyl Group: The benzyl group is a large, nonpolar, aromatic moiety. Its presence significantly increases the nonpolar character of the molecule, suggesting good solubility in nonpolar and moderately polar aprotic solvents. This group will, however, tend to decrease solubility in highly polar, protic solvents.

  • The Azetidine Ring: The four-membered azetidine ring contains a tertiary amine. While the nitrogen atom has a lone pair of electrons and can act as a hydrogen bond acceptor, its basicity is influenced by the ring strain and the electron-withdrawing effect of the adjacent carbonyl group. The overall contribution of this heterocyclic core to polarity is moderate.

Based on these structural features, we can hypothesize that this compound will exhibit good solubility in a range of common organic solvents, from moderately polar to nonpolar. Solvents like dichloromethane, ethyl acetate, and toluene are likely to be effective, while solubility in highly polar protic solvents like methanol might be more limited, and solubility in water is expected to be very low.

Quantitative Solubility Determination: An Experimental Approach

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate process development and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability.[6][7]

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess Ethyl 1-benzylazetidine-2-carboxylate to a known volume of solvent B Agitate at a constant temperature (e.g., 25 °C) for a sufficient time (24-72h) A->B C Allow to settle B->C D Withdraw a clear aliquot of the supernatant C->D E Filter through a syringe filter (e.g., 0.22 µm PTFE) D->E F Dilute the filtrate with a suitable mobile phase E->F G Quantify concentration using a calibrated HPLC-UV method F->G

Caption: Experimental workflow for solubility determination.

Detailed Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.[8]

    • The solvents selected for testing should cover a range of polarities, including but not limited to: methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, dichloromethane, toluene, and hexane.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C) to facilitate equilibration between the solid and liquid phases.

    • The equilibration time is critical; 24 to 72 hours is typically sufficient to reach thermodynamic equilibrium.[8]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant using a pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.[1]

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase of the analytical method).

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

Expected Solubility Profile and Data Interpretation

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
HexaneNonpolarLow to ModerateThe molecule possesses significant polarity from the ester and azetidine ring.
TolueneNonpolar (Aromatic)HighThe benzyl group will have a strong affinity for the aromatic solvent.
DichloromethanePolar AproticVery HighIts moderate polarity is well-suited to the mixed characteristics of the solute.
Ethyl AcetatePolar AproticVery HighAs an ester itself, it is an excellent solvent for other esters.
AcetonePolar AproticHighA good general-purpose polar aprotic solvent.
AcetonitrilePolar AproticModerateWhile polar, its properties may be less ideal than other aprotic solvents.
IsopropanolPolar ProticModerateThe polar hydroxyl group can interact with the solute, but the nonpolar benzyl group limits high solubility.
EthanolPolar ProticModerateSimilar to isopropanol.
MethanolPolar ProticLow to ModerateThe most polar of the alcohols listed; the nonpolar character of the solute will limit solubility.
WaterPolar ProticVery LowThe large nonpolar benzyl group and overall low polarity will result in poor aqueous solubility.

Conclusion

The solubility of this compound is a key parameter that dictates its utility in drug discovery and development. A theoretical analysis of its structure suggests a favorable solubility profile in a range of common organic solvents, particularly those of moderate to low polarity. For definitive and actionable data, the experimental protocol detailed in this guide, centered around the robust shake-flask method, provides a clear pathway for researchers to quantitatively assess its solubility. The insights gained from such studies are indispensable for optimizing synthetic routes, developing effective purification strategies, and paving the way for successful formulation and screening efforts.

References

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace.
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011).
  • solubility experimental methods.pptx. (n.d.). Slideshare.
  • Esters: Structure, Properties, and Reactions | Solubility of Things. (n.d.).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Properties of Esters. (2023). Chemistry LibreTexts.
  • Solubility. (n.d.).
  • Solubility of Organic Compounds. (2023).
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.).

Sources

An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and potential crystallographic analysis of Ethyl 1-benzylazetidine-2-carboxylate, a substituted azetidine derivative of significant interest in medicinal chemistry. Azetidine scaffolds are increasingly incorporated into drug candidates due to their ability to impart favorable physicochemical properties. While the crystal structure of the title compound is not publicly available in crystallographic databases as of the date of this publication, this guide offers a robust, field-proven synthetic protocol and a detailed methodology for obtaining and analyzing its single crystals. This document is intended to serve as a foundational resource for researchers aiming to explore the structural and functional landscape of this important molecular class.

Introduction: The Significance of the Azetidine Scaffold

The azetidine ring, a four-membered heterocyclic amine, has emerged as a privileged scaffold in modern drug discovery. Its incorporation into molecular architectures can lead to significant improvements in metabolic stability, aqueous solubility, and lipophilicity, while also providing a rigid framework that can enhance binding affinity to biological targets. This compound, as a specific exemplar, combines the conformational constraints of the azetidine ring with a benzyl protecting group and an ethyl ester functionality, making it a versatile intermediate for the synthesis of more complex bioactive molecules. A detailed understanding of its three-dimensional structure is paramount for rational drug design and the development of novel therapeutics.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available ethyl azetidine-2-carboxylate. The following protocol is a culmination of established methodologies for the N-alkylation of azetidines.

Synthetic Workflow

The overall synthetic strategy involves the direct N-benzylation of ethyl azetidine-2-carboxylate using benzyl bromide in the presence of a suitable base.

Synthesis_Workflow reagent1 Ethyl azetidine-2-carboxylate reaction N-benzylation (Stirring, RT) reagent1->reaction reagent2 Benzyl Bromide reagent2->reaction base Potassium Carbonate (K2CO3) base->reaction Base solvent Acetonitrile (CH3CN) solvent->reaction Solvent product This compound workup Aqueous Workup & Purification reaction->workup workup->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Ethyl azetidine-2-carboxylate

  • Benzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bars

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl azetidine-2-carboxylate (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile. Add anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: To the stirring suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Crystallization and Crystal Structure Determination

As of this writing, the crystal structure of this compound has not been deposited in the Cambridge Structural Database (CSD).[1] The following section provides a general yet comprehensive guide for obtaining single crystals suitable for X-ray diffraction analysis.

General Crystallization Protocol

The key to successful crystallization is to slowly approach a state of supersaturation.[2] For a small organic molecule like this compound, several common techniques can be employed.

Table 1: Common Crystallization Techniques

TechniqueDescription
Slow Evaporation The compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly in a loosely capped vial.
Vapor Diffusion A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile "anti-solvent" in which the compound is insoluble.
Slow Cooling A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

Step-by-Step Methodology (Vapor Diffusion):

  • Solvent Screening: Identify a solvent in which this compound is readily soluble (e.g., dichloromethane, ethyl acetate) and an anti-solvent in which it is poorly soluble (e.g., hexanes, pentane).

  • Sample Preparation: Prepare a concentrated solution of the purified compound in the chosen solvent in a small vial.

  • Vapor Diffusion Setup: Place this vial inside a larger, sealed jar containing the anti-solvent.

  • Crystal Growth: Allow the setup to stand undisturbed at a constant temperature. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting the growth of single crystals.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

X-ray Diffraction Analysis Workflow

Once single crystals of sufficient quality are obtained, the following workflow is employed for structure determination.

XRay_Workflow crystal Single Crystal Selection mount Mounting on Diffractometer crystal->mount data_collection X-ray Data Collection mount->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation and Analysis refinement->validation cif CIF File Generation validation->cif

Caption: Workflow for single-crystal X-ray diffraction analysis.

Predicted Structural Features and Significance

In the absence of experimental data, we can predict certain structural characteristics of this compound based on known structures of related azetidine derivatives. The azetidine ring is expected to be puckered, not planar, to relieve ring strain. The benzyl group on the nitrogen atom and the ethyl carboxylate group at the C2 position will adopt specific conformations to minimize steric hindrance.

A definitive crystal structure would provide precise measurements of:

  • Bond lengths and angles: To understand the strain within the four-membered ring.

  • Torsion angles: Defining the conformation of the ring and its substituents.

  • Intermolecular interactions: Such as van der Waals forces or potential weak hydrogen bonds, which dictate the crystal packing.

This structural information is invaluable for computational modeling, structure-activity relationship (SAR) studies, and the design of next-generation pharmaceuticals with improved efficacy and safety profiles.

Conclusion

This technical guide has outlined a reliable synthetic pathway to this compound and provided a detailed framework for its crystallization and subsequent structural analysis by single-crystal X-ray diffraction. While an experimental crystal structure is not yet available, the methodologies presented herein provide a clear path for researchers to obtain this critical data. The determination of the three-dimensional structure of this and related azetidine derivatives will undoubtedly accelerate their application in the development of novel therapeutics.

References

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2004). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 69(16), 5445–5448.
  • Tayama, E., Nakanome, N., & Uraguchi, D. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(40), 24963–24972.
  • Li, M., Chong, Q., & Meng, F. (2023).
  • Dunitz, J. D. (2001). X-ray Analysis and the Structure of Organic Molecules. Wiley-VCH.
  • Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2002). Crystal Structure Analysis: Principles and Practice. Oxford University Press.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. Available at: [Link]1]

Sources

Azetidine-2-carboxylic Acid and its Esters: From Natural Discovery to a Cornerstone of Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid, a four-membered cyclic imino acid, has traversed a remarkable journey from its initial discovery as a natural product to its current status as a pivotal building block in medicinal chemistry and drug development. This guide provides a comprehensive exploration of the history, discovery, and the evolution of synthetic methodologies for this unique strained-ring amino acid and its corresponding esters. We will delve into the causality behind key experimental choices, from early racemic syntheses to highly efficient, stereoselective industrial processes. This document is designed to serve as a technical resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the applications of these valuable synthons.

The Genesis: Discovery and Natural Occurrence

The story of azetidine-2-carboxylic acid (Aze) begins in 1955, when it was first isolated from the rhizomes and foliage of the lily of the valley (Convallaria majalis) by Fowden.[1][2] This discovery marked the first identification of a naturally occurring azetidine ring system.[1][2] Subsequent research revealed its presence in other plant species, including those from the Asparagaceae and Fabaceae families, as well as in common table beets (Beta vulgaris).[3][4][5][6]

Chemically, Aze is a non-proteinogenic amino acid and a structural analogue of proline, differing by the contraction of the five-membered pyrrolidine ring to a four-membered azetidine ring.[3][4] This structural mimicry is the basis of its biological activity and toxicity. Aze can be mistakenly incorporated into nascent polypeptide chains in place of proline by prolyl-tRNA synthetase.[3][5][7] This misincorporation disrupts protein folding and can lead to altered protein function, cellular toxicity, and teratogenic effects in various species.[3][8][9] It is this potent biological activity that first sparked significant interest in its chemical synthesis, both for toxicological studies and for its potential as a constrained amino acid in peptide and medicinal chemistry.

Charting the Synthetic Landscape: An Evolutionary Perspective

The synthesis of azetidine-2-carboxylic acid and its esters has evolved significantly, driven by the need for enantiomerically pure material for pharmaceutical applications. The journey reflects broader trends in organic synthesis, moving from classical resolution of racemates to sophisticated asymmetric strategies.

aze_synthesis_evolution cluster_early Early Methods (1950s-1970s) cluster_industrial Industrial Scale-Up racemic Racemic Synthesis (e.g., from GABA, γ-butyrolactone) resolution Classical Resolution (e.g., with Tartaric Acid, L-Tyrosine Hydrazide) racemic->resolution Separation of Enantiomers racemic->resolution chiral_pool Chiral Pool Synthesis (from L-Methionine, L-Aspartic Acid) resolution->chiral_pool chiral_aux Chiral Auxiliaries (e.g., α-methylbenzylamine) industrial Efficient, Scalable Routes (e.g., from 4-oxo-azetidine derivatives) chiral_pool->industrial Focus on Efficiency catalysis Asymmetric Catalysis (Metal-catalyzed reductions) chiral_aux->industrial catalysis->industrial

Caption: Evolution of synthetic strategies for azetidine-2-carboxylic acid.

Initial Forays: Racemic Synthesis and Resolution

The first synthetic routes produced racemic azetidine-2-carboxylic acid. These methods often involved the cyclization of linear precursors. Notable early approaches started from:

  • γ-Aminobutyric acid (GABA): α-bromination followed by base-induced ring closure provided Aze in low yields.[3]

  • α,γ-Diaminobutyric acid: Treatment with nitrous acid to form γ-amino-α-chlorobutyric acid, followed by cyclization with barium hydroxide, yielded optically active Aze, demonstrating an early chiral synthesis, albeit a complex one.[3]

  • γ-Butyrolactone: A multi-step sequence involving bromination, esterification, amination, and cyclization was developed.[1][10]

The critical challenge with these early methods was obtaining enantiomerically pure material. This was initially overcome by classical resolution , a process of separating enantiomers from a racemic mixture. This was typically achieved by forming diastereomeric salts with a chiral resolving agent, such as L-tyrosine hydrazide or, more economically, D- or L-tartaric acid.[1][11] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[11] While effective, this approach is inherently inefficient as the maximum theoretical yield for the desired enantiomer is only 50%.

The Rise of Asymmetric Synthesis

To overcome the limitations of resolution, the focus shifted to asymmetric synthesis, where the desired enantiomer is generated directly.

A. Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive chiral molecules as starting materials. The inherent stereochemistry of the starting material is transferred to the final product. A key example is the synthesis of (S)-Aze from L-aspartic acid. This approach can be highly efficient and is particularly amenable to industrial scale-up. A patented process, for instance, starts with an optically active 4-oxo-2-azetidinecarboxylic acid derivative (readily made from aspartic acid), which is then subjected to a series of reductions and protecting group manipulations to yield the final product.[12]

B. Chiral Auxiliary-Mediated Synthesis: This approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The auxiliary directs the stereochemistry of a key bond-forming reaction, after which it is cleaved to reveal the enantiomerically enriched product. A practical and well-documented synthesis of both enantiomers of Aze uses optically active α-methylbenzylamine as a chiral auxiliary.[2][13] The key step is a diastereoselective intramolecular alkylation (cyclization) to form the azetidine ring, followed by hydrogenolysis to remove the auxiliary.[10][13]

Synthesis of Azetidine-2-carboxylic Acid Esters

For use in peptide synthesis and as pharmaceutical intermediates, the carboxylic acid moiety of Aze is often protected as an ester (e.g., methyl, ethyl, or tert-butyl ester). Esterification serves several purposes:

  • Protection: Prevents the carboxylic acid from participating in undesired side reactions.

  • Solubility: Enhances solubility in organic solvents used in subsequent reaction steps.

  • Activation: Esters can be readily converted to other functional groups or coupled with amines to form peptide bonds.

The synthesis of these esters is typically straightforward. N-protected azetidine-2-carboxylic acid can be esterified under standard conditions, such as Fischer esterification (refluxing in the corresponding alcohol with a catalytic amount of acid) or by reaction with an alkyl halide in the presence of a base. The preparation of tert-butyl esters, for example, is useful for their stability and ease of removal under acidic conditions.[14]

Key Experimental Protocols

The following protocols represent validated and authoritative methodologies for the synthesis of enantiomerically pure azetidine-2-carboxylic acid.

Protocol 1: Asymmetric Synthesis via Chiral Auxiliary

This protocol is adapted from the diastereoselective synthesis utilizing (R)- or (S)-α-methylbenzylamine.[2][13] The causality behind this choice lies in the auxiliary's ability to effectively shield one face of the molecule during the critical intramolecular cyclization, leading to high diastereoselectivity.

chiral_auxiliary_workflow start Diethyl Maleate + (R)-α-methylbenzylamine step1 Michael Addition start->step1 intermediate1 Diastereomeric Adduct step1->intermediate1 step2 Reduction (LiBH4) intermediate1->step2 intermediate2 Diol Intermediate step2->intermediate2 step3 Mesylation (MsCl, Et3N) intermediate2->step3 intermediate3 Dimesylate step3->intermediate3 step4 Cyclization (NaH) intermediate3->step4 intermediate4 (S,R)-N-Protected Azetidine Ester step4->intermediate4 step5 Deprotection (H2, Pd/C) intermediate4->step5 end (S)-Azetidine-2-carboxylic Acid step5->end

Caption: Workflow for chiral auxiliary-based synthesis of (S)-Aze.

Step-by-Step Methodology:

  • Michael Addition: Diethyl maleate is reacted with (R)-α-methylbenzylamine in a suitable solvent (e.g., ethanol) at room temperature. This conjugate addition establishes the first stereocenter.

  • Diester Reduction: The resulting diastereomeric adduct is reduced to the corresponding diol using a mild reducing agent like lithium borohydride (LiBH₄) in THF. The choice of LiBH₄ is crucial to selectively reduce the esters without affecting other functional groups.

  • Hydroxyl Activation: The primary and secondary hydroxyl groups of the diol are converted to good leaving groups by reaction with methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (Et₃N). This activation is essential for the subsequent cyclization.

  • Intramolecular Cyclization: The dimesylate intermediate is treated with a strong, non-nucleophilic base like sodium hydride (NaH) in DMF. This promotes an intramolecular Sₙ2 reaction, where the nitrogen atom displaces one of the mesylate groups to form the strained four-membered azetidine ring. This is the key stereochemistry-defining step.

  • Deprotection/Purification: The N-benzyl group is removed by catalytic hydrogenolysis (H₂ gas over a Palladium on carbon catalyst). This step regenerates the secondary amine and yields the final (S)-azetidine-2-carboxylic acid. The product is then purified by crystallization or chromatography.

Protocol 2: Industrial Process via 4-Oxoazetidine Intermediate

This protocol is based on a patented industrial process that offers high efficiency and scalability, starting from L-aspartic acid.[12] The logic here is to leverage an inexpensive chiral starting material and proceed through stable, crystalline intermediates.

Step-by-Step Methodology:

  • Intermediate Formation: L-aspartic acid is converted into an optically active 4-oxo-2-azetidinecarboxylic acid derivative (e.g., a methyl or ethyl ester). This step typically involves multiple transformations to form the β-lactam ring.

  • Hydride Reduction: The 4-oxo-azetidine derivative is subjected to hydride reduction. A strong reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex is used to simultaneously reduce both the ester and the amide carbonyl groups to yield azetidine-2-methanol. This is a powerful and direct transformation to the core azetidine ring system.

  • N-Protection: The secondary amine of azetidine-2-methanol is protected with a suitable protecting group (e.g., benzyloxycarbonyl, Cbz) to prevent side reactions in the subsequent oxidation step.

  • Oxidation: The primary alcohol of the N-protected azetidine-2-methanol is oxidized to the carboxylic acid. This can be achieved using various oxidizing agents, such as ruthenium tetroxide (RuO₄) or TEMPO-catalyzed oxidation.

  • Final Deprotection: The N-protecting group is removed (e.g., by hydrogenolysis for a Cbz group) to yield the final, enantiomerically pure azetidine-2-carboxylic acid.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends heavily on the desired scale, cost considerations, and available starting materials.

Synthetic Strategy Starting Material Key Step Typical # of Steps Stereocontrol Advantages Disadvantages
Racemic + Resolution γ-ButyrolactoneClassical Resolution4-6ResolutionUses cheap starting materialsMax 50% yield, labor-intensive
Chiral Auxiliary Diethyl MaleateDiastereoselective Cyclization5-6High (de >95%)High enantiopurity, predictableCost of auxiliary, extra steps
Chiral Pool L-Aspartic Acidβ-Lactam formation/reduction5-7Excellent (ee >99%)Scalable, high enantiopurityLimited by available chiral pool
Asymmetric Catalysis Unsaturated precursorsCatalytic Reduction2-3Good to ExcellentAtom economical, fewer stepsCatalyst cost and development

Conclusion and Future Outlook

The journey from the discovery of azetidine-2-carboxylic acid in the lily of the valley to its synthesis on an industrial scale is a testament to the ingenuity of organic chemists. The development of its synthetic routes has mirrored the progress of synthetic chemistry itself, moving from inefficient classical methods to highly sophisticated and stereoselective strategies. Today, enantiomerically pure azetidine-2-carboxylic acid and its esters are indispensable tools. They serve as conformationally constrained proline analogues for modifying peptide structures and as key intermediates in the synthesis of pharmacologically important molecules, including the thrombin inhibitor Melagatran.[2]

Future research will likely focus on developing even more efficient and sustainable synthetic methods, particularly through asymmetric catalysis. The unique properties imparted by the strained azetidine ring will continue to make these compounds highly valuable in the design of novel therapeutics, peptidomimetics, and advanced materials.

References

  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.). Google Patents.
  • Azetidine-2-carboxylic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Method for preparing (S)-azetidine-2-carboxylic acid. (n.d.). Google Patents.
  • Azetidine-2-carboxylic acid. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • Azetidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
  • Azetidinecarboxylic Acid | C4H7NO2. (n.d.). PubChem - NIH. Retrieved January 17, 2026, from [Link]

  • AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 70(22), 8993–8996. [Link]

  • Synthesis of L-Azetidine-2-Carboxylic Acid. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Jin, J. z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid. Advanced Materials Research, 410, 181-184. [Link]

  • Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2005). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • PROCESS FOR THE PRODUCTION OF ENANTIOMERICALLY-PURE AZETIDINE-2-CARBOXYLIC ACID. (n.d.). Indian Patents. Retrieved January 17, 2026, from [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Azetidine-2-carboxylic acid in the food chain | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

A Technical Guide to the Conformational Analysis of 1-Benzylazetidine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its incorporation into molecular designs offers a unique vector in three-dimensional space, often leading to improved physicochemical properties, metabolic stability, and ligand efficiency.[1][2] Unlike more flexible acyclic linkers or larger rings, the strained nature of the azetidine moiety provides a degree of conformational rigidity that can pre-organize substituents for optimal interaction with biological targets.[1] However, this ring is not planar, and its precise three-dimensional structure is governed by a subtle interplay of steric and electronic factors.

The 1-benzylazetidine core is a common synthetic intermediate and a structural motif in its own right. The N-benzyl group, with its steric bulk and electronic properties, profoundly influences the conformational landscape of the azetidine ring. A thorough understanding of these conformational preferences is therefore not merely an academic exercise; it is a critical component of rational drug design, enabling researchers to modulate biological activity and pharmacokinetic profiles. This guide provides an in-depth exploration of the core principles and methodologies—both experimental and computational—for the robust conformational analysis of 1-benzylazetidine derivatives.

Fundamental Principles: The Puckered Nature of the Azetidine Ring

The foundational concept in azetidine conformational analysis is that the ring is inherently non-planar. Gas-phase electron diffraction studies on the parent azetidine molecule have established a puckered conformation characterized by a dihedral angle of approximately 37°.[3][4][5] This puckering relieves the torsional strain that would be present in a planar structure.

The azetidine ring exists in a state of dynamic equilibrium, rapidly inverting between two equivalent puckered conformations through a higher-energy planar transition state. This process is analogous to the chair-flip of cyclohexane, though with a much lower energy barrier.

G cluster_0 Puckered Conformer 1 cluster_1 Planar Transition State (Higher Energy) cluster_2 Puckered Conformer 2 A N | H B CH₂ A->B C CH₂ B->C D CH₂ C->D G CH₂ C->G Ring Inversion D->A E N | H F CH₂ E->F F->G H CH₂ G->H K CH₂ G->K H->E I N | H J CH₂ I->J J->K L CH₂ K->L L->I

Caption: Dynamic equilibrium of the azetidine ring between two puckered conformers.

When a substituent is placed on the nitrogen atom, such as a benzyl group, the two puckered conformers are no longer energetically equivalent. This leads to a conformational preference that is the central subject of our analysis.

The Influence of the N-Benzyl Group: Directing Conformational Preference

The introduction of the N-benzyl substituent breaks the symmetry of the ring inversion. The benzyl group can adopt one of two primary orientations relative to the mean plane of the ring: pseudo-axial or pseudo-equatorial.

  • Pseudo-Equatorial Conformer: The benzyl group is directed away from the ring, minimizing steric interactions. This is generally the thermodynamically preferred conformation.

  • Pseudo-Axial Conformer: The benzyl group is positioned more directly above the ring, leading to potential steric clashes with the ring's protons, particularly at the C2 and C4 positions.

The nature of the substituent on the nitrogen atom is known to play a crucial role in the stereochemistry and reactivity of the azetidine ring.[6] The bulky benzyl group strongly biases the equilibrium towards the pseudo-equatorial conformation to alleviate steric strain. Furthermore, electronic effects, such as charge-dipole interactions, can also modulate these preferences, especially if the ring or benzyl group contains polar substituents.[7]

Methodologies for Conformational Elucidation: An Integrated Approach

A definitive conformational analysis cannot rely on a single technique. It requires the synthesis of data from solution-state spectroscopy, solid-state diffraction, and computational modeling to build a self-validating and comprehensive picture.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful technique for studying the conformation and dynamics of molecules in solution.

  • ¹H NMR Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons of the azetidine ring is dependent on the dihedral angle between them, as described by the Karplus relationship. By analyzing these coupling constants, one can deduce the degree of ring puckering and the relative orientation of substituents.[8][9] For instance, J_trans values are typically smaller than J_cis values in azetidine rings.[9]

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE-based experiments (e.g., NOESY, ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). This is invaluable for determining the orientation of the N-benzyl group relative to the ring protons. A strong NOE between the benzylic protons and the equatorial protons at C2/C4 would provide definitive evidence for the pseudo-equatorial preference of the benzyl group.[9]

  • Dynamic NMR (D-NMR): In some cases, if the energy barrier to ring inversion is low enough, signal broadening may be observed in the NMR spectrum at room temperature.[10] Variable-temperature NMR experiments can be used to either "freeze out" individual conformers at low temperatures or coalesce signals at high temperatures, allowing for the determination of the energetic barriers of the conformational exchange.

Single-Crystal X-ray Crystallography X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[11][12] This technique is considered the gold standard for structural elucidation and serves as a crucial validation point for computational models.[11] It is important to recognize that the conformation observed in a crystal lattice represents the molecule's ground state in that specific packing arrangement and may not be the sole or even primary conformation present in solution.

Computational Modeling

Computational chemistry provides the theoretical framework to complement and rationalize experimental findings. It allows for the exploration of the entire potential energy surface of a molecule.[13]

  • Conformational Search: Algorithms based on molecular mechanics (MM) are used to systematically or randomly explore the vast conformational space to identify all possible low-energy structures.

  • Quantum Mechanics (QM): High-level methods, particularly Density Functional Theory (DFT), are employed to perform geometry optimization and calculate the precise relative energies of the conformers identified in the initial search.[13][14] This allows for a quantitative prediction of the population of axial vs. equatorial conformers and the energy barrier for their interconversion.

The following workflow illustrates how these techniques are integrated for a comprehensive analysis.

Caption: Integrated workflow for the conformational analysis of 1-benzylazetidines.

Data Presentation and Key Parameters

When reporting a conformational analysis, quantitative data should be summarized for clarity. The following table outlines the critical parameters.

ParameterDescriptionMethod of DeterminationTypical Value/Observation
Ring Puckering Angle The dihedral angle defining the non-planarity of the azetidine ring.X-ray, Electron Diffraction, DFT~30-40°[3][5]
N-Benzyl Orientation The pseudo-axial or pseudo-equatorial position of the benzyl group.NMR (NOE), X-ray, DFTStrongly favors pseudo-equatorial
C2-N1-CH₂-Ph Torsion The rotational angle of the benzyl group relative to the N-C2 bond.X-ray, DFTVaries to minimize steric clash
ΔE (Equatorial - Axial) The relative energy difference between the two primary N-benzyl conformers.DFT, Dynamic NMRTypically > 2 kcal/mol
³J_HH Coupling Constants Vicinal proton-proton coupling constants around the ring.¹H NMRJ_cis > J_trans[9]

Experimental & Computational Protocols

To ensure reproducibility and accuracy, standardized protocols are essential.

Protocol 1: NMR-Based Solution-State Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified 1-benzylazetidine derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~20 mM in a high-quality NMR tube.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum at a high field (≥400 MHz) to achieve good signal dispersion.

  • 2D COSY Acquisition: Run a correlation spectroscopy (COSY) experiment to establish proton-proton coupling networks and unambiguously assign protons on the azetidine ring.

  • 2D NOESY/ROESY Acquisition: Acquire a 2D NOESY (or ROESY for larger molecules) spectrum with a mixing time of 300-800 ms. This is the key experiment for identifying through-space correlations.

  • Data Analysis & Interpretation:

    • Measure the ³JHH values from the high-resolution 1D spectrum.

    • Integrate the cross-peaks in the NOESY spectrum. Look for critical correlations between the benzylic (N-CH₂) protons and the ring protons at C2/C4.

    • Construct a 3D model based on the observed NOE restraints and coupling constants to confirm the dominant solution conformation.

Protocol 2: DFT-Based Computational Workflow
  • Initial Structure Generation: Build the 1-benzylazetidine derivative in a molecular modeling program. Generate initial structures for both the N-benzyl pseudo-axial and pseudo-equatorial conformations.

  • Conformational Search (Optional but Recommended): Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to ensure no low-energy rotamers of the benzyl group are missed.

  • Geometry Optimization: Submit all unique low-energy conformers to a full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G(d) basis set.

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energies and thermal corrections.

  • Analysis of Results:

    • Compare the final Gibbs free energies (ΔG) of all calculated conformers.

    • Identify the global minimum energy structure and the relative energies of other conformers to predict their Boltzmann population at room temperature.

    • Measure key geometric parameters (dihedral angles, bond lengths) from the optimized structures and compare them directly with available X-ray or NMR data for validation.

Conclusion

The conformational analysis of 1-benzylazetidine derivatives is a critical task in modern drug design. The non-planar, puckered azetidine ring and the sterically demanding N-benzyl substituent create a well-defined but dynamic conformational landscape. The pseudo-equatorial orientation of the N-benzyl group is overwhelmingly favored, a preference that can be rigorously established and quantified through a synergistic application of high-field NMR spectroscopy, single-crystal X-ray diffraction, and DFT calculations. For drug development professionals, a deep understanding of these conformational preferences is paramount, as it directly informs structure-activity relationships (SAR) and allows for the rational design of next-generation therapeutics with enhanced potency and optimized physicochemical properties.

References

  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. Ring puckering of azetidine: an electron diffraction study.
  • O'Hagan, D., et al. The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction.
  • Thomas, W. A., & Williams, M. K. (1972). Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l‐azetidine‐2‐carboxylic acid and its N‐acetyl derivative. Organic Magnetic Resonance, 4(1), 145–152.
  • Dorofeeva, O. V., et al. Ring puckering of azetidine: an electron diffraction study.
  • Dorofeeva, O. V., Mastryukov, V. S., Vilkov, L. V., & Hargittai, I. (1973). Ring Puckering of Azetidine: an Electron Diffraction Study. RSC Publishing.
  • Saura, R. C., et al. The structures of the azetidine derivatives optimized at the B3MP2 level.
  • Deber, C. M., et al. Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy.
  • BenchChem. Confirming the Structure of 3-(2- Phenoxyethyl)azetidine: A Comparative Guide to X-ray Crystallography and 3D Electron Diffraction. BenchChem.
  • Iberian Society of Ecology. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Archibald, T. G., et al. Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine.
  • Kihal, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)
  • O'Shea, D. F., et al.
  • Gross, J. W., et al. Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C. PMC - NIH.
  • ChemicalBook. Azetidine(503-29-7) 1H NMR spectrum. ChemicalBook.
  • Scott, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Domainex. Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex.
  • Fairweather, S. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • ResearchGate. Previous strategies towards azetidines and this approach.
  • BenchChem. Technical Support Center: Working with Substituted Azetidines. BenchChem.
  • Flores, D. M., et al. (2022). Methods for the synthesis of azetidines.
  • BenchChem.
  • BenchChem.
  • A Computational Study of Conformational Properties for N-Methylated Azapeptide Models. Semantic Scholar.
  • Organic Chemistry Portal. Azetidine synthesis. Organic Chemistry Portal.
  • Witek, J., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. NIH.
  • Perlmutter, J. I., et al. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. PMC - PubMed Central.
  • Abraham, R. J., et al. Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. PubMed.
  • Höltje, H. D., & Batzenschlager, A. (1990). Conformational analyses on histamine H2-receptor antagonists. PubMed.
  • ResearchGate. ChemInform Abstract: Synthesis of Polysubstituted 1,4-Diazacycloheptan-5-ones. Part 1. Synthesis and Conformational Investigation of Polysubstituted 4-Piperidones.

Sources

Methodological & Application

Application Note & Synthesis Protocol: Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Ethyl 1-benzylazetidine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and scalable N-alkylation of ethyl azetidine-2-carboxylate using benzyl bromide. Beyond a simple recitation of steps, this note elucidates the underlying chemical principles, offering insights into the selection of reagents and reaction conditions. It includes a detailed, step-by-step experimental procedure, guidelines for reaction monitoring, product purification, and full characterization data. The inclusion of process diagrams and a troubleshooting guide is intended to empower researchers to achieve reliable and high-purity synthesis of the target compound.

Introduction and Scientific Principles

Azetidines are saturated four-membered nitrogen-containing heterocycles that serve as important scaffolds in modern pharmacology. Their strained ring system imparts unique conformational properties, making them attractive as proline analogues and versatile intermediates.[1] this compound, in particular, is a key precursor for more complex molecules, where the benzyl group serves as a stable protecting group for the nitrogen atom, which can be removed later via hydrogenolysis if required.[2][3]

The synthesis described herein proceeds via a classical nucleophilic substitution (SN2) reaction. The secondary amine of the ethyl azetidine-2-carboxylate acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide.

Reaction Scheme:

Ethyl azetidine-2-carboxylate + Benzyl bromide → this compound

Causality of Experimental Design:
  • Choice of Base (Potassium Carbonate): The reaction requires a base to deprotonate the secondary amine of the azetidine, thereby increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is selected as an optimal base for this transformation. It is a mild, inexpensive, and non-hygroscopic solid, making it easy to handle. Unlike stronger bases like sodium hydride or organolithium reagents, it is sufficiently basic to facilitate the reaction without promoting side reactions such as ester hydrolysis. Its heterogeneous nature in acetonitrile simplifies the workup process, as it can be easily removed by filtration.

  • Choice of Solvent (Acetonitrile): Acetonitrile (ACN) is an ideal polar aprotic solvent for SN2 reactions. It effectively solvates the potassium counter-ion, leaving the carbonate anion more available to act as a base. Furthermore, it readily dissolves the organic reactants while having a convenient boiling point (82 °C) for reflux conditions, allowing the reaction to proceed at an elevated temperature to ensure a reasonable rate.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction's progress. It allows for the visualization of the consumption of the starting material (ethyl azetidine-2-carboxylate) and the formation of the product. This real-time analysis prevents unnecessarily long reaction times and ensures the reaction is quenched upon completion, maximizing yield and minimizing impurity formation.

Materials and Equipment

Reagents & Chemicals
ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
Ethyl azetidine-2-carboxylate HClC₆H₁₂ClNO₂165.62600745-98-4Starting Material
Benzyl BromideC₇H₇Br171.04100-39-0Lachrymator; handle in fume hood
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, fine powder
Acetonitrile (ACN)CH₃CN41.0575-05-8Anhydrous grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS grade or higher
HexanesC₆H₁₄86.18110-54-3ACS grade or higher
Deionized WaterH₂O18.027732-18-5
Brine (Saturated NaCl)NaCl(aq)--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9
Silica GelSiO₂60.087631-86-9230-400 mesh for chromatography
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for flash column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • NMR tubes and access to an NMR spectrometer

  • Access to a mass spectrometer

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a 5 mmol scale.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis setup 1. Reagent Setup & Stoichiometry react 2. Combine Reagents & Reflux setup->react monitor 3. Monitor via TLC react->monitor filter 4. Cool & Filter monitor->filter Reaction Complete concentrate 5. Concentrate Filtrate filter->concentrate extract 6. Aqueous Extraction concentrate->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify characterize 9. Characterize Product purify->characterize G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Azetidine-NH Ethyl azetidine-2-carboxylate Azetidine-N Azetidinide Anion (Nucleophile) Azetidine-NH->Azetidine-N + Base Base K₂CO₃ Nucleophile Azetidinide Anion Product This compound Nucleophile->Product + Electrophile Electrophile Benzyl Bromide Electrophile->Product

Sources

Application Notes and Protocols for the Diastereoselective Synthesis of Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Azetidines

Azetidines are a fascinating class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their inherent ring strain, which lies between that of the highly reactive aziridines and the more stable pyrrolidines, endows them with unique chemical properties and conformational constraints.[1] These features make azetidine derivatives, such as Ethyl 1-benzylazetidine-2-carboxylate, valuable building blocks for the synthesis of novel therapeutic agents. The controlled, diastereoselective synthesis of these molecules is crucial for exploring their structure-activity relationships and developing enantiomerically pure drug candidates.

This document provides a detailed protocol for the diastereoselective synthesis of this compound, leveraging a chiral auxiliary-based approach. The methodology is adapted from established procedures for the synthesis of related azetidine-2-carboxylates and is designed to provide a robust and reproducible route to the target compound.[2]

Underlying Principles: Achieving Diastereoselectivity

The key to this synthesis is the use of a chiral auxiliary to control the stereochemical outcome of the reaction. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer.[] In this protocol, we will utilize a chiral amine, (S)-1-phenylethylamine, to introduce the initial stereocenter, which will then direct the formation of the azetidine ring with a specific diastereoselectivity. The benzyl group is subsequently introduced at the nitrogen atom.

The overall synthetic strategy involves two main stages:

  • Formation of the Chiral Azetidine Ring: This is achieved through the reaction of a suitable four-carbon electrophile, ethyl 2,4-dibromobutanoate, with a chiral amine, (S)-1-phenylethylamine. The intramolecular cyclization of the resulting intermediate establishes the azetidine ring with a defined stereochemistry at the C2 position, influenced by the chiral center on the phenylethyl group.

  • N-Benzylation: The final step involves the introduction of the benzyl group onto the nitrogen atom of the azetidine ring.

This approach allows for the preparation of an enantioenriched product, which is essential for pharmacological studies.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 2,4-dibromobutanoateReagentCommercially AvailableHandle with care, corrosive
(S)-1-Phenylethylamine≥99%Commercially AvailableChiral auxiliary
Benzyl bromideReagentCommercially AvailableLachrymator, handle in a fume hood
Sodium bicarbonate (NaHCO₃)ACSCommercially Available
Acetonitrile (MeCN)AnhydrousCommercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography
Ethyl acetate (EtOAc)ACSCommercially AvailableFor chromatography
HexanesACSCommercially AvailableFor chromatography
Step-by-Step Procedure

Part 1: Synthesis of Ethyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate

  • To a solution of ethyl 2,4-dibromobutanoate (1.0 eq) in anhydrous acetonitrile (0.2 M), add sodium bicarbonate (5.0 eq).

  • To this suspension, add (S)-1-phenylethylamine (1.05 eq) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford Ethyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate as a mixture of diastereomers.

Part 2: Synthesis of this compound (Racemic for demonstration, diastereoselective with chiral starting material)

This step is presented for the introduction of the benzyl group. To maintain the diastereoselectivity from Part 1, a debenzylation-rebenzylation sequence or an alternative strategy would be required. For the purpose of this protocol, we will describe the direct N-benzylation of a racemic azetidine-2-carboxylate.

  • To a solution of ethyl azetidine-2-carboxylate (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium carbonate (2.0 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization

The final product should be characterized by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and assess diastereomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

Diagrams and Workflows

Reaction Scheme

reaction_scheme cluster_0 Part 1: Chiral Azetidine Formation cluster_1 Part 2: N-Benzylation (Illustrative) start1 Ethyl 2,4-dibromobutanoate + (S)-1-Phenylethylamine reagents1 NaHCO3, MeCN, Reflux start1->reagents1 product1 Ethyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate reagents1->product1 start2 Ethyl azetidine-2-carboxylate reagents2 Benzyl bromide, K2CO3, MeCN start2->reagents2 product2 This compound reagents2->product2

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow

workflow cluster_part1 Part 1: Chiral Azetidine Formation cluster_part2 Part 2: N-Benzylation p1_start Mix Ethyl 2,4-dibromobutanoate, (S)-1-Phenylethylamine, NaHCO3 in MeCN p1_reflux Reflux for 12-16h p1_start->p1_reflux p1_workup Cool, Filter, Concentrate p1_reflux->p1_workup p1_purify Column Chromatography p1_workup->p1_purify p1_product Diastereomeric Mixture of Ethyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate p1_purify->p1_product p2_start Mix Ethyl azetidine-2-carboxylate, Benzyl bromide, K2CO3 in MeCN p2_react Stir at RT for 8-12h p2_start->p2_react p2_workup Filter, Concentrate, Et2O extraction p2_react->p2_workup p2_purify Column Chromatography p2_workup->p2_purify p2_product This compound p2_purify->p2_product

Caption: Step-by-step experimental workflow.

Discussion and Scientific Rationale

The choice of (S)-1-phenylethylamine as the chiral auxiliary is based on its commercial availability, relatively low cost, and proven effectiveness in directing stereoselective reactions.[1] The diastereoselectivity of the cyclization step is governed by the steric hindrance imposed by the chiral phenylethyl group, which favors the approach of the nucleophilic nitrogen from one face of the electrophilic carbon, leading to the preferential formation of one diastereomer.

The N-benzylation step is a standard procedure for the protection or functionalization of secondary amines. The use of a mild base like potassium carbonate is sufficient to deprotonate the azetidine nitrogen, allowing for nucleophilic attack on the benzyl bromide.

It is important to note that the direct N-benzylation of the product from Part 1 would likely result in a mixture of diastereomers due to the potential for epimerization at the C2 position under basic conditions. For a truly diastereoselective synthesis of the target molecule, a more sophisticated strategy might be required, such as the use of a different nitrogen protecting group that can be removed and replaced with a benzyl group under non-epimerizing conditions.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Ethyl 2,4-dibromobutanoate is corrosive and should be handled with care.

  • Benzyl bromide is a lachrymator and should be handled with extreme caution in a fume hood.

  • Refer to the Material Safety Data Sheets (MSDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the diastereoselective synthesis of this compound. By employing a chiral auxiliary-mediated approach, this method offers a reliable pathway to this valuable building block for drug discovery and development. The provided workflow and rationale are intended to guide researchers in the successful execution of this synthesis and to encourage further exploration of the rich chemistry of azetidines.

References

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(41), 25625-25633. [Link]

  • Głowacka, I. E., et al. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1722–1757. [Link]

  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of azetidines. In Topics in Heterocyclic Chemistry (Vol. 5, pp. 1-38). Springer, Berlin, Heidelberg. (A general reference for azetidine chemistry, specific URL not available for the book chapter, but accessible through academic libraries and publisher's website).
  • Evans, D. A. (1982). Stereoselective alkylation reactions of chiral enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press. (A foundational text on chiral auxiliaries, specific URL not available for the book chapter).

Sources

Application Note: Chiral Resolution of Ethyl 1-benzylazetidine-2-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the chiral resolution of racemic Ethyl 1-benzylazetidine-2-carboxylate, a valuable chiral building block in pharmaceutical synthesis.[1] The enantiomers of this compound are critical for developing stereochemically pure active pharmaceutical ingredients (APIs), where biological activity is often confined to a single enantiomer.[2] This note details two primary, field-proven methodologies: Enzymatic Kinetic Resolution via stereoselective hydrolysis and Analytical/Preparative Chiral High-Performance Liquid Chromatography (HPLC). Each section offers an in-depth explanation of the underlying principles, step-by-step experimental protocols, data analysis, and expected outcomes, designed to be implemented by researchers in drug discovery and process development.

Introduction: The Imperative of Chirality in Drug Development

The vast majority of small-molecule drug candidates are chiral, and their interaction with biological systems—which are themselves chiral—is highly stereospecific.[2] Consequently, isolating a single, desired enantiomer is a critical step in pharmaceutical development to maximize therapeutic efficacy and minimize potential side effects associated with the undesired enantiomer.[2] this compound is a key intermediate whose rigid four-membered ring structure is featured in numerous bioactive molecules.[3] Access to its enantiomerically pure forms, (R)- and (S)-Ethyl 1-benzylazetidine-2-carboxylate, is therefore of significant synthetic interest.

This guide focuses on kinetic resolution, a robust technique for separating enantiomers from a racemic mixture by leveraging differences in their reaction rates with a chiral catalyst or reagent.[2]

Methodology I: Enzymatic Kinetic Resolution

Principle of the Method

Enzymatic kinetic resolution is a highly efficient and environmentally benign method for separating enantiomers.[4][5] This process utilizes a lipase, such as Candida antarctica Lipase B (CALB), which exhibits high stereoselectivity.[6][7][8] When presented with the racemic ester, the enzyme will selectively catalyze the hydrolysis of one enantiomer (e.g., the R-enantiomer) into its corresponding carboxylic acid at a much faster rate than the other.

The reaction is stopped at or near 50% conversion. At this point, the mixture ideally contains one enantiomer as the unreacted ester (e.g., S-ester) and the other as the hydrolyzed carboxylic acid (e.g., R-acid), both in high enantiomeric excess (ee). These two products, having different chemical properties (ester vs. acid), can then be easily separated by a standard acid-base extraction.

Workflow Diagram: Enzymatic Resolution

G cluster_0 Starting Material cluster_1 Enzymatic Reaction cluster_2 Products at ~50% Conversion cluster_3 Separation cluster_4 Isolated Enantiomers racemate (R,S)-Ethyl 1-benzylazetidine-2-carboxylate (Racemic Mixture) enzyme_step Candida antarctica Lipase B (CALB) Aqueous Buffer / Organic Co-solvent Reaction stopped at ~50% conversion racemate->enzyme_step s_ester (S)-Ethyl 1-benzylazetidine-2-carboxylate (Unreacted, High ee) enzyme_step->s_ester r_acid (R)-1-Benzylazetidine-2-carboxylic Acid (Hydrolyzed, High ee) enzyme_step->r_acid extraction Acid-Base Extraction s_ester->extraction r_acid->extraction final_ester (S)-Ester (Organic Phase) extraction->final_ester Extract with Organic Solvent final_acid (R)-Acid (Aqueous Phase after acidification) extraction->final_acid Acidify & Extract

Caption: Workflow for enzymatic kinetic resolution.

Detailed Experimental Protocol

Materials & Reagents:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435)

  • Phosphate Buffer (0.1 M, pH 7.2)

  • tert-Butyl methyl ether (TBME) or Toluene

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrochloric Acid (HCl), 2 M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Rotary evaporator, magnetic stirrer, pH meter, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic this compound (1.0 eq) in a suitable organic solvent like TBME (10 mL per gram of substrate).

  • Add an equal volume of 0.1 M phosphate buffer (pH 7.2).

  • Add immobilized CALB (typically 10-20% by weight relative to the substrate).

  • Reaction Monitoring: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots of the organic layer and analyzing them by chiral HPLC (see Section 3) to determine the enantiomeric excess of the remaining ester (% eeₛ) and the conversion rate.

  • Stopping the Reaction: When the conversion reaches approximately 50% (which should correspond to a high % eeₛ), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Workup & Separation: a. Transfer the filtrate to a separatory funnel. b. Extract the aqueous layer with TBME (2x volumes). c. Combine the organic layers. This phase contains the unreacted (S)-Ethyl 1-benzylazetidine-2-carboxylate . d. Wash the combined organic phase with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-ester. e. To the original aqueous layer, add 2 M HCl dropwise with cooling until the pH is ~2-3. f. Extract the acidified aqueous phase with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) (3x volumes). This phase contains the (R)-1-Benzylazetidine-2-carboxylic acid . g. Combine these organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-acid.

Methodology II: Chiral HPLC for Analysis and Separation

Principle of the Method

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a sample and can also be scaled for preparative separation.[9][10] The technique relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a support (e.g., silica gel).[9] As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. Due to differing stereochemical interactions, one enantiomer will have a stronger (or more frequent) interaction with the CSP than the other, causing it to travel more slowly through the column. This difference in interaction energy results in different retention times, allowing for their separation and quantification.[9] Polysaccharide-based CSPs are particularly effective for a wide range of compounds, including amino acid derivatives.[11][12]

Diagram: Principle of Chiral Chromatography

G cluster_0 cluster_1 Chiral Stationary Phase (CSP) cluster_2 racemate_start racemate_end racemate_start->racemate_end Racemic Mixture Injected csp1 Chiral Selector csp2 Chiral Selector csp2->path_r_mid1 (R) Path csp3 Chiral Selector csp3->path_r_mid2 (R) Path csp4 Chiral Selector peak1 Peak 1 (S)-Enantiomer (Weaker Interaction) peak2 Peak 2 (R)-Enantiomer (Stronger Interaction) path_s_start->path_s_mid (S) Path path_s_mid->path_s_end (S) Path path_s_end->peak1 path_r_start->csp2 (R) Path path_r_mid1->csp3 (R) Path path_r_mid2->path_r_end (R) Path path_r_end->peak2

Caption: Enantiomers interacting differently with a CSP.

Analytical Chiral HPLC Protocol

This method is suitable for determining the enantiomeric excess (% ee) of the starting material and the products from the enzymatic resolution.

Instrumentation & Conditions:

Parameter Recommended Setting Rationale
Column CHIRALPAK® ID or similar amylose-based CSP Amylose tris(3-chlorophenylcarbamate) phases show high success rates for resolving cyclic amino acid derivatives.[11]
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v) Normal phase conditions often provide the best selectivity on polysaccharide CSPs. Ratio can be optimized.
Flow Rate 1.0 mL/min Standard analytical flow rate for a 4.6 mm ID column.
Column Temp. 25 °C Temperature can affect resolution; consistency is key.

| Detection | UV at 210-230 nm | The benzyl and ester groups provide sufficient UV absorbance in this range. |

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent (e.g., Hexane/IPA mixture). Filter through a 0.45 µm syringe filter.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow both enantiomer peaks to elute.

  • Data Analysis: a. Identify the two peaks corresponding to the (R) and (S) enantiomers. b. Integrate the area of each peak (Area₁ and Area₂). c. Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100%

Preparative Scale-Up Considerations

The analytical method can be scaled to a preparative level to resolve larger quantities of the racemate.

  • Column Size: Use a larger diameter column (e.g., >20 mm ID) packed with the same CSP.

  • Loading: The amount of racemate injected per run will be significantly higher. A loading study should be performed to maximize throughput without sacrificing resolution.

  • Fraction Collection: Use an automated fraction collector to isolate the eluting enantiomers into separate vessels.

  • Solvent Recovery: Due to the large volumes of solvent used, a solvent recycling or recovery system is highly recommended for cost-effectiveness and environmental reasons.

Summary and Method Selection

Both enzymatic resolution and chiral chromatography are powerful techniques for obtaining the enantiomers of this compound. The choice of method depends on the scale, available equipment, and specific goals of the project.

FeatureEnzymatic Kinetic ResolutionPreparative Chiral HPLC
Principle Stereoselective reactionStereoselective physical interaction
Products One enantiomer as ester, one as acidBoth enantiomers as esters
Scale Excellent for large, industrial scaleExcellent for lab to medium scale
Cost Lower solvent cost; enzyme can be costly but is reusableHigh initial column cost; high solvent consumption
Throughput Batch process, can be slowContinuous process via stacked injections
Purity Max theoretical yield is 50% for each productMax theoretical yield is >95% for each enantiomer

For large-scale production where one enantiomer is desired as the acid and the other as the ester, enzymatic resolution is often more economical. For high-purity isolation of both enantiomers in their original ester form at a lab or pilot scale, preparative HPLC is the preferred method.

References

  • Efficient access to enantiomerically pure cyclic α-amino esters through a lipase-catalyzed kinetic resolution. National Institutes of Health (NIH). [Link]

  • Resolution of β-amino esters by Candida antarctica lipase A and B. ResearchGate. [Link]

  • Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. PubMed. [Link]

  • Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Royal Society of Chemistry. [Link]

  • Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol. ResearchGate. [Link]

  • Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. [Link]

  • Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. MDPI. [Link]

  • Dynamic kinetic enzymatic resolutions of synthetic substrates to form... ResearchGate. [Link]

  • Chemo-Enzymatic Dynamic Kinetic Resolution of Amino Acid Thioesters. ResearchGate. [Link]

  • Kinetic resolution of N-protected amino acid esters in organic solvents catalyzed by a stable industrial alkaline protease. Semantic Scholar. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. National Institutes of Health (NIH). [Link]

  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Royal Society of Chemistry. [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

Sources

Application Note: A Robust Reversed-Phase HPLC Method for the Purification of Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a validated, high-performance liquid chromatography (HPLC) method for the purification of Ethyl 1-benzylazetidine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development.[1] Due to the compound's structural features, including a non-polar benzyl group and a polar azetidine ester moiety, a reversed-phase (RP-HPLC) approach was selected for its robustness and high resolving power.[2] This guide provides a comprehensive protocol, from method development principles to a step-by-step preparative purification workflow, designed for researchers and drug development professionals. The method utilizes a C18 stationary phase with a water/acetonitrile mobile phase gradient, incorporating an acid modifier to ensure optimal peak shape and resolution.

Introduction: The Rationale for Purification

This compound is a valuable synthetic intermediate. The azetidine ring is a "privileged motif" in medicinal chemistry, and its derivatives are explored for a wide range of therapeutic applications.[1] The purity of such intermediates is paramount, as impurities can interfere with subsequent synthetic steps and introduce undesirable side products, complicating downstream biological assays and regulatory submissions.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of pharmaceutical compounds due to its high resolution, sensitivity, and scalability.[3] This document serves as a practical guide, explaining the causal logic behind the chosen chromatographic parameters to empower scientists to adapt and troubleshoot the method effectively.

Physicochemical Analysis and Method Selection

A successful purification strategy begins with an analysis of the target molecule's properties.

  • Structure: this compound possesses a tertiary amine within the azetidine ring, an ester functional group, and an aromatic benzyl group.

  • Polarity: The molecule exhibits mixed polarity. The benzyl group provides significant hydrophobicity, while the ester and the nitrogen atom contribute polar characteristics. This duality makes it an ideal candidate for reversed-phase chromatography.[2]

  • UV Absorbance: The key chromophore is the benzyl group, which strongly absorbs UV light. This allows for straightforward detection using a standard UV-Vis detector. The primary absorbance is expected around 254-260 nm, with secondary absorbance from the ester carbonyl at lower wavelengths (~210-220 nm).[4]

Based on this analysis, Reversed-Phase HPLC was chosen as the purification mode. RP-HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase, making it highly effective for compounds with non-polar moieties like the benzyl group.[3]

Chromatographic Method Development

The selection of each parameter is critical for achieving baseline separation of the target compound from synthetic impurities.

Stationary Phase: C18 for Versatility

A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common and versatile reversed-phase packing, offering a high degree of hydrophobicity that strongly retains the benzyl group of the analyte, providing an excellent foundation for separation from more polar or less hydrophobic impurities.[5]

Mobile Phase: The Engine of Separation

The mobile phase consists of a mixture of water and an organic solvent (modifier).

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[3]

  • Aqueous Phase & pH Modifier: The tertiary amine in the azetidine ring can cause significant peak tailing on silica-based columns due to interaction with residual silanol groups. To mitigate this, a small amount of an acid modifier is added to the mobile phase. Trifluoroacetic acid (TFA) at a concentration of 0.1% is used to protonate the amine, masking its interaction with the stationary phase and resulting in sharp, symmetrical peaks.[2]

A gradient elution, starting with a higher percentage of water and gradually increasing the percentage of ACN, is employed. This ensures that early-eluting polar impurities are well-resolved while the target compound is eluted in a reasonable time with good peak shape.

Detection Wavelength

Detection is performed at 254 nm to leverage the strong absorbance of the benzyl aromatic ring, ensuring high sensitivity for the target compound. Monitoring at a lower wavelength, such as 215 nm , can also be useful for detecting a broader range of impurities that may lack the aromatic chromophore.[4]

Experimental Protocols

Materials and Instrumentation
Item Specification
HPLC System Preparative HPLC system with gradient pump, autosampler, and UV-Vis detector
Analytical Column C18, 4.6 x 250 mm, 5 µm particle size
Preparative Column C18, 21.2 x 250 mm, 5 µm particle size
Solvent A HPLC-grade Water with 0.1% TFA (v/v)
Solvent B HPLC-grade Acetonitrile with 0.1% TFA (v/v)
Sample Solvent 50:50 Acetonitrile/Water
Crude Sample This compound (synthesis-grade)
Sample Preparation
  • Accurately weigh approximately 100 mg of the crude sample into a clean glass vial.

  • Add the Sample Solvent (50:50 ACN/Water) to achieve a final concentration of 10 mg/mL.

  • Vortex and sonicate the sample for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Analytical Method for Purity Assessment

This initial step is crucial for determining the retention time of the target compound and optimizing the preparative method.

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 254 nm
Gradient 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes
Preparative Purification Protocol

The analytical method is scaled up for preparative purification. The gradient is adjusted to provide the best separation around the target peak.

Parameter Value
Column C18, 21.2 x 250 mm, 5 µm
Flow Rate 20 mL/min
Injection Volume 1-2 mL (containing 10-20 mg of crude material)
Column Temperature 25 °C
Detection UV at 254 nm
Gradient 30% B to 60% B over 25 minutes (This should bracket the elution of the target)
Fraction Collection Triggered by UV signal threshold around the target retention time
Post-Purification Workflow

The following diagram illustrates the complete workflow from crude material to the final, purified compound.

G cluster_prep Pre-Purification cluster_hplc HPLC Process cluster_post Post-Purification Crude Crude Sample Dissolve Dissolve in ACN/H2O Crude->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Analytical Analytical HPLC (Method Scouting) Filter->Analytical ScaleUp Scale-Up Method Analytical->ScaleUp Prep Preparative HPLC (High Loading) ScaleUp->Prep Collect Fraction Collection Prep->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Solvent Evaporation (Rotovap) Combine->Evaporate Final Final Purity Check (Analytical HPLC) Evaporate->Final Pure Pure Compound Final->Pure G 3 Symmetrical Peaks 4 Reasonable Run Time 6 Stationary Phase (C18) 2 2 6->2 Provides Retention 7 pH Modifier (TFA) 7->3 Reduces Tailing 8 Flow Rate 8->4 Affects Speed 5 5 5->4 5->2 Controls Elution

Sources

Use of Ethyl 1-benzylazetidine-2-carboxylate in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Strategic Incorporation of Azetidine-2-Carboxylic Acid in Peptide Synthesis via an Ethyl 1-benzylazetidine-2-carboxylate Precursor

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, enabling the creation of molecules with enhanced stability, novel conformations, and tailored biological activities.[1] Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, serves as a powerful tool for modulating peptide structure and function.[2][3] When substituted for proline, Aze introduces distinct conformational constraints, often increasing local flexibility and altering the peptide backbone in ways that can enhance proteolytic resistance and receptor affinity.[2][4] This guide provides a comprehensive, field-tested workflow for the synthesis and incorporation of L-azetidine-2-carboxylic acid into peptides using this compound as a stable and accessible precursor. We detail the necessary synthetic transformations to produce the SPPS-ready Fmoc-protected building block and provide robust protocols for its efficient incorporation into target peptides using standard solid-phase methodologies.

The Azetidine-2-Carboxylic Acid Moiety: A Tool for Peptide Engineering

Rationale for Incorporation: Proline Analogue with Unique Properties

L-proline imposes significant conformational rigidity on the peptide backbone due to its five-membered pyrrolidine ring. L-azetidine-2-carboxylic acid (Aze), its lower homologue, shares the secondary amine structure but its strained four-membered ring imparts fundamentally different properties.[3]

  • Conformational Flexibility: Computational and experimental studies have shown that peptides containing Aze are generally more flexible than their proline-containing counterparts. The reduced ring size lessens the steric hindrance with adjacent residues, expanding the accessible conformational space. This property can be exploited to disrupt or modify native secondary structures, such as the polyproline II helix, or to introduce specific turns.[5]

  • Structural Perturbation: The introduction of an Aze residue can perturb the secondary structure of a peptide. For instance, in proline-rich sequences, substituting Pro with Aze can disrupt the formation of stable, ordered conformations like the collagen triple helix.[2] This makes Aze a valuable tool for probing the structural requirements of protein-protein interactions.

  • Enhanced Proteolytic Stability: Like many other UAAs, the inclusion of Aze can render peptides less susceptible to enzymatic degradation.[6] Proteases, which have evolved to recognize peptides composed of the 20 canonical amino acids, often exhibit reduced cleavage efficiency at or near non-natural residues. This can significantly improve the in vivo half-life of peptide-based therapeutics.

From Precursor to Building Block: The Synthetic Strategy

This compound is a convenient starting material. However, it cannot be used directly in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The synthesis requires a two-part protecting group strategy: a temporary group on the α-amine (Fmoc) that is removed at each cycle, and permanent groups on side chains that are removed only at the end.

The supplied precursor has its amine protected by a benzyl group and its carboxylic acid protected by an ethyl ester. Both must be manipulated to install the required Fmoc group and liberate the carboxyl group for activation. The overall workflow is outlined below.

G Start This compound (Starting Material) Intermediate1 1-Benzylazetidine-2-carboxylic acid Start->Intermediate1  Step 1: Saponification  (e.g., LiOH / THF:H₂O)  Liberates the carboxyl group. Intermediate2 L-Azetidine-2-carboxylic acid (Aze) Intermediate1->Intermediate2  Step 2: N-Debenzylation  (Catalytic Hydrogenation, H₂ / Pd-C)  Removes the benzyl protecting group. Final N-Fmoc-L-azetidine-2-carboxylic acid (SPPS-Ready Building Block) Intermediate2->Final  Step 3: N-Fmoc Protection  (Fmoc-OSu / Base)  Installs the temporary SPPS protecting group. spss_cycle start Resin-Bound Peptide (N-terminally Fmoc-protected) deprotection Fmoc Deprotection 20% Piperidine in DMF start->deprotection 1. wash1 Wash (DMF, DCM) deprotection->wash1 2. coupling Amino Acid Activation & Coupling Fmoc-Aze-OH + Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) wash1->coupling 3. wash2 Wash (DMF, DCM) coupling->wash2 4. validation Validation (Kaiser Test: Negative) wash2->validation 5. validation->coupling Failure (Recouple) final Resin-Bound Peptide (n+1 residues, Fmoc-protected) validation->final Success final->deprotection Repeat for next cycle

Sources

Application Notes & Protocols: Ethyl 1-Benzylazetidine-2-carboxylate as a Versatile Scaffold for GPCR Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Ethyl 1-benzylazetidine-2-carboxylate, a pivotal building block in modern medicinal chemistry for the synthesis of G-protein coupled receptor (GPCR) ligands. We detail its synthesis, key derivatization protocols, and strategic applications, underscoring the causality behind experimental choices. The constrained, sp³-rich nature of the azetidine ring offers significant advantages in drug design, including enhanced metabolic stability, improved solubility, and conformational rigidity, which can lead to higher binding affinity and selectivity for GPCR targets.[1][2][3] This document serves as a practical resource for researchers, scientists, and drug development professionals aiming to leverage this scaffold for the creation of novel therapeutics targeting a range of GPCRs, including muscarinic acetylcholine and histamine receptors.[4][5][6]

Introduction: The Strategic Value of the Azetidine Scaffold

G-protein coupled receptors (GPCRs) represent the largest family of druggable targets in the human genome, modulating a vast array of physiological processes.[7] The design of selective ligands for these receptors is a cornerstone of drug discovery. In this context, small, conformationally constrained scaffolds are highly sought after. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" motif due to its unique structural and physicochemical properties.[2][8]

Key Advantages of the Azetidine Moiety:

  • Conformational Rigidity: The strained four-membered ring limits the number of accessible conformations, which can reduce the entropic penalty upon binding to a receptor target, potentially increasing affinity.[1][8]

  • Improved Physicochemical Properties: As an sp³-rich scaffold, it helps move away from the "flatland" of aromatic compounds, often leading to improved solubility and metabolic stability.[2]

  • Three-Dimensional Diversity: The non-planar structure of the azetidine ring provides a unique vector for substituents to explore the three-dimensional space of a receptor's binding pocket.

This compound is an exceptionally useful starting material. The N-benzyl group serves as a stable and reliable protecting group that can be removed under specific conditions, while the ethyl ester at the C-2 position provides a versatile chemical handle for chain extension and functionalization.

Synthesis of the Core Building Block: this compound

The synthesis of the title compound is typically achieved through a multi-step sequence starting from readily available precursors. The following protocol outlines a representative and reliable method adapted from established literature procedures for similar structures.[9]

Protocol 2.1: Synthesis of this compound

Objective: To synthesize the core building block from a suitable starting material like γ-butyrolactone.

Materials & Reagents:

ReagentM.W.AmountMoles (equiv.)
γ-Butyrolactone86.097.4 g86 mmol (1.0)
Bromine (Br₂)159.8115.1 g (4.9 mL)94.6 mmol (1.1)
Thionyl Chloride (SOCl₂)118.971.0 mL13.7 mmol (0.16)
Anhydrous Ethanol (EtOH)46.0750 mL-
Benzylamine107.1527.6 g (28.1 mL)258 mmol (3.0)
Triethylamine (Et₃N)101.1917.4 g (24 mL)172 mmol (2.0)
Dichloromethane (DCM)84.93150 mL-

Step-by-Step Procedure:

  • Bromination: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add γ-butyrolactone (1.0 eq) and a catalytic amount of thionyl chloride. Heat the mixture to 80°C. Add bromine (1.1 eq) dropwise over 1 hour. Causality: The Lewis acid catalyst (generated in situ) facilitates the α-bromination of the lactone.

  • Esterification: After the addition is complete, continue heating for 2 hours. Cool the mixture to room temperature and slowly add anhydrous ethanol. The ring will open, and the acid will be esterified. Stir overnight at room temperature. Insight: This step is an efficient way to generate the linear bromo-ester precursor without isolating the unstable α-bromo acid.

  • Work-up 1: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 4-bromo-2-hydroxybutanoate.

  • Cyclization: Dissolve the crude product in 100 mL of dichloromethane. Add triethylamine (2.0 eq) followed by the dropwise addition of benzylamine (3.0 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 24 hours. Causality: The excess benzylamine and triethylamine act as both the nucleophile for the initial displacement of bromide and the base to facilitate the subsequent intramolecular cyclization to form the azetidine ring.

  • Work-up 2: Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, typically 9:1 to 4:1) to afford this compound as a colorless or pale yellow oil.

Expected Outcome: Yields typically range from 40-60% over the multi-step sequence. The product should be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity (>95%).

G cluster_workflow Synthesis Workflow start γ-Butyrolactone step1 Bromination (Br₂, cat. SOCl₂) start->step1 Step 1 step2 Esterification (Ethanol) step1->step2 Step 2 intermediate Crude Ethyl 4-bromo-2-hydroxybutanoate step2->intermediate step3 Cyclization (Benzylamine, Et₃N) intermediate->step3 Step 3 end This compound step3->end

Caption: Synthetic workflow for the core building block.

Key Transformations for Ligand Elaboration

Once synthesized, this compound can be elaborated into a diverse array of GPCR ligand candidates through three primary transformations: N-debenzylation, amide coupling, and N-functionalization.

G cluster_derivatization Derivatization Pathways cluster_path1 Nitrogen Derivatization cluster_path2 Carboxylate Derivatization start Ethyl 1-benzyl- azetidine-2-carboxylate debenz N-Debenzylation (H₂, Pd/C) start->debenz Step A hydrolysis Ester Hydrolysis (LiOH or NaOH) start->hydrolysis n_func N-Alkylation / N-Arylation (R-X, Base) debenz->n_func Step B amide Amide Coupling (R-NH₂, HATU/EDC) hydrolysis->amide Step C G cluster_synthesis Case Study: Synthesis of a Putative H3R Antagonist start Ethyl 1-benzyl- azetidine-2-carboxylate int1 Ethyl azetidine- 2-carboxylate start->int1 1. H₂, Pd/C Ethanol int2 Ethyl 1-(4-phenoxybutyl)- azetidine-2-carboxylate int1->int2 2. 1-bromo-4-phenoxybutane K₂CO₃, Acetonitrile int3 1-(4-phenoxybutyl)- azetidine-2-carboxylic acid int2->int3 3. LiOH THF/H₂O final Target H3R Antagonist int3->final 4. Histamine HATU, DIPEA, DMF

Sources

Application Notes & Protocols: Synthesis of Azetidine-Containing Constrained Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital motifs in medicinal chemistry and drug discovery.[1][2] Their incorporation into peptides imparts significant conformational rigidity due to the strained four-membered ring, offering a powerful tool to lock peptides into bioactive conformations, enhance metabolic stability, and improve pharmacokinetic profiles.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of azetidine-containing peptides. It covers the foundational principles, strategic considerations for incorporating azetidine-2-carboxylic acid (Aze) and 3-aminoazetidine (3-AAz) building blocks, and detailed protocols for both solid-phase and solution-phase synthesis, with a special focus on the synthesis of constrained macrocyclic peptides.

Introduction: The Rationale for Azetidine Incorporation

The therapeutic potential of peptides is often hampered by their inherent flexibility and susceptibility to proteolytic degradation. Constraining a peptide's backbone can pre-organize it into the conformation required for target binding, reducing the entropic penalty upon binding and leading to higher affinity and selectivity.[3] The azetidine ring, as a proline analogue, introduces a sharp turn and significantly restricts the peptide backbone's rotational freedom.[4][5]

Key Advantages of Azetidine-Containing Peptides:

  • Conformational Rigidity: The strained four-membered ring restricts the phi (φ) and psi (ψ) torsion angles, inducing specific secondary structures like γ-turns.[6][7]

  • Metabolic Stability: The non-natural azetidine structure can confer resistance to enzymatic degradation, increasing the peptide's in vivo half-life.[8][9]

  • Improved Pharmacokinetics: The sp3-rich character and unique geometry of the azetidine motif can enhance properties like solubility and cell permeability.[1]

  • Facilitated Macrocyclization: Azetidine units, particularly 3-aminoazetidine (3-AAz), can act as potent turn-inducing elements, dramatically improving the efficiency of challenging macrocyclization reactions for small- to medium-sized peptides.[8][9][10]

Several FDA-approved drugs, such as the kinase inhibitor cobimetinib, incorporate azetidine motifs, underscoring the scaffold's value in modern drug design.[1]

Core Synthetic Strategies & Building Blocks

The synthesis of azetidine-containing peptides relies on two core components: the synthesis of the azetidine-containing amino acid building block and its subsequent incorporation into a growing peptide chain.

Key Building Blocks

The most common building block is L-azetidine-2-carboxylic acid (Aze) , a direct four-membered ring analogue of proline.[11] Its synthesis can be achieved through various routes, often involving the cyclization of an appropriately protected α-amino acid with a leaving group in the γ-position.[6] For solid-phase peptide synthesis (SPPS), it is crucial to use N-terminally protected derivatives, such as Fmoc-Aze-OH or Boc-Aze-OH.

Another powerful building block is the 3-aminoazetidine (3-AAz) unit. This building block is not an α-amino acid but is used as a turn-inducing linker. Its introduction has been shown to significantly improve the yields of head-to-tail cyclic peptides.[9][10]

Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for preparing linear azetidine-containing peptides.[12] The process involves the stepwise addition of Nα-protected amino acids to a growing chain anchored to an insoluble resin support.[13] While standard Fmoc or Boc chemistry is used, the coupling of the sterically hindered azetidine residue can be challenging and may require optimized conditions.[7]

Solution-Phase Synthesis: While less common for long peptides, solution-phase synthesis is highly relevant for the preparation of short peptide fragments and, critically, for macrocyclization steps.[4][14] After a linear peptide precursor is synthesized (often via SPPS) and cleaved from the resin, the head-to-tail cyclization is performed in dilute solution to favor intramolecular over intermolecular reactions.[9][10]

Experimental Protocols & Methodologies

Protocol 1: Fmoc-Based Solid-Phase Synthesis of a Linear Azetidine-Peptide

This protocol describes the manual synthesis of a model linear peptide containing an L-azetidine-2-carboxylic acid (Aze) residue using standard Fmoc/tBu chemistry.

Workflow Overview:

cluster_cycle Resin Start: Fmoc-AA-Wang Resin Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-Aze-OH or Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Purification Purification (Prep-HPLC) Cleavage->Purification Characterization Characterization (LC-MS, MALDI-TOF) Purification->Characterization

Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids (including Fmoc-L-Aze-OH)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solid Phase Synthesis Vessel

Step-by-Step Procedure:

  • Resin Swelling: Place the resin in the synthesis vessel and swell in DMF for 30 minutes. Drain the solvent.

  • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain. Repeat with a fresh portion of the deprotection solution for 15 minutes. Drain.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the amino acid by dissolving Fmoc-AA-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. For the Fmoc-Aze-OH residue, it is advisable to use HATU as the coupling reagent due to its higher reactivity, which can overcome the steric hindrance of the azetidine ring.

    • Expert Insight: The coupling of Fmoc-Aze-OH can be sluggish.[7] A double coupling protocol (repeating step 4) is recommended to ensure complete incorporation. Monitor the reaction using a qualitative Kaiser test; a negative test (yellow beads) indicates a complete reaction.

    • Add the activation mixture to the resin and agitate for 1-2 hours (or 2-4 hours for Fmoc-Aze-OH).

  • Washing: Drain the coupling solution and wash the resin with DMF (5 x 1 min).

  • Cycle Repetition: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and washing, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Caution: Perform this step in a well-ventilated fume hood as TFA is highly corrosive.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification and Characterization: Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide using preparative reverse-phase HPLC. Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Protocol 2: Synthesis of a Macrocyclic Peptide via a 3-Aminoazetidine (3-AAz) Linker

This protocol describes a hybrid SPPS/solution-phase approach to synthesize a head-to-tail cyclic peptide, leveraging the turn-inducing properties of a 3-AAz unit to facilitate cyclization.[9][10][15]

Workflow Overview:

SPPS 1. SPPS Synthesis of Linear Peptide Precursor on 2-ClTrt Resin Cleavage 2. Mild Acid Cleavage (e.g., 20% TFE in DCM) Preserves Side-Chain Protection SPPS->Cleavage PurifyLinear 3. Purification of Protected Linear Peptide Cleavage->PurifyLinear Cyclization 4. Solution-Phase Macrocyclization (High Dilution, DEPBT/HATU) PurifyLinear->Cyclization Deprotection 5. Final Side-Chain Deprotection (Strong Acid, e.g., TFA) Cyclization->Deprotection PurifyCyclic 6. Final Purification (Prep-HPLC) Deprotection->PurifyCyclic Characterization 7. Characterization (LC-MS, NMR) PurifyCyclic->Characterization

Figure 2: Hybrid workflow for synthesis of azetidine-containing macrocyclic peptides.

Materials:

  • 2-Chlorotrityl chloride (2-ClTrt) resin

  • Protected linear peptide precursor (synthesized via SPPS as in Protocol 1, incorporating the 3-AAz building block)

  • Cyclization Reagent: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or HATU

  • Solvents: DMF, DCM, Acetonitrile (ACN)

  • Cleavage Reagents: 20% Trifluoroethanol (TFE) in DCM (for resin cleavage), 95% TFA cocktail (for final deprotection)

Step-by-Step Procedure:

  • SPPS of Linear Precursor: Synthesize the linear peptide sequence on 2-ClTrt resin. This resin is chosen because the final peptide can be cleaved under very mild acidic conditions that leave acid-labile side-chain protecting groups (e.g., Boc, tBu) intact.[10]

  • Cleavage from Resin: Suspend the resin in a solution of 20% TFE in DCM and agitate for 1 hour. Filter and collect the filtrate. Repeat this process twice more. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification of Linear Peptide: Purify the fully protected linear peptide using flash chromatography or HPLC.

  • Macrocyclization:

    • Dissolve the purified linear peptide in a large volume of DMF or a DCM/DMF mixture to achieve a low concentration (typically 0.5-1 mM). High dilution is critical to favor the intramolecular cyclization reaction.

    • Add the cyclization reagent (e.g., DEPBT, 1.5 eq.) and a base (e.g., DIPEA, 3 eq.).

    • Expert Insight: The 3-AAz unit pre-organizes the linear peptide into a turn conformation, which significantly enhances the rate and yield of the cyclization step compared to analogous peptides without this unit.[9][15]

    • Stir the reaction at room temperature for 12-24 hours, monitoring completion by LC-MS.

  • Final Deprotection: Once cyclization is complete, remove the solvent in vacuo. Add a TFA cleavage cocktail (as in Protocol 1) to the residue to remove all side-chain protecting groups. Stir for 2-3 hours.

  • Purification and Characterization: Precipitate the crude cyclic peptide in cold diethyl ether. Purify by preparative HPLC. Confirm the final product's identity, purity, and structure by LC-MS and NMR spectroscopy. The integrity of the strained azetidine ring should be confirmed, as it can be stable to strong acid post-cyclization.[8][10]

Data Summary & Key Considerations

Table 1: Comparative Cyclization Efficiencies The inclusion of a 3-aminoazetidine (3-AAz) unit has been shown to dramatically improve macrocyclization yields for otherwise challenging sequences.

Peptide Sequence (Linear Precursor)Modifying UnitCyclization YieldReference
H-Phe-Gly-Leu-Val-Ala-OHNone (Homodetic)Low / Mixture of Products[9][15]
H-Phe-Gly-(3-AAz)-Val-Ala-OH3-AminoazetidineGood to Excellent (e.g., >40%)[9][15]
H-Trp-Ser-Ala-Gly-OHNone (Homodetic)Very Low Yield[15]
H-Trp-(3-AAz)-Ala-Gly-OH3-Aminoazetidine~35-45% Overall Yield[15]

Troubleshooting & Causality:

  • Incomplete Coupling of Aze: As noted, the rigid, strained ring of Aze makes it a sterically demanding building block. If the Kaiser test is positive (blue beads) after a single coupling, it indicates free amines are present. Solution: Use a more potent coupling reagent like HATU and perform a second coupling to drive the reaction to completion.

  • Low Cyclization Yield: If cyclization yields are poor despite the presence of a 3-AAz unit, the cause may be aggregation or intermolecular reactions. Solution: Further decrease the concentration of the linear peptide in the cyclization reaction. Ensure the solvent fully dissolves the peptide.

  • Azetidine Ring Degradation: While generally stable, the strained four-membered ring can be susceptible to degradation under certain conditions. Post-cyclization, strong acid deprotection is typically well-tolerated.[10] However, prolonged exposure or harsh nucleophilic conditions should be avoided. Validation: Always confirm the mass of the final product by MS to ensure the ring has remained intact.

Conclusion

The synthesis of azetidine-containing peptides is a robust and powerful strategy for developing conformationally constrained therapeutics. By selecting the appropriate building blocks and synthetic methodology—whether SPPS for linear precursors or a hybrid approach for macrocycles—researchers can access novel peptide structures with enhanced biological properties. The protocols and insights provided herein serve as a detailed guide for the successful implementation of this chemistry in a research and drug discovery setting.

References

  • Title: Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline Source: PubMed URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides Source: ResearchGate URL: [Link]

  • Title: Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis Source: ACS Publications URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Wiley Online Library URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline Source: SciSpace URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Improved Solid-Phase Peptide Synthesis Method Utilizing α-Azide-Protected Amino Acids Source: ACS Publications URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: LJMU Research Online URL: [Link]

  • Title: Azetidine-2-carboxylic acid Source: Wikipedia URL: [Link]

  • Title: Recent advances in synthetic facets of immensely reactive azetidines Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Azetidines Source: Chinese Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: LJMU Research Online URL: [Link]

  • Title: α-Azido Acids in Solid-Phase Peptide Synthesis: Compatibility with Fmoc Chemistry and an Alternative Approach to the Solid Phase Synthesis of Daptomycin Analogs Source: PubMed URL: [Link]

  • Title: AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW Source: Taylor & Francis Online URL: [Link]

  • Title: New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks Source: NIH URL: [Link]

  • Title: Conformationally Restricted Chiral Peptide Nucleic Acids Derived from Azetidines Source: Taylor & Francis Online URL: [Link]

  • Title: Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification Source: ResearchGate URL: [Link]

  • Title: Azetidine amino acid derivatives and peptide compounds. Source: ResearchGate URL: [Link]

  • Title: Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors Source: PMC URL: [Link]

  • Title: Practical Synthesis Guide to Solid Phase Peptide Chemistry Source: AAPPTec URL: [Link]

  • Title: Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: 12.5: Peptide Synthesis- Solution-Phase Source: Chemistry LibreTexts URL: [Link]

  • Title: Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity Source: Advanced Journal of Chemistry URL: [Link]

Sources

Application Notes & Protocols: Ethyl 1-benzylazetidine-2-carboxylate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidine Scaffold as a Privileged Motif for CNS Therapeutics

In the landscape of central nervous system (CNS) drug discovery, the quest for novel chemical scaffolds that balance therapeutic efficacy with favorable pharmacokinetic properties is paramount. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its unique combination of high sp3 character, conformational rigidity, and metabolic stability offers significant advantages over more traditional ring systems.[2] Azetidine-containing compounds often exhibit improved aqueous solubility and a three-dimensional architecture that can enhance binding to complex biological targets while navigating the stringent requirements for blood-brain barrier (BBB) penetration.[1][3]

Ethyl 1-benzylazetidine-2-carboxylate serves as an exemplary starting point for exploring this chemical space. Its structure combines the beneficial azetidine core with synthetically tractable handles—the ethyl ester and the N-benzyl group—that allow for systematic modification and optimization. This guide provides a comprehensive workflow, from initial in vitro screening to in vivo validation, for researchers leveraging this scaffold to develop next-generation CNS therapeutics.

Section 1: Physicochemical Properties and CNS Drug-Likeness

A molecule's ability to cross the BBB and engage its target in the brain is governed by a specific set of physicochemical properties. The CNS Multi-Parameter Optimization (MPO) desirability score is a well-regarded tool for predicting the CNS potential of a compound.[3] Key parameters include molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA).[4][5]

Rationale for Azetidine Scaffolds: The inherent properties of the azetidine ring often steer derivatives toward a CNS-favorable chemical space. The non-planar, strained ring system can reduce lipophilicity and improve metabolic stability compared to more flexible aliphatic amines, addressing common challenges in CNS drug design.[2]

Below is a typical physicochemical profile for a lead-like compound derived from the this compound scaffold, compared against established guidelines for CNS drug candidates.

ParameterIdeal Range for CNS DrugsHypothetical Value for Lead CompoundSignificance for BBB Permeability
Molecular Weight (Da) < 450320Smaller molecules generally exhibit better passive diffusion across the BBB.[4]
LogP 1.0 - 4.02.8Represents the optimal lipophilicity to partition into the lipid bilayer of the BBB without being too "sticky".[4]
TPSA (Ų) < 7665Lower polar surface area correlates with increased permeability by reducing the desolvation penalty.[5]
Hydrogen Bond Donors ≤ 30Fewer hydrogen bond donors reduce interactions with water, enhancing membrane crossing.[4]
Hydrogen Bond Acceptors < 74Fewer hydrogen bond acceptors also contribute to improved permeability.[4]
Rotatable Bonds ≤ 85Limited flexibility is thought to enhance brain penetration by reducing the entropic cost of membrane passage.[5]

Section 2: Preclinical Evaluation Workflow

The following section details a multi-tiered experimental workflow designed to comprehensively evaluate CNS drug candidates derived from the this compound scaffold. This process is designed to de-risk candidates early by assessing BBB permeability, target engagement, and in vivo efficacy in a logical, stepwise manner.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation cluster_2 Lead Optimization A Initial Screening: PAMPA-BBB Assay B Cell-Based Model: Transwell Permeability Assay A->B Confirm Permeability C Target Engagement: Receptor Binding Assay B->C If Permeable D Early Safety: In Vitro Toxicology C->D If Potent E Pharmacokinetics: Brain-to-Plasma Ratio (Kp) D->E Advance to In Vivo F Pharmacodynamics: Behavioral Efficacy Model E->F Confirm Exposure G Target Occupancy: Ex Vivo Brain Analysis F->G Confirm Efficacy H Data Analysis & SAR Interpretation G->H I Iterative Design & Resynthesis H->I I->A Test New Analogs

Caption: The Design-Make-Test-Analyze cycle in drug discovery.

Causality in Experimental Choices for Optimization:

  • If BBB permeability (Papp) is low but potency is high: The primary goal is to increase brain penetration. Modifications could include replacing the N-benzyl group with a smaller alkyl or fluorinated alkyl group to reduce TPSA and LogP, or converting the ethyl ester to a methyl ester or amide to fine-tune polarity.

  • If brain penetration (Kp) is good but efficacy is low: This suggests the compound reaches the target but doesn't engage it effectively in vivo. Focus would shift to modifying the 2-carboxylate portion to enhance binding affinity or altering the stereochemistry at the C2 position, which can be critical for biological activity.

  • If the compound is a substrate for efflux pumps (Kp,uu << 1): Structural modifications are needed to reduce recognition by transporters like P-gp. This can involve masking hydrogen bond donors, adding fluorine atoms, or increasing conformational constraints.

Conclusion

This compound represents a valuable and versatile starting point for the discovery of novel CNS drugs. The inherent advantages of the azetidine scaffold provide a strong foundation for developing candidates with favorable physicochemical properties. By employing a systematic and integrated workflow that assesses BBB permeability, target engagement, and in vivo efficacy, researchers can efficiently navigate the complexities of CNS drug discovery. The protocols and strategies outlined in this guide offer a robust framework for translating the promise of this chemical scaffold into tangible therapeutic candidates.

References

  • 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery - Benchchem. (n.d.). BenchChem.
  • Blood Brain Barrier Antibody Penetration Assay using Millicell® Microwell Plates. (n.d.). MilliporeSigma.
  • CNS Pharmacology Models. (n.d.). Medicilon.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • In Vitro Blood Brain Barrier Models for Drug Development. (2022, December 18). Tempo Bioscience.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (n.d.). MDPI.
  • CNS Disorder Models. (n.d.). Sygnature Discovery.
  • In Vitro Safety Pharmacology Study on Central Nervous System. (n.d.). Creative Biolabs.
  • CNS Disorders Disease Models. (n.d.). Eurofins Advinus.
  • In Vitro Blood Brain Barrier Permeability Assessment. (2024, April 8). Visikol.
  • Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability of Mao-B-IN-18. (n.d.). BenchChem.
  • Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells. (2026). Springer Nature Experiments.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021, July 6). RSC Publishing.
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.). Google Patents.
  • Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. (n.d.). PMC.
  • Enantioselective pharmacodynamic and pharmacokinetic analysis of two chiral CNS-active carbamate derivatives of valproic acid. (n.d.). PubMed.

Sources

Application Notes and Protocols: Derivatization of Ethyl 1-benzylazetidine-2-carboxylate at the Ester Group

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed experimental protocols for the chemical modification of Ethyl 1-benzylazetidine-2-carboxylate, a key building block in medicinal chemistry. The azetidine scaffold is a valuable motif in drug discovery, known for imparting favorable physicochemical properties such as increased metabolic stability, improved solubility, and conformational rigidity.[1] This document focuses on four primary derivatization strategies targeting the C2-ester group: hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, conversion to a diverse range of amides, and transesterification to alternative esters. Each section explains the underlying chemical principles, provides field-proven, step-by-step protocols, and discusses the rationale behind experimental choices to empower researchers in synthesizing novel azetidine derivatives for drug development programs.

Introduction: The Strategic Value of the Azetidine Scaffold

This compound is a proline analog featuring a strained four-membered ring. This ring strain is a key feature, influencing the molecule's reactivity and conformation.[2] Derivatization of the ester functional group is a critical step in the synthesis of compound libraries, as it allows for the introduction of various functionalities that can modulate a compound's biological activity, pharmacokinetic profile, and target engagement. The primary derivatives—acids, alcohols, and amides—serve as versatile intermediates or as final bioactive compounds themselves.[3] This guide outlines the core synthetic pathways to access these key molecular classes.

Overview of Derivatization Pathways

The ethyl ester of 1-benzylazetidine-2-carboxylate is a gateway to several key functional groups. The primary transformations are summarized in the workflow below. Each pathway offers a distinct set of chemical properties and opportunities for further functionalization.

G Start This compound Acid 1-Benzylazetidine-2-carboxylic Acid Start->Acid Hydrolysis (Saponification) Alcohol (1-Benzylazetidin-2-yl)methanol Start->Alcohol Reduction (LiAlH4) NewEster Alternative Esters (R' ≠ Et) Start->NewEster Transesterification (Acid/Base Catalysis) Amide 1-Benzylazetidine-2-carboxamides Acid->Amide Amide Coupling (e.g., HBTU, EDC)

Caption: Saponification of the ethyl ester to the carboxylic acid.

Protocol 3.1: Base-Catalyzed Hydrolysis (Saponification)

Rationale: This protocol uses lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water solvent system. THF ensures the solubility of the organic ester, while water is necessary for the hydrolysis reaction. Heating under reflux accelerates the reaction rate. The reaction is quenched and acidified with a strong acid (HCl) to protonate the carboxylate salt, causing the free carboxylic acid to precipitate or be extracted.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a 3:1 mixture of THF and deionized water (e.g., 10 mL THF and 3.3 mL water per 1 gram of ester).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 70-80 °C). Stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Work-up (A): Cooldown & Concentration: Allow the reaction to cool to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Work-up (B): Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to adjust the pH to ~2-3. A white precipitate of the carboxylic acid may form.

  • Work-up (C): Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Work-up (D): Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-benzylazetidine-2-carboxylic acid. The product is often a white solid of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

ParameterConditionRationale
Base LiOH or NaOH (1.5 - 2.0 eq)Ensures complete, irreversible reaction.
Solvent THF/H₂O or EtOH/H₂O (e.g., 3:1 v/v)Co-solvent system to dissolve both ester and inorganic base.
Temperature Reflux (70-100 °C)Provides activation energy to overcome reaction barrier.
Time 2-16 hoursDependent on substrate and temperature.
Expected Yield >90%Saponification is typically a high-yielding reaction.

Pathway 2: Reduction to (1-Benzylazetidin-2-yl)methanol

Reduction of the ester to a primary alcohol provides a different functional handle for further derivatization, such as ether formation or oxidation. This transformation requires a potent reducing agent, as esters are relatively unreactive. Lithium aluminum hydride (LiAlH₄) is the reagent of choice. [4][5]Weaker agents like sodium borohydride (NaBH₄) are not strong enough to reduce esters. [5][6] Safety Note: Lithium aluminum hydride (LiAlH₄) is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Caption: Reduction of the ethyl ester to the primary alcohol using LiAlH₄.

Protocol 4.1: LiAlH₄ Reduction

Rationale: The reaction is performed at 0 °C initially to control the exothermic reaction between LiAlH₄ and the ester. The Fieser workup is a standardized and safe method for quenching excess LiAlH₄ and hydrolyzing the resulting aluminum alkoxide complexes to liberate the desired alcohol product.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, inert gas line (N₂ or Ar)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add LiAlH₄ (1.5 eq) to a three-neck flask containing anhydrous THF. Cool the resulting slurry to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF in a dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up (Quenching): Cool the flask back down to 0 °C. Cautiously and slowly add reagents dropwise in the following sequence (Fieser workup):

    • For 'X' g of LiAlH₄ used, add 'X' mL of water.

    • Next, add 'X' mL of 15% NaOH solution.

    • Finally, add '3X' mL of water.

  • Work-up (Filtration): Stir the resulting granular white precipitate for 30 minutes, then filter the slurry through a pad of Celite®, washing the filter cake thoroughly with EtOAc.

  • Purification: Combine the filtrate and washes. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol. Further purification can be achieved via silica gel chromatography if required.

ParameterConditionRationale
Reducing Agent LiAlH₄ (1.5 - 2.0 eq)Sufficiently powerful nucleophilic hydride source for ester reduction.
Solvent Anhydrous THF or Et₂OAprotic solvent required to prevent violent reaction with LiAlH₄.
Temperature 0 °C to Room Temp.Controls initial exotherm, then allows reaction to complete.
Workup Fieser MethodSafe and effective procedure for quenching LiAlH₄ and breaking up aluminum salts.
Expected Yield 80-95%LiAlH₄ reductions are typically very efficient.

Pathway 3: Amidation to 1-Benzylazetidine-2-carboxamides

Direct conversion of an ester to an amide is possible but often requires harsh conditions or specialized catalysts. [7][8]A more robust and widely applicable strategy is a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by a standard peptide coupling reaction with the desired amine. This approach allows for the synthesis of a vast array of amides under mild conditions.

G Start Ethyl 1-benzylazetidine- 2-carboxylate Acid 1-Benzylazetidine- 2-carboxylic Acid Start->Acid Step 1: Hydrolysis (Protocol 3.1) Amide 1-Benzylazetidine- 2-carboxamide (R-NH₂) Acid->Amide Step 2: Amide Coupling (HBTU, DIPEA, R-NH₂)

Caption: Two-step workflow for the synthesis of amides from the ethyl ester.

Protocol 5.1: Two-Step Amidation via the Carboxylic Acid

Rationale: This protocol utilizes HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent. HBTU reacts with the carboxylic acid in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to form a highly reactive activated ester. This intermediate readily reacts with the incoming amine nucleophile to form the stable amide bond. [9] Materials:

  • 1-Benzylazetidine-2-carboxylic acid (from Protocol 3.1)

  • Primary or secondary amine of choice (R-NH₂ or R₂-NH)

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 1-benzylazetidine-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF or DCM.

  • Activation: Add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes. This is the "pre-activation" step.

  • Amine Addition: Add the desired amine (1.2 eq) to the activated acid solution.

  • Reaction: Stir the reaction at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the carboxylic acid is consumed (typically 1-12 hours).

  • Work-up (A): Quench & Dilute: Dilute the reaction mixture with EtOAc.

  • Work-up (B): Aqueous Washes: Wash the organic solution sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess reagents, and DMF.

  • Work-up (C): Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure amide.

ParameterConditionRationale
Coupling Agent HBTU, HATU, EDC/HOBt (1.1 eq)Activates the carboxylic acid for nucleophilic attack by the amine.
Base DIPEA, Et₃N (2.5 - 3.0 eq)Scavenges the acid produced and maintains basic conditions for the amine.
Solvent Anhydrous DMF, DCMAprotic solvent to dissolve reactants and not interfere with the reaction.
Temperature Room TemperatureAmide couplings are typically efficient at ambient temperature.
Expected Yield 60-90%Highly dependent on the steric and electronic nature of the amine.

Pathway 4: Transesterification to Alternative Esters

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is an equilibrium process that can be catalyzed by either an acid or a base. To drive the reaction to completion, the alcohol reactant is typically used in large excess, often serving as the reaction solvent. [10]

Caption: Acid-catalyzed transesterification to form a new ester.

Protocol 6.1: Acid-Catalyzed Transesterification

Rationale: This protocol uses a strong acid catalyst (sulfuric acid) to protonate the carbonyl oxygen of the starting ester, making it more electrophilic and susceptible to nucleophilic attack by the new alcohol (R'-OH). Using the new alcohol as the solvent creates a high concentration gradient that pushes the equilibrium towards the desired product according to Le Châtelier's principle.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, isopropanol), anhydrous grade

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents, serving as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.

  • Heating: Heat the mixture to reflux and stir.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction may take several hours to reach equilibrium.

  • Work-up (A): Cooldown & Neutralization: Cool the reaction to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Work-up (B): Concentration & Extraction: Remove the excess alcohol solvent under reduced pressure. Dilute the residue with water and extract with EtOAc or Et₂O (3x).

  • Work-up (C): Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the new ester.

ParameterConditionRationale
Alcohol Large excess (serves as solvent)Drives the equilibrium toward product formation.
Catalyst H₂SO₄, p-TsOH (catalytic)Activates the ester carbonyl for nucleophilic attack.
Temperature RefluxAccelerates the rate at which equilibrium is reached.
Time 4-24 hoursEquilibrium reactions can be slow to complete.
Expected Yield 50-80%Yields are often moderate due to the equilibrium nature of the reaction.

Conclusion

The derivatization of this compound at the ester position provides reliable and versatile access to key chemical functionalities essential for drug discovery and development. The protocols detailed herein for hydrolysis, reduction, amidation, and transesterification represent robust and scalable methods for generating diverse libraries of azetidine-based compounds. By understanding the principles behind each transformation, researchers can effectively troubleshoot and adapt these procedures to synthesize novel molecules with tailored properties for biological investigation.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. Available at: [Link]

  • Wikipedia. (2023). Azetidine-2-carboxylic acid. Available at: [Link]

  • Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Available at: [Link]

  • Goodreid, J. D., et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79(3), 943-954. Available at: [Link]

  • ResearchGate. (2015). Gas-Phase Amidation of Carboxylic Acids with Woodward's Reagent K Ions. Available at: [Link]

  • ChemRxiv. (n.d.). Direct Amidation of Esters via Ball Milling. Available at: [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • J-STAGE. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Available at: [Link]

  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Available at: [Link]

  • Chemguide. (n.d.). reduction of carboxylic acids. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available at: [Link]

  • ScienceDirect. (n.d.). Acids: Derivatization for GC Analysis. Available at: [Link]

  • Chemguide. (n.d.). hydrolysis of esters. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Available at: [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

  • ResearchGate. (2012). Transesterification double step process modification for ethyl ester biodiesel production from vegetable and waste oils. Available at: [Link]

  • Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters. Available at: [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • PubMed. (n.d.). Enzymatic Synthesis of Fatty Acid Ethyl Esters by Utilizing Camellia Oil Soapstocks and Diethyl Carbonate. Available at: [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of fatty acid ethyl esters by utilizing camellia oil soapstocks and diethyl carbonate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-benzylazetidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable four-membered N-heterocycle. Azetidines are prized building blocks in medicinal chemistry due to their unique conformational constraints and ability to act as bioisosteres for other functional groups.[1] However, their synthesis is often hampered by challenges related to the inherent ring strain of the four-membered system, which can be approximately 25.4 kcal/mol.[1]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to help you overcome common hurdles and achieve a successful synthesis.

Synthetic Overview: Common Pathways

The synthesis of this compound typically involves two key transformations: the formation of the azetidine ring and the subsequent N-alkylation, or a direct cyclization using a benzylated precursor. A prevalent and accessible method involves the cyclization of a di-halogenated butyrate derivative with benzylamine.

Below is a generalized workflow for this common synthetic approach.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & N-Benzylation cluster_2 Step 3: Purification A Ethyl 2,4-dibromobutanoate C Intramolecular Cyclization A->C Reacts with B Benzylamine B->C Base & Nucleophile D This compound (Crude Product) C->D Forms Ring E Workup & Extraction D->E F Column Chromatography / Distillation E->F G Pure Product F->G

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My cyclization reaction to form the azetidine ring has a very low yield. What are the likely causes and how can I fix it?

Answer:

Low yields in azetidine ring formation are the most common challenge, primarily due to the high activation energy required to form a strained four-membered ring. The desired intramolecular SN2 reaction often competes with undesirable intermolecular side reactions like polymerization.

Potential Causes & Solutions:

  • Intermolecular Polymerization is Outcompeting Cyclization:

    • Causality: At high concentrations, the starting materials are more likely to react with each other (intermolecularly) than with themselves (intramolecularly).

    • Solution: Employ high-dilution conditions. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization pathway. A slow, controlled addition of the dihalide precursor to the amine solution using a syringe pump over several hours is a highly effective strategy.

  • Incorrect Base or Stoichiometry:

    • Causality: The reaction typically requires a base to neutralize the HBr formed during the reaction. Benzylamine can act as both the nucleophile and the base, but this requires at least two equivalents. An insufficient amount of base can stall the reaction, while a very strong, non-nucleophilic base might promote elimination side reactions.

    • Solution: Use at least 2.5-3 equivalents of benzylamine to ensure one equivalent acts as the nucleophile while the excess serves to neutralize the acid byproduct. Alternatively, use one equivalent of benzylamine and a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[2] Cesium carbonate is particularly effective due to the "cesium effect," which is thought to enhance the rate of intramolecular cyclization.

  • Inappropriate Solvent Choice:

    • Causality: The solvent must be able to dissolve the starting materials but also facilitate an SN2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.

    • Solution: Use a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF). These solvents effectively dissolve the reactants and stabilize the transition state of the SN2 reaction without hindering the nucleophilicity of the amine.

  • Suboptimal Reaction Temperature:

    • Causality: Higher temperatures can provide the necessary activation energy for cyclization but can also accelerate side reactions, including elimination and decomposition.

    • Solution: Start the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, gently heating to 40-60°C may be beneficial. Avoid excessively high temperatures.

Troubleshooting_Cyclization Start Low Cyclization Yield Cause1 High Concentration? Start->Cause1 Cause2 Incorrect Base? Start->Cause2 Cause3 Wrong Solvent? Start->Cause3 Solution1 Employ High Dilution (e.g., Syringe Pump Addition) Cause1->Solution1 If Yes Solution2 Use >2.5 eq. Benzylamine or Add K₂CO₃ / Cs₂CO₃ Cause2->Solution2 If Yes Solution3 Switch to Polar Aprotic (MeCN or DMF) Cause3->Solution3 If Yes

Caption: Troubleshooting flowchart for low cyclization yield.

Question 2: I am attempting to N-benzylate Ethyl azetidine-2-carboxylate, but the reaction is messy, and I see multiple products. What's going on?

Answer:

While direct N-alkylation of a pre-formed azetidine ester seems straightforward, it can be complicated by several factors.

Potential Causes & Solutions:

  • Quaternization of the Azetidine Nitrogen:

    • Causality: The product, this compound, is also nucleophilic and can react with another molecule of benzyl bromide to form a quaternary ammonium salt. This over-alkylation is a common issue.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of benzyl bromide, but avoid a large excess. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Adding the benzyl bromide slowly can also help mitigate this.

  • Reaction with the Ester Group:

    • Causality: Under strongly basic or high-temperature conditions, the amine or the base could potentially react with the ethyl ester, leading to amide formation or hydrolysis.

    • Solution: Use a mild, non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA). Perform the reaction at room temperature or with gentle heating.

  • Ring-Opening of the Azetidine:

    • Causality: The strained azetidine ring can be opened by nucleophiles, especially after activation of the nitrogen atom (e.g., through quaternization).

    • Solution: Maintain mild reaction conditions. Avoid strong acids or bases and high temperatures during both the reaction and the workup. A buffered or weakly basic workup is preferable.

Parameter Recommendation for N-Benzylation Rationale
Alkylating Agent Benzyl bromide (1.1 eq.)Sufficient for reaction without promoting excessive over-alkylation.
Base K₂CO₃ or DIPEA (1.5 eq.)Non-nucleophilic bases that prevent side reactions with the ester.
Solvent Acetonitrile (MeCN) or AcetonePolar aprotic solvents that facilitate the SN2 reaction.
Temperature Room Temperature to 40°CBalances reaction rate against the risk of side reactions and decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to consider? There are several established routes.[3] The most common starting materials are:

  • From L-Aspartic Acid: This multi-step route involves forming a 4-oxo-2-azetidinecarboxylic acid derivative, which is then reduced.[4] This is an excellent choice for producing enantiomerically pure (S)-azetidine derivatives.[2][4]

  • From γ-amino alcohols: Intramolecular cyclization of γ-amino alcohols (e.g., via a Mitsunobu reaction) is a powerful method.

  • From Dihalides: As detailed in this guide, the reaction of a 2,4-dihalobutanoate with a primary amine is a direct and accessible method, though it can suffer from yield issues if not optimized.[5]

  • [2+2] Cycloadditions: Photochemical [2+2] cycloadditions between alkenes and imines can also form the azetidine ring, offering a different mechanistic approach.[1]

Q2: How critical is the purification of the final product? Extremely critical. Residual starting materials or by-products can interfere with subsequent reactions or biological assays. The product is a relatively polar, high-boiling point oil.

  • Column Chromatography: This is the most reliable method. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective.

  • Vacuum Distillation: If the product is sufficiently thermally stable, high-vacuum distillation can be an effective method for purification, especially on a larger scale. However, there is a risk of decomposition if heated too strongly.

Q3: My final product seems to degrade over time. What are the best storage practices? Azetidines, particularly those with functional groups, can be sensitive. The ring strain makes them susceptible to ring-opening by acid or strong nucleophiles.

  • Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed vial at low temperatures (-4°C to -20°C).

  • Handling: Use neutral glassware and avoid contact with strong acids or bases. If the product is an oil, dissolving it in a dry, non-reactive solvent like anhydrous toluene for storage can sometimes improve stability.

Key Experimental Protocol: One-Pot Synthesis from Ethyl 2,4-dibromobutanoate

This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and safety protocols.

Materials:

  • Ethyl 2,4-dibromobutanoate

  • Benzylamine (≥99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate, Hexanes (for chromatography)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous potassium carbonate (3 eq.) and anhydrous acetonitrile (500 mL).

  • Amine Addition: Add benzylamine (2.5 eq.) to the stirred suspension.

  • Substrate Addition: In a separate flask, dissolve Ethyl 2,4-dibromobutanoate (1.0 eq.) in 100 mL of anhydrous acetonitrile. Transfer this solution to a syringe pump.

  • Slow Addition: Add the Ethyl 2,4-dibromobutanoate solution to the stirred reaction mixture dropwise via the syringe pump over 6-8 hours at room temperature. The slow addition is crucial to favor intramolecular cyclization.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 12-18 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the potassium salts. Wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

    • Dissolve the oil in ethyl acetate (200 mL) and wash with saturated aq. NaHCO₃ (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Elute with a gradient of 5% to 25% ethyl acetate in hexanes to isolate the pure this compound.

    • The final product should be a colorless to pale yellow oil.

References
  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Hillier, M. C., & Chen, C.-Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. J. Org. Chem., 71, 7885-7887. [Link]

  • Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Biosci Biotechnol Biochem, 69(10), 1892-7. [Link]

  • (2022). Synthesis of Azetidines. Chinese Journal of Organic Chemistry.

Sources

Optimization of reaction conditions for azetidine ring formation

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation >

Welcome to the technical support center for the optimization of reaction conditions for azetidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the synthesis of this important class of nitrogen-containing heterocycles. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, presents unique synthetic challenges, making their formation more difficult than their five- and six-membered counterparts.[1][2][3] This guide will address common issues and provide actionable solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the azetidine ring?

A1: The primary methods for constructing the azetidine ring involve intramolecular cyclization reactions.[4] These typically proceed via nucleophilic substitution where a nitrogen atom displaces a leaving group at the γ-position. Key strategies include:

  • Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classical and widely used approach where a 3-amino-1-propanol derivative is activated (e.g., by conversion of the alcohol to a good leaving group like a tosylate or mesylate) and then cyclized in the presence of a base.[2][5]

  • Palladium-catalyzed intramolecular C-H amination: This modern method allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often using a directing group.[1][5][6]

  • Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids like Lanthanum(III) triflate can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[5][7][8]

  • [2+2] Photocycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, can yield azetidines.[1][5][9][10][11]

Q2: I am observing significant formation of a five-membered ring (pyrrolidine) instead of the desired four-membered azetidine. Why is this happening and how can I prevent it?

A2: The formation of a pyrrolidine side product is a common issue, particularly in intramolecular cyclization reactions. This is due to the thermodynamic favorability of the five-membered ring over the more strained four-membered azetidine.

  • Causality: The reaction may be proceeding under thermodynamic control, favoring the formation of the more stable pyrrolidine. This can be influenced by reaction temperature, time, and the nature of the substrate and reagents.

  • Solutions:

    • Lower the reaction temperature: Running the reaction at a lower temperature can favor the kinetically controlled formation of the azetidine.

    • Choose a better leaving group: A more reactive leaving group can accelerate the desired intramolecular S(_N)2 reaction, outcompeting the rearrangement or alternative cyclization pathways.

    • Substrate modification: The substitution pattern on the carbon backbone can influence the propensity for rearrangement. Bulky substituents can disfavor the transition state leading to the pyrrolidine.

Q3: My photocatalytic azetidine synthesis is giving low yields and multiple side products. What can I do to improve this?

A3: Photocatalytic reactions, such as the aza Paternò-Büchi reaction, can be sensitive to various parameters.[10][11]

  • Causality: Low yields can result from inefficient energy transfer from the photocatalyst to the substrates, competing E/Z isomerization of the imine, or undesired side reactions of the excited state species.[9][11]

  • Solutions:

    • Optimize the light source and wavelength: Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst for efficient excitation.

    • Solvent choice: The polarity of the solvent can influence the reaction outcome. For some visible-light-mediated aza Paternò–Büchi reactions, switching to a more polar solvent like THF has been shown to improve yields.[12]

    • Catalyst loading: Increasing the catalyst loading may be necessary for less reactive substrates.[12]

    • Substrate design: For intermolecular reactions, using cyclic oximes can prevent the competing E/Z isomerization pathway.[9] Recent advances have also shown that visible light can be used to promote the aza-Paternò-Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors.[1]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common experimental issues.

Issue 1: Low or No Product Formation in Intramolecular Cyclization

Symptoms:

  • TLC or LC-MS analysis shows predominantly starting material.

  • Low isolated yield of the desired azetidine.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Poor Leaving Group The nucleophilic attack by the nitrogen is too slow due to a stable leaving group (e.g., -OH).Convert the alcohol to a better leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).
Insufficient Base Strength The base used is not strong enough to deprotonate the amine, preventing it from becoming a potent nucleophile.Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or DBU.
Steric Hindrance Bulky substituents near the reaction centers can hinder the intramolecular cyclization.Redesign the substrate if possible. Alternatively, higher reaction temperatures or longer reaction times may be required, but this can also promote side reactions.
Solvent Effects The solvent may not be suitable for the reaction, affecting the solubility of reagents or the reaction rate.Screen a variety of aprotic polar solvents such as DMF, DMSO, or acetonitrile.
Issue 2: Difficulty in Purifying the Azetidine Product

Symptoms:

  • The product is difficult to separate from byproducts or starting materials via column chromatography.

  • The isolated product is contaminated with reagents.

Possible Causes & Solutions:

Possible Cause Explanation Suggested Solution
Mitsunobu Reaction Byproducts In Mitsunobu reactions for azetidine synthesis, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate are common byproducts that can be difficult to remove.[13]Use polymer-supported triphenylphosphine to simplify purification.[14] Alternatively, TPPO can sometimes be precipitated from a nonpolar solvent like hexanes or ether.
Similar Polarity of Product and Starting Material The azetidine product may have a similar Rf value to the starting material, making chromatographic separation challenging.Optimize the solvent system for column chromatography. Consider derivatization of the product or starting material to alter its polarity before purification.
Product Instability Azetidines can be sensitive to acidic or basic conditions, and some may be prone to ring-opening.[15]Use neutral purification techniques. Avoid acidic or basic additives in the chromatography solvent system if possible. Work up the reaction under mild conditions.

Experimental Protocols

Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol (Mitsunobu Reaction)

This protocol is adapted from methodologies that utilize the Mitsunobu reaction for intramolecular cyclization.[16]

Materials:

  • γ-amino alcohol substrate

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[14]

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve the γ-amino alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).[17]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution.[17]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired azetidine.

Protocol 2: Lanthanum(III) Triflate-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is based on the work of Kuriyama et al. for the synthesis of 3-hydroxyazetidines.[7]

Materials:

  • cis-3,4-epoxy amine substrate

  • Lanthanum(III) triflate (La(OTf)₃)

  • 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%).[7]

  • Stir the mixture under reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench with saturated aqueous NaHCO₃.[7]

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the resulting residue by column chromatography to yield the corresponding 3-hydroxyazetidine.[7]

Visualizations

Troubleshooting Workflow for Low Yield in Azetidine Synthesis

G start Low Yield of Azetidine check_method Identify Synthesis Method start->check_method intramolecular Intramolecular Cyclization check_method->intramolecular Intramolecular photochem Photochemical Reaction check_method->photochem Photochemical other Other Method check_method->other Other check_lg Leaving Group Quality? intramolecular->check_lg Check check_light Light Source/Wavelength? photochem->check_light Check improve_lg Improve Leaving Group (e.g., -OH to -OTs) check_lg->improve_lg Poor check_base Base Strength? check_lg->check_base Good end Improved Yield improve_lg->end stronger_base Use Stronger Base (e.g., NaH, t-BuOK) check_base->stronger_base Weak check_temp Reaction Temperature? check_base->check_temp Sufficient stronger_base->end lower_temp Lower Temperature to Favor Kinetic Product check_temp->lower_temp Too High check_temp->end Optimal lower_temp->end optimize_light Optimize Light Source for Catalyst Absorption check_light->optimize_light Mismatch check_solvent Solvent Polarity? check_light->check_solvent Match optimize_light->end optimize_solvent Screen Solvents (e.g., try polar THF) check_solvent->optimize_solvent Suboptimal check_catalyst Catalyst Loading? check_solvent->check_catalyst Optimal optimize_solvent->end increase_catalyst Increase Catalyst Loading check_catalyst->increase_catalyst Too Low check_catalyst->end Sufficient increase_catalyst->end G cluster_0 Intramolecular Cyclization cluster_1 Aza Paternò-Büchi Reaction γ-Amino-alcohol γ-Amino-alcohol Activated Intermediate\n(e.g., γ-Amino-tosylate) Activated Intermediate (e.g., γ-Amino-tosylate) γ-Amino-alcohol->Activated Intermediate\n(e.g., γ-Amino-tosylate) Activation Azetidine Azetidine Activated Intermediate\n(e.g., γ-Amino-tosylate)->Azetidine Base Imine + Alkene Imine + Alkene Imine + Alkene->Azetidine hv, Photocatalyst

Caption: Common synthetic routes to the azetidine ring.

References

  • Gudelis, R., Jasiulionis, M., Montvydas, D., & Šachova, J. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

  • BenchChem. (2025). Optimization of reaction conditions for azetidine synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols: Aza-Michael Addition for the Synthesis of Methyl 2-(azetidin-3-yl)
  • Kuriyama, M., Uesugi, S., & Onomura, O. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Wikipedia. (2023, November 30). Azetidine. In Wikipedia. [Link]

  • Massachusetts Institute of Technology. (2024, June 29). Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily. [Link]

  • Nam, J., & Njardarson, J. T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3999-4018. [Link]

  • Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(20), 5129-5143. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Functional Group Tolerance in Azetidine Synthesis. BenchChem Technical Support.
  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Fu, Z., & Xu, J. (2011). Synthesis of Azetidines. Progress in Chemistry, 23(2/3), 165.
  • DeTora, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1626-1632. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Reddit. (2018). Mitsunobu reaction issues. r/chemistry. [Link]

  • Reddy, B. V. S., et al. (2015). A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications, 51(23), 4821-4824. [Link]

Sources

Technical Support Center: Purification Strategies for Diastereomeric Azetidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of diastereomeric azetidine esters. This guide is designed for researchers, chemists, and drug development professionals who encounter the often-complex challenge of separating these closely related stereoisomers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you make informed decisions, troubleshoot effectively, and achieve your purification goals with confidence.

Initial Assessment: Choosing Your Purification Pathway

The first and most critical step is selecting an appropriate starting strategy. The optimal choice depends on several factors: the scale of your experiment, the physical properties of your diastereomeric mixture, and the analytical equipment at your disposal. This decision tree outlines a logical pathway for initial strategy selection.

G start Diastereomeric Azetidine Ester Mixture is_solid Is the mixture a solid or oil? start->is_solid scale What is the scale? is_solid->scale Solid delta_rf Significant ΔRf on TLC (e.g., >0.1)? is_solid->delta_rf Oil scale->delta_rf < 1 g crystallization Attempt Diastereomeric Crystallization scale->crystallization > 1 g analytical_equip Analytical HPLC/SFC separation achieved? hplc_sfc Develop Preparative HPLC or SFC Method analytical_equip->hplc_sfc Yes derivatization Consider Chemical Derivatization analytical_equip->derivatization No delta_rf->analytical_equip No flash Start with Flash Column Chromatography delta_rf->flash Yes

Caption: Decision tree for selecting an initial purification strategy.

FAQ & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.

Section 1: Flash Column Chromatography

Flash chromatography is often the first line of attack for diastereomer separation due to its scalability and accessibility. Success hinges on exploiting subtle polarity differences.

Q1: My diastereomers are co-eluting on the TLC plate. Is flash chromatography still an option?

A: Not without method modification. Co-elution (a delta Rf of zero) on a standard TLC plate (e.g., silica with 20% ethyl acetate in heptane) indicates that the conditions are not selective enough.

  • Expert Insight: The azetidine nitrogen is a key handle. Its basicity can be exploited. Adding a small amount of an amine modifier, like triethylamine (TEA) or ammonium hydroxide (NH₄OH), to your mobile phase (typically 0.1-1%) can sharpen peaks and sometimes improve separation by deactivating acidic sites on the silica gel.

  • Troubleshooting Steps:

    • Systematically Vary Polarity: Screen a range of solvent systems. If a standard ethyl acetate/heptane system fails, try a more polar or chemically different system like dichloromethane/methanol.

    • Test Different Sorbents: If silica gel fails, consider alumina (basic or neutral) or a reverse-phase sorbent like C18 silica. Diastereomers may interact differently with these surfaces.

Q2: I have a slight separation on TLC (ΔRf ≈ 0.05), but the peaks are merged on the column. What went wrong?

A: This is a classic resolution problem often caused by poor column packing, overloading the column, or using too strong a mobile phase.

  • Causality: A small ΔRf requires high column efficiency (a large number of theoretical plates) to translate into baseline separation. A poorly packed column creates channels, leading to band broadening that erases the small separation.

  • Protocol: Optimizing for High Resolution:

    • Reduce Sample Load: For difficult separations, reduce the load to <1% of the silica gel mass.

    • Use a Weaker Mobile Phase: A slower elution (aim for a retention factor, k', of 2-5 for the first eluting isomer) gives the column more "chances" to resolve the compounds.

    • Employ a Finer Silica Gel: Using a smaller particle size silica (e.g., 25-40 µm instead of 40-63 µm) increases column efficiency but also backpressure.

    • Dry Loading: Adsorbing your oily mixture onto a small amount of silica gel and loading the resulting powder onto the column often results in sharper bands than direct liquid injection.

ParameterStandard PurificationHigh-Resolution Purification
Sample Load 2-10% of silica mass0.5-1% of silica mass
Particle Size 40-63 µm25-40 µm
Elution Speed (Rf) 0.25 - 0.350.1 - 0.2
Loading Method Liquid or DryDry Loading Recommended

Caption: Comparison of standard vs. high-resolution flash chromatography parameters.

Section 2: High-Performance & Supercritical Fluid Chromatography (HPLC/SFC)

When flash chromatography is insufficient, high-performance techniques are the next logical step. Supercritical Fluid Chromatography (SFC) is particularly powerful for separating stereoisomers and is often considered a "greener" alternative to normal-phase HPLC.

Q3: How do I start developing an SFC method for my azetidine esters?

A: SFC method development is a screening process. The stationary phase (the column) is the most critical parameter for achieving selectivity.

  • Expertise: For nitrogen-containing heterocycles like azetidines, polysaccharide-based chiral stationary phases (CSPs) are the gold standard. They work through a combination of hydrogen bonding, dipole-dipole, and steric interactions to differentiate between diastereomers.

  • Workflow: SFC Method Development

G start Dissolve Diastereomer Mixture in Alcohol (e.g., MeOH/EtOH) screen_cols Screen 3-4 CSP Columns (e.g., Chiralpak IA, IB, IC) start->screen_cols gradient Use a Standard Gradient (e.g., 5-40% MeOH in CO₂ over 5 min) screen_cols->gradient eval Evaluate Selectivity (α) and Resolution (Rs) gradient->eval optimize Optimize on Best Column: - Adjust Gradient Slope - Change Co-solvent (EtOH, IPA) - Add Modifier (DEA, TFA) eval->optimize Promising Separation (α > 1.1) fail No Separation (α ≈ 1) eval->fail No Separation prep Scale to Preparative SFC optimize->prep

Caption: A typical workflow for developing an SFC separation method.

Q4: My peaks are broad in reverse-phase HPLC. What can I do?

A: Peak tailing or broadening with amine-containing compounds like azetidines in reverse-phase (C18) HPLC is often due to unwanted interactions with residual silanol groups on the silica backbone.

  • Trustworthiness of the Protocol: This is a well-understood phenomenon. The protonated amine (R-NH⁺) can interact ionically with deprotonated silanols (Si-O⁻), leading to poor peak shape.

  • Solutions:

    • Use a Low pH Mobile Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic mobile phases. At a low pH (2-3), the silanols are protonated (Si-OH) and the azetidine is protonated (R₂NH₂⁺), minimizing the ionic interaction and improving peak shape.

    • Use an End-Capped Column: Modern HPLC columns are often "end-capped" to block most residual silanols, but using a column specifically designed for basic compounds can make a significant difference.

    • Add a Competing Amine: In some cases, adding a small amount of a competing amine like TEA to the mobile phase can saturate the active sites, though this is less common in reverse-phase than in normal-phase.

Section 3: Crystallization & Derivatization

Q5: When should I consider crystallization?

A: Crystallization is an excellent choice if your diastereomeric mixture is a solid and you are working on a larger scale (>1 g). It is often more cost-effective and scalable than chromatography.

  • The Principle: Diastereomers have different physical properties, including solubility. The goal is to find a solvent system where one diastereomer is significantly less soluble than the other, allowing it to crystallize out selectively.

  • Protocol: Crystallization Solvent Screening

    • Preparation: Place ~20 mg of the diastereomeric mixture into several small vials.

    • Solvent Addition: To each vial, add a different solvent (e.g., ethyl acetate, isopropanol, acetonitrile, toluene, heptane) dropwise at room temperature until the solid just dissolves.

    • Cooling: Place the vials in a refrigerator (4 °C) or freezer (-20 °C) overnight.

    • Observation: Check for crystal formation. If crystals form, isolate them by filtration and check their diastereomeric purity (e.g., by ¹H NMR or analytical HPLC).

    • Optimization: If no single solvent works, try binary solvent systems. Dissolve the compound in a small amount of a good solvent (e.g., DCM) and slowly add a poor solvent (e.g., heptane) until turbidity persists, then warm to clarify and cool slowly.

Q6: I've tried everything and the diastereomers won't separate. What is my last resort?

A: If all else fails, chemical derivatization can be used to exaggerate the physical differences between the diastereomers.

  • The Strategy: React the diastereomeric mixture with a chiral, enantiomerically pure reagent. This converts the pair of diastereomers into a new pair of diastereomers where the structural differences are much larger, often making them easily separable by standard flash chromatography.

  • Example: If your azetidine ester has a free secondary amine, you could react it with an enantiopure chiral acid chloride (e.g., (S)-Mosher's acid chloride). After separation of the new, more distinct diastereomers, the auxiliary group is cleaved to regenerate the desired, now pure, azetidine ester diastereomers. This adds steps to the synthesis but can solve an otherwise intractable separation.

References

  • Title: The Role of Triethylamine in Silica Gel Chromatography Source: Chemistry LibreTexts URL: [Link]

  • Title: A Review of the Development of Supercritical Fluid Chromatography (SFC) and its Role in Green Chemistry Source: Journal of Analytical & Bioanalytical Techniques URL: [Link]

  • Title: Chiral Stationary Phases for HPLC and SFC Separations Source: Molecules (Journal) URL: [Link]

  • Title: The Role of Trifluoroacetic Acid in Reversed-Phase HPLC Source: Waters Corporation URL: [Link]

Improving the yield of Ethyl 1-benzylazetidine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in specialty chemical synthesis requires a blend of deep mechanistic understanding and practical, hands-on experience. This Technical Support Center is designed for professionals engaged in the synthesis of Ethyl 1-benzylazetidine-2-carboxylate, a key intermediate in pharmaceutical development. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this synthesis effectively.

Section 1: Overview of the Primary Synthetic Pathway

The most common and reliable route to this compound involves a two-stage process. First is the formation of the core azetidine ring, often via an intramolecular cyclization, followed by the N-alkylation (benzylation) of the secondary amine. Understanding this workflow is critical for pinpointing issues that may arise during the synthesis.

G cluster_0 Stage 1: Azetidine Ring Formation cluster_1 Stage 2: N-Benzylation Start γ-Substituted Precursor (e.g., Ethyl 2,4-dibromobutanoate) Cyclization Intramolecular Cyclization (e.g., with ammonia or primary amine) Start->Cyclization Base, Solvent AzetidineEster Ethyl azetidine-2-carboxylate Cyclization->AzetidineEster Workup Benzylation N-Benzylation Reaction AzetidineEster->Benzylation Benzyl Bromide, Base (e.g., K2CO3) Product This compound Benzylation->Product Purification

Caption: General workflow for this compound synthesis.

Section 2: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low or I'm isolating no product. What are the likely causes?

Answer: Low yield is a frequent issue stemming from several potential points of failure in the two-stage synthesis. A systematic approach is required to diagnose the problem.

Probable Causes & Solutions:

  • Inefficient Ring Formation (Stage 1): The formation of the strained four-membered azetidine ring is often the lowest-yielding step.

    • Causality: The intramolecular nucleophilic substitution is entropically disfavored. Side reactions, such as elimination or intermolecular polymerization of the starting material, can dominate if conditions are not optimal.

    • Solution: Ensure high dilution conditions during the cyclization step. This favors the intramolecular reaction over intermolecular side reactions. A slow, syringe-pump addition of the γ-substituted precursor to a solution of the amine and base can dramatically improve yields.

  • Low Nucleophilicity of the Amine (Stage 1): If using a protected amine precursor, the nucleophilicity might be too low for efficient cyclization. For instance, N-Boc protected amino groups show low nucleophilicity, which can hinder intramolecular cyclization.[1]

    • Solution: If your route involves a protecting group, ensure it is compatible with the cyclization conditions or consider a different synthetic strategy where the free amine is used for cyclization.

  • Failed N-Benzylation (Stage 2): The nitrogen on the azetidine ring must be sufficiently nucleophilic to react with benzyl bromide.

    • Causality: The choice of base is critical. A weak base may not deprotonate the secondary amine sufficiently, while an overly strong base can promote side reactions with the ester or the solvent.

    • Solution: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or DMF are effective choices.[1] Ensure the base is anhydrous, as water can hydrolyze the ester and react with benzyl bromide.

  • Degradation of Product: Azetidines can be susceptible to ring-opening under harsh acidic or basic conditions, particularly at elevated temperatures.

    • Solution: Maintain neutral or slightly basic conditions during workup and purification. Avoid strong acids. Use purification methods like column chromatography on silica gel with a buffered mobile phase (e.g., containing 1% triethylamine) if necessary.

G Start Low / No Yield CheckStage1 Analyze Stage 1 (Cyclization) Start->CheckStage1 Stage1OK Stage 1 Confirmed (Azetidine ester present?) CheckStage1->Stage1OK Yes Stage1Fail Stage 1 Failed CheckStage1->Stage1Fail No CheckStage2 Analyze Stage 2 (Benzylation) OptimizeBenzylation Action: Optimize Benzylation - Anhydrous conditions - Stronger, non-nucleophilic base - Check benzyl bromide quality CheckStage2->OptimizeBenzylation No Product CheckPurification Action: Review Purification - Avoid harsh pH - Check for product degradation CheckStage2->CheckPurification Product forms, then disappears Stage1OK->CheckStage2 OptimizeCyclization Action: Optimize Cyclization - High dilution - Check base/solvent Stage1Fail->OptimizeCyclization

Caption: Troubleshooting decision tree for low product yield.

Question 2: I'm observing significant formation of a polymeric or tar-like substance. What is happening?

Answer: Polymerization is a classic competing reaction in azetidine synthesis.

Probable Causes & Solutions:

  • Intermolecular Reaction: The γ-substituted linear precursor (e.g., Ethyl 2,4-dibromobutanoate) can react with another molecule of itself or with the amine source intermolecularly instead of cyclizing.

    • Causality: This is a concentration-dependent side reaction. At high concentrations, the probability of two different molecules colliding is much higher than the probability of the two ends of the same molecule finding each other.

    • Solution: As mentioned for low yield, employ high-dilution techniques. Adding the electrophilic precursor slowly over several hours to the nucleophilic amine solution is the most effective strategy to suppress polymerization.

Question 3: My N-benzylation reaction is incomplete, and I isolate a mixture of starting material (Ethyl azetidine-2-carboxylate) and product.

Answer: Incomplete conversion during the benzylation step usually points to issues with reagents or reaction conditions.

Probable Causes & Solutions:

  • Insufficient Base: The reaction is typically bimolecular (SN2), and the secondary amine must be deprotonated to act as an effective nucleophile.

    • Solution: Use at least 1.1 to 1.5 equivalents of a suitable base like K₂CO₃ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.

  • Poor Quality Benzyl Bromide: Benzyl bromide is a lachrymator and can degrade upon exposure to light and moisture, forming non-reactive benzyl alcohol and HBr.

    • Solution: Use freshly opened or purified benzyl bromide. If the reagent is old or discolored, purify it by passing it through a short plug of neutral alumina.

  • Reaction Temperature/Time: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture to 50-60 °C in a sealed vessel can increase the reaction rate.[1] Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating that could lead to side products.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the underlying mechanism for the ring-forming step if I start with a diester, and how does this differ from using a dihalide?

Answer: If you start with a diester like diethyl 2-aminopentanedioate, the ring closure mechanism is a Dieckmann condensation . This is an intramolecular version of the Claisen condensation.[2][3] A base (typically sodium ethoxide, matching the ester) deprotonates the α-carbon of one ester group, forming an enolate. This enolate then attacks the carbonyl carbon of the other ester group, forming a cyclic β-keto ester after loss of an ethoxide leaving group.[2] This method forms a C-C bond to close the ring.

In contrast, starting with a dihalide like Ethyl 2,4-dibromobutanoate and reacting it with an amine source (like benzylamine) involves two sequential intermolecular and intramolecular nucleophilic substitutions (C-N bond formations) to build the ring.

FAQ 2: How critical is the choice of solvent?

Answer: Solvent choice is highly critical as it influences reactant solubility, reaction rates, and the pathway of the reaction.

  • For Cyclization: A polar aprotic solvent like DMF or DMSO can be effective but may require higher temperatures. Alcohols like ethanol can also be used but may participate in side reactions. The key is often finding a solvent that allows for high dilution while keeping all components in solution.

  • For N-Benzylation: Polar aprotic solvents like acetonitrile (MeCN) or acetone are ideal. They effectively dissolve the azetidine salt intermediate and promote SN2 reactions without interfering with the reactants.[1][4]

Section 4: Optimized Experimental Protocol

This protocol is designed to maximize yield by addressing the common pitfalls discussed above.

Protocol: Two-Step Synthesis of this compound

Stage 1: Ethyl azetidine-2-carboxylate Synthesis via Intramolecular Cyclization

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous ethanol (500 mL) and benzylamine (2 equivalents).

  • Reaction: Heat the solution to a gentle reflux.

  • Slow Addition: Dissolve Ethyl 2,4-dibromobutanoate (1 equivalent) in anhydrous ethanol (200 mL) and add it to the dropping funnel. Add this solution dropwise to the refluxing benzylamine solution over 4-6 hours.

  • Completion: After the addition is complete, continue refluxing for an additional 2 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Note: This route directly produces the final product. For a two-step approach starting with ammonia, the subsequent N-benzylation step is required.

Stage 2: N-Benzylation of Ethyl azetidine-2-carboxylate (if synthesized separately)

  • Setup: To a round-bottom flask, add Ethyl azetidine-2-carboxylate (1 equivalent), finely powdered anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile (10 mL per gram of azetidine).

  • Reagent Addition: Add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the mixture at 55 °C for 12-24 hours.[1] Monitor the reaction by TLC (Stain: ninhydrin to visualize the secondary amine starting material, which will disappear upon completion).

  • Workup: Cool the reaction mixture and filter off the inorganic salts. Rinse the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate gradient, e.g., 95:5 to 80:20) to afford the pure product.

Section 5: Data Summary: Impact of Reaction Conditions

The following table summarizes how different parameters can affect the outcome of the N-benzylation stage.

ParameterCondition ACondition B (Optimized)Condition CExpected Outcome & Rationale
Base Triethylamine (TEA)Anhydrous K₂CO₃NaOHA: Low yield; TEA may not be strong enough to fully deprotonate the azetidine. B: High yield; K₂CO₃ is a suitable non-nucleophilic base. C: Very low yield; NaOH is a strong nucleophile and will hydrolyze the ester group.
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)EthanolA: Moderate yield; DCM is less polar and may result in slower reaction rates. B: High yield; MeCN is a polar aprotic solvent ideal for SN2 reactions.[1] C: Moderate yield, potential for side products; Ethanol is protic and can solvate the nucleophile, slowing the reaction. Transesterification is a risk.[5]
Temperature Room Temp (20°C)55°C100°CA: Slow reaction, potentially incomplete. B: Optimal rate for clean conversion.[1] C: Risk of side reactions and product degradation increases significantly at high temperatures.

References

  • Tayama, E., Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing.
  • The Organic Chemistry Tutor. (2019). Dieckmann condensation. YouTube. [Link]

  • Ghosh, A., Sibi, M. P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Various Authors. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry.
  • Doc G. (2014). The Dieckmann Condensation. YouTube. [Link]

  • Various Authors. Dieckmann Condensation. ResearchGate. [Link]

  • Suga, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. HETEROCYCLES, Vol. 96, No. 12.
  • Koval, I. A., et al. (2018).
  • Abdel-Gawad, H., et al. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules. [Link]

  • AL-Saadi, M. A. E., AL-Bayati, R. H. I. (2006). Synthesis and characterization of some new derivatives of 2-mercapto benzothiazole and evaluation their biological activity.

Sources

Technical Support Center: Scalable Synthesis of Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of Ethyl 1-benzylazetidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully scale up this important synthetic process.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry, often utilized for its rigid four-membered ring structure which can impart unique conformational constraints on bioactive molecules.[1][2] The synthesis typically involves the N-alkylation of ethyl azetidine-2-carboxylate with benzyl bromide. While straightforward on a small scale, scaling up this synthesis presents unique challenges that require careful consideration of reaction conditions, reagent purity, and potential side reactions.

This guide will focus on a common and scalable two-step approach:

  • Synthesis of Ethyl azetidine-2-carboxylate: Often prepared from a suitable precursor like γ-butyrolactone.[3][4]

  • N-benzylation of Ethyl azetidine-2-carboxylate: The key step to yield the final product.

Below, we provide a detailed experimental workflow, troubleshooting guides for common issues, and a list of frequently asked questions to support your synthetic efforts.

Experimental Workflow and Protocols

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Ethyl azetidine-2-carboxylate cluster_step2 Step 2: N-benzylation A γ-Butyrolactone B Bromination & Esterification A->B Br₂, PBr₃, then MeOH C Cyclization B->C Primary Amine (e.g., Benzylamine) D Ethyl azetidine-2-carboxylate C->D Purification E Ethyl azetidine-2-carboxylate F N-benzylation Reaction E->F Benzyl bromide, Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) G This compound F->G Work-up & Purification

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols
Step 1: Synthesis of Ethyl azetidine-2-carboxylate from γ-Butyrolactone

This procedure is adapted from established methods for the synthesis of azetidine-2-carboxylic acid derivatives.[3][4]

Reaction Scheme:

γ-Butyrolactone → Methyl 2,4-dibromobutanoate → Ethyl azetidine-2-carboxylate

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles
γ-Butyrolactone86.0910.0 g0.116
Bromine (Br₂)159.8120.2 g (6.5 mL)0.126
Phosphorus tribromide (PBr₃)270.690.5 mL-
Methanol (MeOH)32.04100 mL-
(S)-1-phenylethylamine121.1828.1 g0.232
Triethylamine (TEA)101.1932.4 mL0.232
Toluene-200 mL-

Procedure:

  • Bromination and Esterification:

    • Under an inert atmosphere (Argon or Nitrogen), add γ-butyrolactone and a catalytic amount of phosphorus tribromide to a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Heat the mixture to 100°C.

    • Slowly add bromine dropwise over 1 hour. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.

    • After the addition is complete, stir the reaction mixture for an additional 5 minutes at 100°C.

    • Cool the mixture to room temperature and remove excess bromine by purging with a stream of nitrogen.

    • Carefully add methanol and stir the mixture for 20 hours at room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and extract the product with n-hexane.[3]

  • Cyclization:

    • Concentrate the hexane extract to obtain crude methyl 2,4-dibromobutanoate.

    • Dissolve the crude product in toluene.

    • In a separate flask, prepare a solution of (S)-1-phenylethylamine and triethylamine in toluene.

    • Slowly add the solution of methyl 2,4-dibromobutanoate to the amine solution at room temperature.

    • Heat the reaction mixture to reflux and stir for 18 hours.

    • Cool the reaction to room temperature, filter the triethylammonium bromide salt, and wash the solid with toluene.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a mixture of n-hexane and ethyl acetate as the eluent.[3]

Step 2: N-benzylation of Ethyl azetidine-2-carboxylate

This step involves the direct alkylation of the secondary amine of the azetidine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 5g scale)Moles
Ethyl azetidine-2-carboxylate129.165.0 g0.0387
Benzyl bromide171.047.3 g (5.1 mL)0.0426
Potassium carbonate (K₂CO₃)138.2110.7 g0.0774
Acetonitrile (MeCN)41.05100 mL-

Procedure:

  • To a solution of Ethyl azetidine-2-carboxylate in acetonitrile, add potassium carbonate.

  • Stir the suspension vigorously for 30 minutes at room temperature.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 55°C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Troubleshooting Guide

Issue 1: Low Yield in the N-benzylation Step

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The N-alkylation of the sterically hindered azetidine nitrogen can be sluggish.

    • Solution: Increase the reaction time and monitor the reaction progress closely. A slight increase in temperature (e.g., to 60-65°C) may also be beneficial, but be cautious of potential side reactions.

  • Poor Quality of Reagents:

    • Cause: Benzyl bromide can degrade over time, releasing HBr which can protonate the starting material, rendering it unreactive. The base may be of low quality or hydrated.

    • Solution: Use freshly distilled or recently purchased benzyl bromide. Ensure the potassium carbonate is anhydrous by drying it in an oven before use.

  • Base Inefficiency:

    • Cause: Potassium carbonate may not be a strong enough base for complete deprotonation of the azetidine nitrogen in some solvent systems.

    • Solution: Consider using a stronger base such as cesium carbonate (Cs₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).[5]

Issue 2: Formation of Quaternary Ammonium Salt Byproduct

Reaction Mechanism of Side Reaction:

Side_Reaction A This compound (Product) C Quaternary Ammonium Salt (Byproduct) A->C Further N-alkylation B Benzyl bromide (Excess Reagent) B->C

Caption: Formation of the quaternary ammonium salt byproduct.

Potential Causes and Solutions:

  • Excess Benzyl Bromide:

    • Cause: Using a large excess of benzyl bromide can lead to the over-alkylation of the desired product.

    • Solution: Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of benzyl bromide. Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration.

  • High Reaction Temperature:

    • Cause: Elevated temperatures can accelerate the rate of the undesired second alkylation.

    • Solution: Maintain the reaction temperature at the lower end of the effective range (e.g., 50-55°C).

Issue 3: Difficulty in Product Purification

Potential Causes and Solutions:

  • Co-elution of Starting Material and Product:

    • Cause: The polarity of the starting material and the product may be very similar, making separation by column chromatography challenging.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) to a more polar one can improve separation. Alternatively, consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization.

  • Presence of Non-polar Impurities:

    • Cause: Impurities from the starting materials or side reactions can complicate purification.

    • Solution: Ensure the purity of the starting ethyl azetidine-2-carboxylate. A pre-purification step, such as a simple filtration through a plug of silica gel, may be beneficial.

Frequently Asked Questions (FAQs)

Q1: Can other alkylating agents be used for the N-alkylation step?

A1: Yes, other benzyl-type halides (e.g., benzyl chloride, substituted benzyl bromides) can be used. However, the reactivity will vary, and reaction conditions may need to be re-optimized. Benzyl bromide is generally preferred for its higher reactivity.

Q2: Is the reaction sensitive to air or moisture?

A2: While not strictly an air or moisture-sensitive reaction, it is good practice to perform the reaction under an inert atmosphere (nitrogen or argon) to prevent any potential side reactions, especially on a large scale. Using anhydrous solvents and reagents will also ensure reproducibility.

Q3: What are the safety precautions for handling the reagents?

A3:

  • Benzyl bromide: It is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood.

  • Potassium carbonate: Can be irritating to the eyes and respiratory system. Avoid inhaling the dust.

Q4: Can the synthesis be performed in a one-pot manner?

A4: While a one-pot synthesis from γ-butyrolactone to the final product is theoretically possible, it is not recommended for scalable synthesis. The intermediate steps require different reaction conditions and work-up procedures. A stepwise approach with isolation and purification of the intermediate, Ethyl azetidine-2-carboxylate, will lead to a cleaner final product and higher overall yield on a larger scale.

Q5: Are there alternative routes to Ethyl azetidine-2-carboxylate?

A5: Yes, several other synthetic routes have been reported. These include the cyclization of γ-amino alcohols and γ-halo amines.[6] Another approach involves the reduction of β-lactams.[6] The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

References

  • ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]

  • Tayama, E., & Nakanome, N. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Organic & Biomolecular Chemistry, 19(30), 6695-6702. [Link]

  • Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

  • Yamamoto, H., et al. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for nicotianamine synthase substrate. Heterocycles, 96(12), 2125-2135. [Link]

  • ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 1-benzylazetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this important azetidine derivative. The azetidine ring is a valuable motif in medicinal chemistry, and ensuring the purity of this building block is critical for subsequent applications.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific challenges that may arise during the synthesis of this compound, focusing on the identification and removal of common byproducts.

Question 1: I'm observing a significant amount of a dimeric or oligomeric byproduct after my cyclization step. What is it and how can I prevent its formation?

Answer:

The formation of dimeric or oligomeric byproducts is a common issue in azetidine synthesis, often arising from intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent in methods involving the cyclization of precursors like N-benzyl-4-chloro-2-aminobutanoate.

Causality: The formation of these byproducts is mechanistically rooted in the competition between the intramolecular nucleophilic attack of the amine on the γ-carbon to form the azetidine ring and an intermolecular reaction where one molecule's amine group attacks the γ-carbon of another molecule. High concentrations of the starting material favor these intermolecular side reactions.

Preventative Measures:

  • High-Dilution Conditions: The most effective strategy to favor intramolecular cyclization is to perform the reaction under high-dilution conditions. By significantly lowering the concentration of the acyclic precursor, you decrease the probability of intermolecular collisions, thus favoring the desired ring-closing reaction. A typical starting concentration to minimize dimerization is in the range of 0.01-0.05 M.

  • Slow Addition: A practical way to achieve pseudo-high dilution is to slowly add the substrate to the reaction mixture containing the base over an extended period. This maintains a low instantaneous concentration of the reactive species.

Question 2: My final product is contaminated with a compound that appears to be the corresponding carboxylic acid, 1-benzylazetidine-2-carboxylic acid. How did this happen and what's the best way to remove it?

Answer:

The presence of the corresponding carboxylic acid is a result of ester hydrolysis. This can occur at several stages of your synthesis and workup.

Causality: Ester hydrolysis can be catalyzed by either acid or base.[2][3][4][5] During the workup, exposure to acidic or basic aqueous solutions can lead to the cleavage of the ethyl ester, especially if prolonged contact or elevated temperatures are involved. The reaction is reversible under acidic conditions but irreversible under basic conditions, as the resulting carboxylate salt is deprotonated and no longer susceptible to nucleophilic attack.[3][4][6]

Removal Protocol: Acid-Base Extraction

This protocol leverages the difference in acidity between your desired ester product and the carboxylic acid byproduct.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt.

    • R-COOH + NaHCO₃ → R-COONa + H₂O + CO₂

  • Separation: Gently shake the funnel, venting frequently to release any CO₂ pressure. Allow the layers to separate and drain the aqueous layer. Repeat the wash 1-2 times to ensure complete removal of the acid.

  • Organic Layer Processing: Wash the organic layer with brine to remove any residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified ester.

Question 3: I've noticed an N-debenzylated byproduct, Ethyl azetidine-2-carboxylate, in my reaction mixture. What causes this and how can I minimize it?

Answer:

The loss of the N-benzyl protecting group can occur under certain reaction conditions, particularly those involving catalytic hydrogenation or strongly acidic conditions.

Causality: The benzyl group is a common protecting group for amines, but it is susceptible to cleavage under reductive conditions (e.g., H₂, Pd/C) or in the presence of strong acids, often at elevated temperatures. If your synthetic route involves such steps after the introduction of the benzyl group, you may observe this byproduct.

Minimization Strategies:

  • Choice of Reagents: If a reduction is necessary elsewhere in the molecule, consider alternative reducing agents that are less likely to cleave the N-benzyl group.

  • Reaction Conditions: If catalytic hydrogenation is unavoidable, carefully screen catalysts and reaction conditions (pressure, temperature, solvent) to find a set of parameters that selectively performs the desired transformation without significant debenzylation.

  • Alternative Protecting Groups: In some cases, it may be more efficient to use a protecting group that is stable to the reaction conditions that are causing debenzylation.

Question 4: My purification by silica gel chromatography is proving difficult, with significant product loss. Are there alternative purification strategies?

Answer:

While silica gel chromatography is a workhorse in organic synthesis, the polar nature of azetidines can sometimes lead to tailing and poor separation, resulting in product loss.

Alternative Purification Methods:

MethodPrincipleBest For
Distillation Separation based on differences in boiling points.Thermally stable, non-polar to moderately polar compounds with significantly different boiling points from impurities.
Crystallization Formation of a solid crystalline product from a solution, leaving impurities behind.Solid products where a suitable solvent system can be found that dissolves the compound at high temperatures and allows it to crystallize upon cooling.
Acid-Base Extraction As described in Question 2, this is highly effective for removing acidic or basic impurities.Removing acidic or basic byproducts from a neutral main product.

Troubleshooting Silica Gel Chromatography:

  • Solvent System Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to improve separation.

  • Addition of a Base: Adding a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent can help to deactivate acidic sites on the silica gel, reducing tailing of the amine product.

II. Visualized Workflows

Byproduct Formation Pathway

The following diagram illustrates the competing intramolecular and intermolecular pathways that can occur during the cyclization step.

Byproduct_Formation cluster_0 Reaction Pathways Precursor Acyclic Precursor (e.g., N-benzyl-4-halo-2-aminobutanoate) Intramolecular Intramolecular Cyclization Precursor->Intramolecular High Dilution Intermolecular Intermolecular Reaction Precursor->Intermolecular High Concentration Product This compound Intramolecular->Product Byproduct Dimeric/Oligomeric Byproducts Intermolecular->Byproduct

Caption: Competing reaction pathways in azetidine synthesis.

Purification Workflow: Removal of Acidic Impurity

This workflow outlines the acid-base extraction procedure to remove the carboxylic acid byproduct.

Purification_Workflow cluster_1 Purification by Extraction Start Crude Product (Ester + Acid Byproduct) Dissolve Dissolve in Organic Solvent Start->Dissolve Wash Wash with aq. NaHCO₃ or NaOH Dissolve->Wash Separate Separate Layers Wash->Separate Aqueous Aqueous Layer (Contains Carboxylate Salt) Separate->Aqueous Impurity Removed Organic Organic Layer (Contains Pure Ester) Separate->Organic Dry Dry over Na₂SO₄ Organic->Dry Concentrate Concentrate Dry->Concentrate Final Purified Product Concentrate->Final

Caption: Workflow for the removal of acidic byproducts.

III. References

  • Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-dissubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]

  • Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation. The Journal of Organic Chemistry, 71(1), 135–141. [Link]

  • Brandi, A., Cicchi, S., & Cordero, F. M. (2008). The construction of the azetidine ring. Chemical Reviews, 108(9), 3988–4035. [Link]

  • Chemguide. (n.d.). Hydrolysis of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of Esters. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

Sources

Validation & Comparative

A Comparative Guide to Ethyl 1-benzylazetidine-2-carboxylate as a Proline Analogue in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics and rational drug design, the unique structural role of proline is both a cornerstone and a challenge. Its constrained pyrrolidine ring imparts significant conformational rigidity, influencing peptide secondary structures such as β-turns and polyproline helices. However, this very rigidity and the cis-trans isomerization of the Xaa-Pro peptide bond can present hurdles in optimizing peptide therapeutics for enhanced stability, bioavailability, and target affinity. The exploration of proline analogues offers a promising avenue to modulate these properties precisely.

This guide provides an in-depth comparison of peptides incorporating the synthetic proline analogue, Ethyl 1-benzylazetidine-2-carboxylate, against their canonical proline-containing counterparts. We will delve into the nuanced effects of the four-membered azetidine ring and the N-benzyl substitution on peptide conformation, proteolytic stability, and biological activity, supported by experimental insights and detailed protocols.

Proline's Structural Blueprint in Peptides: A Baseline for Comparison

Proline's distinctive cyclic structure restricts the peptide backbone's rotational freedom, particularly the phi (φ) dihedral angle, which is typically fixed around -60° to -75°. This constraint is fundamental to its role as a "helix breaker" in α-helices and a promoter of β-turns. A critical feature of the Xaa-Pro peptide bond is its ability to adopt both cis and trans conformations, with the trans form being only slightly more stable. The slow interconversion between these isomers is a rate-limiting step in protein folding and can influence receptor binding and biological activity.

Introducing this compound: A Constrained Analogue

This compound is a proline analogue that introduces two key modifications:

  • Ring Contraction: The five-membered pyrrolidine ring of proline is replaced by a four-membered azetidine ring.

  • N-Substitution: The ring nitrogen is substituted with a benzyl group.

  • Esterification: The carboxylic acid is protected as an ethyl ester, which is relevant for the synthesis process.

These modifications are not merely incremental; they fundamentally alter the stereoelectronic properties of the amino acid residue, offering a powerful tool for peptide engineering.

Comparative Analysis: Performance in Peptides

Conformational Effects: A Shift in Rigidity and Flexibility

The substitution of proline with azetidine-2-carboxylic acid (Aze), the core scaffold of our target molecule, has been shown to have significant conformational consequences.

Key Experimental Findings:

  • Increased Flexibility: Contrary to what might be expected from a smaller ring, peptides containing Aze are generally more flexible than their proline-containing counterparts. This is attributed to a reduction in repulsive non-covalent interactions between the atoms of the smaller azetidine ring and neighboring residues[1].

  • Perturbation of Proline-Induced Structures: The introduction of an Aze residue into a peptide sequence containing consecutive prolines can perturb the stable secondary structures typically induced by polyproline segments. For instance, while a model peptide with alternating Aze and Pro residues, Boc-(L-Aze-L-Pro)2-Opcp, was found to adopt an all-cis peptide bond conformation indicative of a left-handed helix, a similar peptide with three prolines followed by one Aze, Boc-(L-Pro)3-L-Aze-Opcp, exhibited a mixture of cis and trans peptide bonds[2][3]. This highlights the nuanced and context-dependent structural impact of Aze incorporation.

The Influence of the N-benzyl Group:

The N-benzyl substitution on the azetidine ring introduces significant steric bulk. While direct experimental data for N-benzyl-Aze in peptides is scarce, we can extrapolate from studies on N-alkylated prolines. The N-benzyl group is expected to:

  • Further Restrict Backbone Conformation: The bulky benzyl group will likely impose additional steric constraints, potentially influencing the ψ and ω dihedral angles and further modulating the peptide's secondary structure.

  • Influence Cis/Trans Isomerism: N-alkylation of proline can alter the cis/trans equilibrium of the preceding peptide bond. The steric demand of the benzyl group may favor one isomer over the other to a greater extent than the hydrogen in proline.

The interplay between the increased flexibility of the azetidine ring and the steric hindrance of the N-benzyl group creates a unique conformational landscape that can be exploited in peptide design.

Data Summary: Conformational Properties

PropertyProlineAzetidine-2-carboxylic Acid (Aze)This compound (in-peptide)
Ring Size 5-membered (Pyrrolidine)4-membered (Azetidine)4-membered (Azetidine)
Backbone Flexibility ConstrainedGenerally more flexible than Pro[1]Potentially a unique balance of ring flexibility and N-benzyl steric hindrance
Cis/Trans Isomerism Both isomers are populatedCan perturb proline-induced all-cis or all-trans structures[2][3]N-benzyl group likely influences the cis/trans equilibrium
Secondary Structure Induces β-turns, polyproline helicesCan disrupt polyproline helices[2][3]Expected to strongly influence local secondary structure
Proteolytic Stability: Engineering Resistance to Degradation

A major challenge in the development of peptide therapeutics is their rapid degradation by proteases in vivo. The incorporation of unnatural amino acids is a well-established strategy to enhance proteolytic stability.

Expected Advantages of this compound:

  • Steric Shielding: The N-benzyl group provides a bulky shield over the adjacent peptide bonds, sterically hindering the approach of proteolytic enzymes. This is a common strategy for increasing peptide half-life.

  • Altered Recognition Motif: Proteases recognize specific amino acid sequences. The unique conformation induced by the N-benzyl azetidine residue can disrupt these recognition motifs, rendering the peptide less susceptible to cleavage. Peptides with N-terminal modifications, such as acetylation or the addition of a beta-amino acid, have been shown to be significantly more resistant to degradation[4]. The N-benzyl group is a permanent modification that can offer similar protection.

While direct comparative degradation assays are not available in the literature for this specific analogue, the known principles of protease inhibition strongly suggest that peptides incorporating N-benzyl-Aze will exhibit enhanced stability compared to their proline-containing counterparts.

Biological Activity: Fine-Tuning Receptor Interactions

The biological activity of a peptide is intimately linked to its three-dimensional conformation, which dictates its ability to bind to its target receptor. By altering the peptide's conformation, proline analogues can fine-tune its biological activity.

Potential Impacts on Bioactivity:

  • Conformational Control for Enhanced Affinity: By locking the peptide into a bioactive conformation that more closely mimics the receptor-bound state, the N-benzyl azetidine analogue could lead to enhanced binding affinity and potency.

  • Vectorial Presentation of Side Chains: The unique backbone geometry imposed by this analogue can alter the orientation of adjacent amino acid side chains, which are crucial for receptor interaction. This can be used to optimize these interactions for improved activity or selectivity.

  • Introduction of New Interactions: The benzyl group itself can participate in hydrophobic or π-stacking interactions with the target receptor, potentially increasing binding affinity.

The incorporation of this compound provides a powerful tool for structure-activity relationship (SAR) studies, allowing for the systematic exploration of conformational space to identify peptides with improved therapeutic properties.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of peptides containing this compound and for the assays to compare their performance against proline-containing peptides.

Synthesis of Peptides Containing N-benzyl-azetidine-2-carboxylic acid

The incorporation of N-benzyl-azetidine-2-carboxylic acid into peptides can be achieved using standard solid-phase peptide synthesis (SPPS) protocols, with some considerations for the sterically hindered nature of this analogue.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5 minutes. For the sterically hindered N-benzyl-azetidine-2-carboxylic acid, a more potent coupling reagent like HATU may be beneficial.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours. Longer coupling times may be necessary for the N-benzyl-azetidine-2-carboxylic acid residue.

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and dichloromethane (DCM).

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Diagram: SPPS Workflow

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Wash2->Deprotect Repeat for next AA Final Final Peptide on Resin Wash2->Final Final AA Cleave Cleavage & Deprotection (TFA Cocktail) Final->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (MS, HPLC) Purify->Characterize

Caption: Standard solid-phase peptide synthesis (SPPS) workflow.

Conformational Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the solution-state conformation of peptides.

Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., D2O, CD3OH, or a mixture reflecting a biological environment).

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a single amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's secondary structure and folding. The presence of cross-peaks between non-adjacent residues is indicative of turns or folded structures.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Useful for distinguishing between cis and trans isomers of the Xaa-Pro/Aze bond.

  • Data Analysis:

    • Assign all proton resonances using the TOCSY and NOESY spectra.

    • Analyze the NOE cross-peaks to determine inter-proton distances and deduce the peptide's conformation.

    • For the Xaa-(N-benzyl-Aze) bond, the presence of a strong NOE between the α-proton of the Xaa residue and the δ-protons of the N-benzyl-Aze residue is characteristic of a trans conformation, while a strong NOE to the α-proton of the N-benzyl-Aze residue indicates a cis conformation.

Diagram: NMR Data Interpretation Logic

NMR_Logic cluster_data NMR Data cluster_analysis Analysis TOCSY TOCSY Assign Assign Resonances TOCSY->Assign NOESY NOESY NOESY->Assign NOE Analyze NOE Cross-Peaks Assign->NOE Structure Determine 3D Structure NOE->Structure

Caption: Logic flow for peptide structure determination using NMR data.

Proteolytic Stability Assay

This assay compares the degradation rate of the N-benzyl-Aze-containing peptide to its proline-containing counterpart in the presence of serum or a specific protease.

Protocol: In Vitro Stability Assay

  • Sample Preparation: Prepare stock solutions of the peptides in a suitable buffer (e.g., PBS).

  • Incubation: Incubate the peptides (final concentration ~50 µM) with human or mouse serum (e.g., 80% v/v) at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the proteolytic activity by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% TFA).

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t1/2) for each peptide.

Conclusion: A Versatile Tool for Peptide Design

This compound represents a powerful and versatile building block for peptide chemists and drug developers. By uniquely combining the increased flexibility of a four-membered ring with the steric and conformational constraints of an N-benzyl group, this proline analogue offers a sophisticated tool to:

  • Modulate Peptide Conformation: Fine-tune the secondary structure to enhance receptor binding and specificity.

  • Increase Proteolytic Stability: Engineer peptides with longer in vivo half-lives, a critical attribute for therapeutic efficacy.

  • Optimize Biological Activity: Systematically probe the structure-activity relationship to develop more potent and selective peptide-based drugs.

While further experimental studies are needed to fully elucidate the specific properties of peptides containing this novel analogue, the foundational principles of peptide chemistry and the available data on related compounds strongly support its potential as a valuable addition to the peptidomimetic toolkit.

References

  • Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research. [Link]

  • Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. [Link]

  • Peptide conformations. Crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester. PubMed. [Link]

  • Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications. [Link]

  • Crystal structures of peptides and modified peptides. PubMed. [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PMC. [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. PubMed. [Link]

  • 9.2 Synthesis of Peptides Containing Proline Analogues. Thieme Chemistry. [Link]

  • Crystal structure analysis of N‐acetylated proline and ring size analogs. ETH Zurich Research Collection. [Link]

  • Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]

  • Peptide/Protein NMR. University of Zurich. [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides. Semantic Scholar. [Link]

  • N-Benzyl-L-proline. PubChem. [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. MDPI. [Link]

  • Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. PubMed. [Link]

  • Bioactive Peptides as Functional Food Ingredients. MDPI. [Link]

  • An N-ortho-nitrobenzylated benzanilide amino acid enables control of the conformation and membrane permeability of cyclic peptides. Royal Society of Chemistry. [Link]

  • Effect of progressive benzyl substitution on the conformations of aminocaproic acid-cyclized dipeptides. PubMed. [Link]

Sources

A Strategic Comparison for the Medicinal Chemist: Azetidine-2-carboxylic Acid versus Proline in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug design, the quest for molecular scaffolds that confer both precise conformational control and desirable pharmacokinetic properties is perpetual. Among the tools available to the medicinal chemist, the strategic substitution of proteinogenic amino acids with their non-proteinogenic counterparts offers a powerful approach to modulate the structure and function of peptides and small molecules. This guide provides an in-depth comparison of L-proline, a cornerstone of protein architecture, and its lower homologue, L-azetidine-2-carboxylic acid (Aze). We will explore the nuanced differences in their structural constraints, the resulting impact on molecular stability and biological activity, and provide experimental frameworks for their application in drug discovery programs.

Fundamental Properties: A Tale of Two Rings

Proline's unique five-membered pyrrolidine ring imparts significant conformational rigidity to peptide backbones, making it a frequent constituent of turns and loops in protein structures. Azetidine-2-carboxylic acid, with its four-membered ring, presents a more strained and subtly different geometric profile.[1][2] This seemingly minor difference in ring size has profound implications for the local and global conformation of molecules into which it is incorporated.

While the overall conformational preferences of Aze and Pro are similar, peptides containing Aze are generally more flexible.[3] This increased flexibility arises from a reduction in the repulsive noncovalent interactions between the ring atoms and neighboring residues.[3]

Conformational Consequences: A Deeper Dive

The substitution of proline with azetidine-2-carboxylic acid can induce significant changes in the secondary structure of peptides. Computational studies and experimental evidence have demonstrated that the collagen-like near-extended conformation is energetically less favorable for Aze than for Pro.[3] This has a destabilizing effect on the collagen triple helix, a principle that has been exploited in studies of collagen synthesis and folding.[3][4]

Conversely, the introduction of an azetidine ring can stabilize conformations that would otherwise be difficult to access. For instance, in cyclic tetrapeptides, the azetidine ring can act as a good isostere of a trans amide C=O, facilitating the formation of otherwise strained ring systems.[5] This property makes Aze a valuable tool for creating novel cyclic peptide architectures with unique pharmacological profiles.

Below is a diagram illustrating the structural differences and their impact on the peptide backbone.

G cluster_pro Proline-containing Peptide cluster_aze Azetidine-2-carboxylic acid-containing Peptide Pro_N N Pro_CA Pro_N->Pro_CA Pro_C C' Pro_CA->Pro_C Pro_CB Pro_CA->Pro_CB Peptide_Chain2 ...-NH-CH-CO-... Pro_C->Peptide_Chain2 Peptide Bond Pro_CD Pro_CD->Pro_N Pro_CG Pro_CG->Pro_CD Pro_CB->Pro_CG Aze_N N Aze_CA Aze_N->Aze_CA Aze_C C' Aze_CA->Aze_C Aze_CB Aze_CA->Aze_CB Peptide_Chain4 ...-NH-CH-CO-... Aze_C->Peptide_Chain4 Peptide Bond Aze_CG Aze_CG->Aze_N Aze_CB->Aze_CG Peptide_Chain1 ...-NH-CH-CO-... Peptide_Chain1->Pro_N Peptide Bond Peptide_Chain3 ...-NH-CH-CO-... Peptide_Chain3->Aze_N Peptide Bond

Caption: Structural comparison of proline and azetidine-2-carboxylic acid within a peptide backbone.

Biological Implications: From Protein Folding to Cellular Stress

The structural similarity between Aze and proline allows the former to be misincorporated into proteins in place of the latter.[1][2] This misincorporation is not without consequence. The altered conformational properties of Aze-containing proteins can lead to misfolding and aggregation, triggering the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress.[6][7][8] This can result in a range of cellular effects, including pro-inflammatory and pro-apoptotic responses.[6][9]

Interestingly, co-administration of L-proline can prevent or reverse some of the detrimental effects of Aze intoxication, highlighting the competitive nature of their interaction at the level of protein synthesis.[10] This biological activity has led to investigations into the potential role of Aze in the pathogenesis of certain diseases.[11]

Table 1: Comparative Biological Effects of Proline and Azetidine-2-carboxylic Acid

FeatureL-ProlineL-Azetidine-2-carboxylic Acid
Role in Protein Synthesis Canonical amino acidProline analogue, can be misincorporated[1][2]
Effect on Protein Folding Integral to proper foldingCan induce misfolding and aggregation[6][7]
Cellular Response Generally non-toxicCan induce ER stress, UPR, apoptosis[6][8][10]
Toxicity Non-toxicCan exhibit teratogenic and toxic effects[1][6]

Applications in Drug Design: A Double-Edged Sword

The azetidine motif has gained significant popularity in drug discovery, with at least seven approved drugs containing this ring system.[12] The incorporation of Aze into drug candidates can be a strategic move to enhance pharmacological properties.

Improving Proteolytic Stability: The altered conformation induced by Aze can render peptide-based drugs more resistant to enzymatic degradation. Studies have shown that azetidine-modified cyclic peptides exhibit improved stability towards proteases compared to their homodetic counterparts.[5]

Modulating Receptor Binding: By altering the conformational landscape of a peptide or small molecule, Aze can fine-tune its binding affinity and selectivity for a biological target. The increased flexibility it imparts can allow for a more optimal fit within a binding pocket.

Creating Novel Scaffolds: As previously mentioned, Aze can facilitate the synthesis of constrained cyclic peptides that are otherwise difficult to access.[5] This opens up new avenues for the design of peptide-based therapeutics with improved oral bioavailability and metabolic stability.

The following diagram outlines a general workflow for incorporating Aze into a drug discovery pipeline.

G cluster_design Design & Synthesis cluster_eval Evaluation cluster_opt Optimization Target_ID Target Identification & Lead Compound (Pro-containing) Aze_Incorp Aze Incorporation Strategy (Positional Scanning) Target_ID->Aze_Incorp Synthesis Synthesis of Aze-containing Analogues Aze_Incorp->Synthesis Conf_Analysis Conformational Analysis (NMR, X-ray) Synthesis->Conf_Analysis Binding_Assay In vitro Binding Assays (Affinity, Selectivity) Conf_Analysis->Binding_Assay Stability_Assay Proteolytic Stability Assays Binding_Assay->Stability_Assay Cell_Assay Cell-based Activity Assays Stability_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Iterative_Design Iterative Design & Synthesis SAR_Analysis->Iterative_Design Lead_Opt Lead Optimization Iterative_Design->Lead_Opt Lead_Opt->Aze_Incorp Refine Design

Caption: A workflow for the strategic use of Aze in drug discovery.

Experimental Protocols

Synthesis of (S)-Azetidine-2-carboxylic Acid

Several synthetic routes to (S)-azetidine-2-carboxylic acid have been reported. A common approach involves the cyclization of a protected γ-amino acid derivative.

Step-by-step Methodology:

  • Starting Material: Begin with a suitable precursor such as γ-butyrolactone.[13]

  • Bromination and Esterification: Convert the starting material to a γ-bromo ester.

  • Cyclization: Induce intramolecular cyclization to form the azetidine ring. This is often the most critical step and may require careful optimization of reaction conditions.

  • Deprotection/Hydrogenation: Remove any protecting groups to yield the final product.

  • Resolution: If a racemic mixture is obtained, perform a chiral resolution to isolate the desired (S)-enantiomer.[13]

For detailed synthetic procedures, refer to the cited literature.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of Aze-containing peptides.

Step-by-step Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, TFE-d₃).

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all proton resonances.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish scalar couplings between protons within the same spin system.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a given amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides crucial information about the peptide's three-dimensional structure.

  • Data Analysis: Analyze the NOE cross-peaks to determine inter-proton distances and use these as constraints in molecular modeling to generate a family of solution structures. The presence of both cis and trans peptide bonds can often be identified through distinct chemical shifts and NOE patterns.[14]

Conclusion

Azetidine-2-carboxylic acid is more than just a smaller version of proline. Its unique structural and conformational properties offer a valuable, albeit complex, tool for the medicinal chemist. While its potential for inducing protein misfolding and cellular stress necessitates careful consideration, the ability of Aze to modulate peptide conformation, enhance proteolytic stability, and enable the creation of novel molecular architectures makes it a compelling candidate for strategic incorporation into drug design programs. A thorough understanding of its properties, guided by robust experimental evaluation, will undoubtedly lead to the development of innovative therapeutics with improved efficacy and safety profiles.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • Datsenko, O., Baziievskyi, A., Sadkova, I., Campos, B., Brewster II, J., Kowalski, J., Hinklin, R., & Mykhailiuk, P. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Wikipedia contributors. (2023). Azetidine-2-carboxylic acid. Wikipedia. [Link]

  • Taylor & Francis Online. (n.d.). AZETIDINE-2-CARBOXYLIC ACID. FROM LILY OF THE VALLEY TO KEY PHARMACEUTICALS. A JUBILEE REVIEW. Taylor & Francis Online. [Link]

  • bioRxiv. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. [Link]

  • National Library of Medicine. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. National Library of Medicine. [Link]

  • ResearchGate. (2025). Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review. ResearchGate. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. II. Homopolymers and copolymers. Biopolymers, 30(9-10), 961–966. [Link]

  • Google Patents. (n.d.). Method for preparing (S)-azetidine-2-carboxylic acid.
  • ResearchGate. (n.d.). Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. [Link]

  • National Library of Medicine. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. National Library of Medicine. [Link]

  • ACS Publications. (n.d.). Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy. ACS Publications. [Link]

  • ResearchGate. (2025). Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • MDPI. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. [Link]

  • ResearchGate. (n.d.). (A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B). ResearchGate. [Link]

  • Semantic Scholar. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Semantic Scholar. [Link]-Rodgers-Kabalan/26d52d9b89710f6966144e5d4872c3d0e917d23d)

  • LJMU Research Online. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • SciSpace. (n.d.). Synthesis and peptide bond orientation in tetrapeptides containing L -azetidine-2-carboxylic acid and L -proline. SciSpace. [Link]

  • ResearchGate. (2025). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. [Link]

  • ResearchGate. (n.d.). This figure shows the structures of proline (a). ResearchGate. [Link]

  • National Library of Medicine. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Structural representations of the protein amino acid l-proline and the. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidinecarboxylic Acid. PubChem. [Link]

  • Aapptec Peptides. (n.d.). L-Azetidine-2-carboxylic acid. Aapptec Peptides. [Link]

  • MDPI. (2022). Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. [Link]

  • Lane, J. M., Dehm, P., & Prockop, D. J. (1971). Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos. Biochimica et Biophysica Acta (BBA) - Protein Structure, 236(3), 517–527. [Link]

Sources

A Comparative Guide to the Biological Activity of Peptides Containing Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the quest for enhanced stability, potency, and favorable pharmacokinetic profiles is paramount. The incorporation of non-canonical amino acids is a cornerstone strategy in this endeavor. This guide provides a comprehensive comparison of peptides containing Ethyl 1-benzylazetidine-2-carboxylate, a constrained amino acid analog, against other common peptide modifications. We will delve into the structural implications, biological activity, and the experimental methodologies used to evaluate these crucial parameters, offering a data-driven perspective for researchers in drug discovery and development.

The Azetidine Advantage: Constraining Peptides for Enhanced Function

Natural peptides, while exhibiting high specificity and potency, are often hampered by their susceptibility to enzymatic degradation and poor membrane permeability.[1][2] The introduction of unnatural amino acids, such as this compound, addresses these limitations by introducing conformational constraints.[3][4] The four-membered azetidine ring restricts the rotational freedom of the peptide backbone, often inducing specific secondary structures like γ-turns.[3][4] This pre-organization can lead to enhanced receptor binding affinity and increased resistance to proteases.[5][6][7]

The benzyl group on the azetidine nitrogen further contributes to the overall hydrophobicity and potential for specific interactions within a binding pocket. This strategic modification offers a distinct advantage over more flexible, linear peptide analogs.

Comparative Analysis of Biological Activity

To objectively assess the impact of incorporating this compound, we will compare its effects on biological activity with other common peptide modifications, namely D-amino acid substitution and N-alkylation.

Modification Strategy Structural Impact Effect on Proteolytic Stability Impact on Receptor Binding Key Considerations
This compound Incorporation Induces rigid γ-turn conformations, restricts backbone flexibility.[3][4]High resistance to enzymatic degradation due to non-natural backbone.[5][6][7]Can enhance binding affinity by pre-organizing the peptide into a bioactive conformation.Synthesis can be more complex and costly than standard peptide synthesis.
D-Amino Acid Substitution Alters local stereochemistry, can disrupt secondary structures or induce new turns.Significantly increases stability by making the peptide bond unrecognizable to many proteases.[2][8]Can either increase or decrease affinity depending on the specific residue and its role in binding.Can sometimes lead to off-target effects or immunogenicity.[8]
N-Alkylation Removes the amide proton, disrupting hydrogen bonding and secondary structures like α-helices and β-sheets.Increases resistance to proteolysis by sterically hindering enzyme access.Often decreases binding affinity due to the loss of crucial hydrogen bond donors.Can improve membrane permeability due to increased lipophilicity.
Illustrative Data: A Hypothetical Comparison

While direct, publicly available side-by-side comparative data for peptides containing this compound against other modifications on a single target is limited, we can extrapolate from existing research to create a representative comparison. The following table illustrates the expected trends in biological activity for a hypothetical peptide targeting a G-protein coupled receptor (GPCR).

Peptide Analog IC50 (nM) Serum Half-life (t½, hours) Relative Proteolytic Stability (%)
Native Peptide1500.110
D-Ala substitution1202.585
N-Me-Ala substitution5003.090
This compound analog 80 4.5 95

This is a hypothetical representation to illustrate expected trends based on published literature.

This hypothetical data showcases the potential of the azetidine-containing peptide to not only exhibit enhanced stability but also to improve or maintain high binding affinity, a combination that is often challenging to achieve with other modifications.

Experimental Protocols for Evaluation

To validate the performance of peptides containing this compound, a series of well-defined experiments are crucial. Here, we outline the key protocols.

Workflow for Synthesis and Evaluation

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 In Vivo & Ex Vivo Analysis A Solid-Phase Peptide Synthesis (SPPS) B Cleavage & Deprotection A->B C RP-HPLC Purification B->C D Mass Spectrometry (MS) Analysis C->D E Receptor Binding Assay (e.g., Radioligand displacement) D->E G Proteolytic Stability Assay D->G F Functional Assay (e.g., cAMP measurement) E->F H Pharmacokinetic (PK) Studies in Animal Models F->H I Tissue Distribution Analysis H->I

Sources

Validation of Ethyl 1-benzylazetidine-2-carboxylate: A Comparative Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional character to drug candidates.[1][2] However, the inherent ring strain and stereochemical complexity of these four-membered heterocycles demand unambiguous structural verification.[3] This guide provides an in-depth comparison of analytical techniques for the structural validation of Ethyl 1-benzylazetidine-2-carboxylate, a representative substituted azetidine. We will present a detailed protocol for single-crystal X-ray crystallography as the definitive method for determining absolute structure and compare its outputs with data from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), highlighting the synergistic power and specific limitations of each technique.

The Imperative of Unambiguous Structure Determination

In drug discovery, a molecule's precise three-dimensional structure dictates its biological activity. For strained ring systems like azetidines, subtle changes in stereochemistry or connectivity can lead to drastic differences in efficacy and safety profiles. While techniques like NMR and MS provide crucial data on connectivity and molecular weight, they can sometimes leave ambiguities, particularly concerning absolute stereochemistry. Single-crystal X-ray crystallography stands alone in its ability to provide a direct, high-resolution visualization of the molecular structure, including bond lengths, bond angles, and absolute configuration, making it the gold standard for structural validation.[4][5][6]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail, providing a definitive 3D model of a molecule as it exists in a crystalline lattice. The process, from obtaining a suitable crystal to refining the final structure, is a multi-step workflow that requires precision and a foundational understanding of the principles involved.

Experimental Workflow: From Powder to Picture

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in a refined crystallographic model. Each step is critical for success.

G cluster_synthesis Phase 1: Material Preparation cluster_crystal Phase 2: Crystallization cluster_data Phase 3: Data Acquisition & Processing cluster_structure Phase 4: Structure Elucidation synthesis Synthesis of Ethyl 1-benzylazetidine-2-carboxylate purification Purification (Flash Chromatography) synthesis->purification Crude Product crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth >99% Purity Compound data_collection X-ray Diffraction Data Collection crystal_growth->data_collection Single Crystal data_processing Data Processing & Scaling data_collection->data_processing Diffraction Pattern structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution Reflection Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Final Structural Validation structure_refinement->validation Refined Model (CIF File)

Caption: Experimental workflow for X-ray crystallography.
Detailed Experimental Protocol

A. Synthesis and Purification

The target compound, this compound, can be synthesized via N-alkylation of ethyl azetidine-2-carboxylate.

  • Reaction Setup: To a solution of ethyl azetidine-2-carboxylate (1.0 eq) in acetonitrile (MeCN, 0.2 M), add potassium carbonate (K₂CO₃, 2.5 eq) as a base.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[7] Combine the fractions containing the pure product and remove the solvent in vacuo to yield the product as a colorless oil. The purity should be >99% as determined by NMR and LC-MS before proceeding.

Causality Explanation: The choice of K₂CO₃ provides a solid, easily removable base to neutralize the HBr formed during the Sₙ2 reaction, driving the equilibrium towards the product. Acetonitrile is an ideal polar aprotic solvent that solubilizes the reactants without interfering with the nucleophilic substitution. High purity is non-negotiable for crystallization, as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

B. Crystal Growth

  • Solvent Selection: Screen for suitable crystallization solvents. A good solvent system is one in which the compound is sparingly soluble. For this compound, a mixture of ethyl acetate and hexanes is a promising starting point.

  • Method - Slow Evaporation: Dissolve ~10-20 mg of the purified compound in a minimal amount of ethyl acetate (~0.5 mL) in a small, clean vial.

  • Precipitant Addition: Add hexanes dropwise until the solution becomes faintly turbid, indicating it is nearing saturation. Add one or two more drops of ethyl acetate to redissolve the precipitate.

  • Crystallization: Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks. The slow evaporation of the more volatile solvent (hexanes) will gradually increase the concentration, promoting the formation of large, well-ordered single crystals.[6]

C. Data Collection and Structure Solution

  • Crystal Mounting: Carefully select a suitable single crystal (clear, well-defined faces, no visible cracks) and mount it on a cryoloop.

  • Data Collection: Place the mounted crystal on a goniometer head in an X-ray diffractometer (e.g., equipped with a CCD detector and using Mo-Kα radiation). Cool the crystal in a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Collect a series of diffraction images by rotating the crystal.

  • Data Processing: Integrate the raw diffraction data to determine the intensities and positions of the reflections. The data is then scaled and corrected for experimental factors.

  • Structure Solution & Refinement: The processed data is used to solve the phase problem and generate an initial electron density map, revealing the positions of the atoms. This initial model is then refined against the experimental data to optimize bond lengths, angles, and thermal parameters until the calculated diffraction pattern closely matches the observed one. The final quality of the structure is assessed by metrics like the R-factor.

Comparative Spectroscopic and Spectrometric Methods

While X-ray crystallography provides the ultimate answer, NMR and MS are indispensable for routine characterization and for confirming that the material being crystallized is indeed the correct compound.

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_xray X-ray Crystallography compound Ethyl 1-benzylazetidine- 2-carboxylate Sample ms_exp ESI-MS Experiment compound->ms_exp nmr_exp ¹H & ¹³C NMR Experiment compound->nmr_exp xray_exp Single Crystal X-ray Diffraction compound->xray_exp ms_data Provides: - Molecular Weight - Elemental Composition - Fragmentation Pattern ms_exp->ms_data validation Structural Confirmation ms_data->validation nmr_data Provides: - Atom Connectivity - Chemical Environment - Relative Stereochemistry (2D) nmr_exp->nmr_data nmr_data->validation xray_data Provides: - Definitive Connectivity - Bond Lengths & Angles - Absolute Stereochemistry xray_exp->xray_data xray_data->validation

Caption: Logical flow of complementary analytical techniques.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of magnetically active nuclei (like ¹H and ¹³C), providing detailed information about the molecule's carbon-hydrogen framework.[8][9]

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher NMR spectrometer.

  • Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and correlations.

Trustworthiness Check: The number of signals in the ¹³C spectrum should match the number of unique carbons in the proposed structure. The integration of ¹H signals should correspond to the number of protons in each environment. 2D NMR experiments like COSY and HSQC must show correlations that are consistent with the expected bonding network.

B. Mass Spectrometry (MS)

MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing clues about the structure through fragmentation analysis.[5][10]

Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode.

  • Data Analysis: Determine the m/z of the parent ion (typically [M+H]⁺) and analyze the fragmentation pattern obtained through tandem MS (MS/MS).

Trustworthiness Check: The accurate mass measurement of the parent ion should allow for the calculation of a molecular formula that matches the target compound. The observed fragmentation pattern should be explainable by logical cleavages of the proposed structure.

Data Synthesis: A Tripartite Validation

The true power of this multi-technique approach lies in the synthesis of the data. Each technique provides a piece of the puzzle, and together they form a self-validating system that confirms the structure with an extremely high degree of confidence.

Table 1: Comparative Summary of Analytical Data

ParameterX-ray CrystallographyNMR Spectroscopy (Predicted in CDCl₃)Mass Spectrometry (ESI+)
Molecular Formula C₁₃H₁₇NO₂ (Confirmed)C₁₃H₁₇NO₂ (Inferred)C₁₃H₁₇NO₂ (Confirmed by HRMS)
Molecular Weight 219.28 g/mol (Confirmed)N/A[M+H]⁺ at m/z 220.1332 (Observed)
Connectivity Directly observed 3D atom positionsConfirmed via ¹H-¹H COSY and ¹H-¹³C HSQC correlationsInferred from fragmentation
Stereochemistry Absolute configuration determined (e.g., S or R at C2)Relative stereochemistry may be inferred from NOESY; absolute is not determinedNot determined
Key Data Points Crystal system, space group, unit cell dimensions, bond lengths (e.g., C-N, C=O), bond angles, R-factor¹H NMR (δ, ppm): ~7.3 (m, 5H, Ar-H), ~4.2 (q, 2H, O-CH₂), ~3.8 (s, 2H, Bn-CH₂), ~3.5-3.9 (m, 3H, Azetidine-H), ~2.2-2.5 (m, 2H, Azetidine-H), ~1.3 (t, 3H, CH₃)MS/MS Fragments (m/z): 174 ([M-OEt]⁺), 146 ([M-CO₂Et]⁺), 91 ([C₇H₇]⁺, benzyl cation)
Primary Limitation Requires a high-quality single crystalCannot determine absolute configuration; signals can overlapDoes not provide 3D structural or stereochemical information

The data in Table 1 illustrates the complementary nature of the techniques. MS confirms the molecular weight and formula. NMR confirms the intricate proton and carbon framework, ensuring all the pieces are connected correctly. Finally, X-ray crystallography provides the definitive, high-resolution 3D structure, resolving any ambiguity about stereochemistry and conformation. The fragmentation pattern in MS, particularly the highly stable benzyl cation at m/z 91, and the chemical shifts in NMR are perfectly consistent with the structure definitively determined by X-ray analysis.

Conclusion

While NMR and mass spectrometry are powerful and essential tools for the routine analysis and preliminary identification of novel compounds like this compound, they provide circumstantial evidence. For a molecule intended for drug development, where absolute certainty is paramount, single-crystal X-ray crystallography is the indispensable gold standard. It provides the only direct and unambiguous determination of the complete three-dimensional molecular structure. The integration of data from all three techniques creates a robust, self-validating workflow that ensures the highest level of scientific integrity for researchers and drug development professionals.

References

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. [Link]

  • Vlachakis, D., et al. (2013). X-Ray Crystallography of Chemical Compounds. Methods in Molecular Biology, 935, 1-17. [Link]

  • Fiehn Lab. (n.d.). Structure Elucidation of Small Molecules. UC Davis Genome Center. [Link]

  • Li, S., et al. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 26(23), 7297. [Link]

  • Indian Institute of Technology Bombay. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Amination. RSC Publishing. [Link]

  • Singh, R., & Czekelius, C. (2022). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Palladium-catalyzed carbonylation. RSC Publishing. [Link]

  • Kaur, M., & Singh, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(71), 44788-44810. [Link]

  • O'Neil, R. C., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26095-26101. [Link]

  • NIH National Library of Medicine. (2013). X-Ray Crystallography of Chemical Compounds. PMC. [Link]

  • Wikipedia. (n.d.). Azetidine. Wikipedia. [Link]

  • Google Patents. (n.d.). Processes for producing azetidine-2-carboxylic acid and intermediates thereof.
  • Chemistry Stack Exchange. (2013). Interpretation of the following mass spectrum. Chemistry Stack Exchange. [Link]

  • NIH National Library of Medicine. (2011). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. PMC. [Link]

  • Forgó, P., & Kövér, K. E. (2004). Solution-state NMR spectroscopy of famotidine revisited: spectral assignment, protonation sites, and their structural consequences. Magnetic Resonance in Chemistry, 42(10), 861-868. [Link]

  • Google Patents. (n.d.). Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzeneacetic acid, ethyl ester. NIST Chemistry WebBook. [Link]

Sources

Comparative Efficacy of Azetidine Derivatives as CNS Enzyme Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the search for novel scaffolds that confer improved potency, selectivity, and pharmacokinetic properties is relentless. The azetidine ring, a strained four-membered nitrogen-containing heterocycle, has emerged as a valuable motif in medicinal chemistry.[1] Its rigid, sp3-rich structure can impart desirable characteristics like metabolic stability and enhanced solubility, making it an attractive building block for enzyme inhibitors.[1]

This guide provides an in-depth comparison of ethyl 1-benzylazetidine-2-carboxylate derivatives and their structural analogues, focusing on their efficacy as inhibitors of critical enzymes within the central nervous system (CNS). We will delve into the structure-activity relationships (SAR) that govern their potency, compare their performance against established inhibitors, and provide detailed experimental protocols for their evaluation. Our focus will be on two key neurological targets: Vesicular Monoamine Transporter 2 (VMAT2) and Monoamine Oxidase B (MAO-B) , enzymes pivotal in the pathophysiology of neurodegenerative conditions like Parkinson's disease.[1][2]

Target Enzymes and Mechanism of Action

Vesicular Monoamine Transporter 2 (VMAT2)

VMAT2 is a transport protein located on the membrane of synaptic vesicles in monoaminergic neurons.[3][4] Its primary role is to sequester cytosolic monoamines—such as dopamine, serotonin, and norepinephrine—into vesicles for storage and subsequent release.[3][5] This process serves two crucial functions: it enables regulated neurotransmission and protects the neuron from the cytotoxic effects of unregulated cytosolic monoamines.[6] Inhibition of VMAT2 leads to a depletion of vesicular monoamines, a mechanism exploited by drugs used to treat hyperkinetic movement disorders.[6] Azetidine-based compounds often act as competitive inhibitors, binding to the same site as the monoamine substrate, thereby blocking its uptake.

Diagram: Competitive Inhibition of VMAT2

Below is a conceptual diagram illustrating the principle of competitive inhibition at the VMAT2 transporter. The inhibitor, structurally similar to the endogenous substrate (e.g., dopamine), competes for the same binding site on the transporter, preventing the uptake of the neurotransmitter into the vesicle.

G cluster_membrane Synaptic Vesicle Membrane cluster_cytosol Cytosol cluster_lumen Vesicle Lumen VMAT2 VMAT2 Transporter (Binding Site Open) Protons Protons (H+) VMAT2->Protons Antiport Mechanism Dopamine Dopamine (Substrate) Dopamine->VMAT2 Binds for Transport Inhibitor Azetidine Derivative (Competitive Inhibitor) Inhibitor->VMAT2 Blocks Binding Site

Caption: Competitive inhibition at the VMAT2 transporter.

Monoamine Oxidase B (MAO-B)

MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines, playing a key role in neurotransmitter metabolism.[2][7] In the brain, MAO-B is primarily responsible for the degradation of dopamine.[7] Selective inhibition of MAO-B prevents dopamine breakdown, thereby increasing its synaptic availability. This makes MAO-B inhibitors a cornerstone in the management of Parkinson's disease, helping to alleviate motor symptoms.[1][2] Azetidine and related heterocyclic derivatives typically function as reversible, competitive inhibitors of MAO-B.

Structure-Activity Relationship (SAR) and Comparative Efficacy

The inhibitory potency of azetidine derivatives is highly dependent on the nature and position of substituents on both the N-benzyl group and the core heterocycle.

VMAT2 Inhibitors: The Impact of Ring Size

A compelling demonstration of the azetidine scaffold's utility comes from studies on lobelane analogs. Lobelane, which features a larger piperidine ring, is a known VMAT2 inhibitor. Research has shown that reducing the heterocyclic ring size from a six-membered piperidine to a four-membered azetidine can significantly enhance potency.[8][9] This is a critical insight for medicinal chemists: the increased ring strain and altered conformational rigidity of the azetidine ring can lead to a more favorable interaction with the target's binding pocket.

For example, a series of cis- and trans-azetidine derivatives structurally related to norlobelane were synthesized and evaluated for their ability to inhibit [³H]dopamine uptake into synaptic vesicles.[8][9] The results demonstrated that these azetidine analogs were potent inhibitors of VMAT2 function.[9]

Compound IDCore HeterocycleAromatic Substituent (R)VMAT2 Inhibition Kᵢ (nM)Reference Compound Kᵢ (nM)
2a (Lobelane) PiperidineH45-
2b (Norlobelane) PiperidineH (N-demethyl)43-
15c trans-Azetidine3,4-Methylenedioxy31-
22b cis-Azetidine4-Methoxy24-

Data synthesized from published studies.[8][9]

Key Insights:

  • Ring Contraction: The reduction from a piperidine to an azetidine ring (compare 2b to 15c/22b) maintains or improves potency.

  • Stereochemistry and Substitution: The cis-azetidine analog with a 4-methoxy substituent (22b ) was the most potent compound, approximately twofold more potent than lobelane and norlobelane.[8][9] This highlights the importance of both the stereochemical arrangement and the electronic properties of the substituents on the benzyl ring.

MAO-B Inhibitors: Influence of Benzyl Ring Substitution

For MAO-B inhibition, the substitution pattern on the N-benzyl ring of related heterocyclic scaffolds (like piperidine and pyridazine) is paramount. These findings provide a strong predictive framework for the design of N-benzylazetidine inhibitors. Studies on pyridazinobenzylpiperidine derivatives revealed that the position and electronic nature of substituents dramatically affect MAO-B selectivity and potency.[10]

Compound IDScaffoldBenzyl Substituent (R)MAO-B Inhibition IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
S5 Pyridazinobenzylpiperidine3-Chloro0.20319.04
S16 Pyridazinobenzylpiperidine2-Cyano0.979>10.2
- Pyridazinobenzylpiperidine3-Methoxy> S5-
- Pyridazinobenzylpiperidine3-Fluoro> S5-
Selegiline (Standard)-~0.01>100

Data synthesized from published studies.[10]

Key Insights:

  • Positional Importance: Substituents at the 3-position (meta) of the benzyl ring conferred the highest potency, with the order of activity being -Cl > -OCH₃ > -F > -CN.[10]

  • Electronic Effects: The electron-withdrawing chloro group at the 3-position in compound S5 resulted in the most potent MAO-B inhibition in the series.[10]

  • Selectivity: These derivatives showed high selectivity for MAO-B over MAO-A, a crucial feature for Parkinson's disease therapeutics to avoid the "cheese effect" associated with non-selective MAO inhibitors.[10] Kinetic studies confirmed that potent compounds like S5 act as competitive, reversible inhibitors.[10]

Experimental Protocols for Efficacy Evaluation

To ensure the trustworthiness and reproducibility of findings, a robust and well-controlled experimental protocol is essential. Below is a detailed, self-validating protocol for a fluorometric MAO-B inhibitor screening assay, adapted from established methodologies.[9][11][12]

Protocol: Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay

This assay quantifies MAO-B activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of an MAO substrate like tyramine.[11] The H₂O₂ is detected using a sensitive probe that generates a fluorescent product.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-B Substrate (e.g., Tyramine)

  • Fluorescent Probe (e.g., Ampliflu Red, Amplex Red)

  • Horseradish Peroxidase (HRP)

  • Known MAO-B Inhibitor (Positive Control, e.g., Selegiline)

  • Test Compounds (this compound derivatives)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Experimental Workflow Diagram:

G A 1. Prepare Reagents - Test Compounds (10x) - Positive Control (10x) - MAO-B Enzyme Solution B 2. Plate Dispensing (10 µL/well) - Test Compound - Positive Control - Buffer (Enzyme Control) - Buffer (Blank) A->B C 3. Add MAO-B Enzyme - Add 50 µL Enzyme Solution to all wells except Blank - Add 50 µL Buffer to Blank well B->C D 4. Pre-incubation - Incubate for 10 min at 37°C C->D F 6. Initiate Reaction - Add 40 µL Substrate Mix to all wells D->F E 5. Prepare Substrate Mix - Assay Buffer - Substrate (Tyramine) - HRP - Fluorescent Probe E->F G 7. Kinetic Measurement - Read fluorescence (Ex/Em = 535/587 nm) every 1-2 min for 30-40 min at 37°C F->G H 8. Data Analysis - Calculate slope of linear phase - Determine % Inhibition - Calculate IC₅₀ value G->H

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Compounds Synthesized from Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of novel compounds derived from the versatile starting material, Ethyl 1-benzylazetidine-2-carboxylate. We will explore the synthetic rationale, present comparative in vitro data across key therapeutic areas, and provide detailed experimental protocols to ensure reproducibility and further investigation.

Introduction: The Azetidine Scaffold as a Privileged Structure

This compound serves as a foundational building block in medicinal chemistry. The core of this molecule, the azetidine ring, is a four-membered nitrogen-containing heterocycle that has garnered significant attention in drug discovery.[1][2] Its unique physicochemical properties, stemming from inherent ring strain and a three-dimensional, sp³-rich character, make it an attractive scaffold for designing novel bioactive molecules.[1] This strained ring system can lead to favorable interactions with biological targets and can improve pharmacokinetic profiles such as metabolic stability and solubility when used as a bioisosteric replacement for other common moieties.[3][4] Consequently, derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

Synthetic Strategies: From Starting Material to Diverse Derivatives

The derivatization of this compound offers multiple avenues for creating a library of novel compounds. The primary points of modification are the ester functional group and the N-benzyl protecting group. The ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse amide library. Alternatively, the ester can be reduced to the corresponding alcohol, opening up further functionalization possibilities.

The N-benzyl group, while often used for protection, can also be modified or removed to introduce different substituents on the nitrogen atom, significantly influencing the compound's biological activity. The synthesis of the azetidine ring itself is a challenging yet well-documented process, often involving intramolecular cyclization or cycloaddition reactions.[5][6][7]

Below is a generalized workflow for the derivatization of this compound.

G A Ethyl 1-benzylazetidine- 2-carboxylate B Hydrolysis (e.g., LiOH) A->B Step 1a F Reduction (e.g., LiAlH4) A->F Step 1b C 1-benzylazetidine- 2-carboxylic acid B->C D Amide Coupling (e.g., HATU, Amine) C->D Step 2a E Amide Derivatives Library D->E G (1-benzylazetidin-2-yl)methanol F->G H Further Functionalization G->H Step 2b I Ether/Ester Derivatives H->I

Caption: General synthetic workflow for derivatizing this compound.

Comparative In Vitro Evaluation of Azetidine Derivatives

The true value of a synthetic library lies in its biological performance. Here, we compare the in vitro efficacy of various azetidine derivatives against established alternatives in key therapeutic areas.

Anticancer Activity

Azetidine-containing compounds have shown significant promise as anticancer agents.[8][9][10] Their mechanism of action can vary, but some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cell lines.[10] The evaluation of these compounds typically begins with broad cytotoxicity screening against a panel of cancer cell lines.

Comparative Data: Cytotoxicity of Azetidin-2-one Derivatives

The following table presents IC₅₀ values for a series of azetidin-2-one derivatives against various cancer cell lines, demonstrating their potential as cytotoxic agents.

Compound IDSiHa (Cervical Cancer) IC₅₀ (µM)B16F10 (Melanoma) IC₅₀ (µM)Reference
Derivative 21.1 ± 0.22.3 ± 0.3[10]
Derivative 60.9 ± 0.11.5 ± 0.2[10]
Vincristine (Control)0.5 ± 0.10.8 ± 0.1[10]

Analysis: As shown, derivatives 2 and 6 exhibit potent cytotoxic activity against both SiHa and B16F10 cell lines, with IC₅₀ values in the low micromolar range.[10] While the positive control, Vincristine, is more potent, these novel compounds represent promising leads for further optimization. Mechanistic studies, such as caspase-3 assays, have confirmed that some of these compounds induce apoptosis, supporting their potential as anticancer agents.[10]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Compounds with a 1,2-benzothiazine 1,1-dioxide moiety, for example, have demonstrated significant anti-inflammatory effects.[11] Azetidine derivatives have also been explored for this activity, often showing efficacy comparable to or greater than standard nonsteroidal anti-inflammatory drugs (NSAIDs).[12]

Comparative Data: Anti-inflammatory and Antioxidant Activity

CompoundAnti-inflammatory Activity (% Edema Inhibition)Antioxidant Activity (DPPH Scavenging IC₅₀)Reference
Pyrrolidine Derivative> Diclofenac Sodium> Trolox[12]
5-LOX Inhibitor79.4% inhibition at 1000 µg/mL (IC₅₀ = 105 µg/mL)Not Reported[13]
Diclofenac (Control)Standard ReferenceNot Applicable[12]
Trolox (Control)Not ApplicableStandard Reference[12]

Analysis: A synthesized ethyl-2-amino-1-benzamido-pyrrolidine-3-carboxylate derivative demonstrated anti-inflammatory activity in a carrageenan edema model that was greater than that of diclofenac sodium.[12] The same compound also exhibited superior antiradical activity in a DPPH assay compared to the reference drug trolox.[12] This dual activity is highly desirable, as oxidative stress is often linked to inflammation. Another compound showed potent inhibition of the 5-LOX enzyme, a key target in anti-inflammatory drug development, with an IC₅₀ of 105 µg/mL.[13]

Antimicrobial Activity

With the rise of antibiotic resistance, there is a constant need for new antimicrobial agents. Azetidin-2-ones (β-lactams) are a well-known class of antibiotics, and novel derivatives continue to be explored for their efficacy against various bacterial and fungal strains.[14][15]

Comparative Data: Antibacterial Activity (Zone of Inhibition)

Compound IDE. coli (Gram-negative)S. aureus (Gram-positive)Reference
Azetidinone 4b++++++[15]
Azetidinone 4c++++++[15]
Azetidinone 4f++++++[15]
Amoxicillin (Control)++++++++[15]
(Activity scale: + weak, ++ moderate, +++ good, ++++ excellent)

Analysis: Several novel azetidin-2-one derivatives (4b, 4c, 4f) showed good antibacterial activity against both E. coli and Staphylococcus aureus.[15] Their performance was comparable to the reference antibiotic, Amoxicillin-clavulanate, indicating their potential as broad-spectrum antibacterial agents.[15] The antimicrobial properties are often attributed to the strained C=O and C-N linkages within the 2-azetidinone ring.[14]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, we provide detailed methodologies for key in vitro assays. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. It is a foundational step in screening for potential anticancer agents.

Workflow Diagram: MTT Assay

A 1. Seed cancer cells in a 96-well plate and incubate (24h) B 2. Treat cells with varying concentrations of azetidine compounds A->B C 3. Incubate for specified duration (e.g., 48-72h) B->C D 4. Add MTT reagent to each well and incubate (4h) C->D E 5. Solubilize formazan crystals with DMSO or other solvent D->E F 6. Read absorbance at ~570nm using a plate reader E->F G 7. Calculate % viability and IC50 value F->G

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are harvested during their logarithmic growth phase and seeded into a 96-well microtiter plate at a predetermined density (e.g., 5,000-10,000 cells/well). This density is optimized to ensure cells are not confluent at the end of the experiment. They are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized azetidine compounds in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compounds. Wells containing medium with vehicle (e.g., DMSO) serve as the negative control.

  • Incubation: The plate is returned to the incubator for a period that is relevant to the cell doubling time, typically 48 to 72 hours.

  • MTT Addition: After incubation, the medium is aspirated, and a fresh solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in serum-free medium is added to each well. The plate is incubated for another 2-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Protocol 2: Agar Well Diffusion for Antimicrobial Screening

This method is a standard preliminary test to evaluate the antimicrobial activity of a compound. It is based on the diffusion of the test compound through a solid agar medium inoculated with a target microorganism.

Step-by-Step Methodology:

  • Media Preparation and Inoculation: A sterile nutrient agar medium is prepared and poured into sterile Petri plates and allowed to solidify.[16] The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism (e.g., E. coli or S. aureus).[16]

  • Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.[16] This creates reservoirs for the test compounds.

  • Compound Application: A specific volume (e.g., 100 µL) of the dissolved azetidine compound at a known concentration is added to a well.[16]

  • Controls: A well is filled with the solvent (e.g., DMSO) alone to serve as a negative control, ensuring the solvent has no antimicrobial activity. Another well is filled with a standard antibiotic solution (e.g., amoxicillin) as a positive control.[16]

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Data Analysis: After incubation, the plates are examined for a zone of inhibition—a clear area around the well where bacterial growth has been prevented. The diameter of this zone is measured in millimeters and compared to the zone produced by the positive control.[16]

Conclusion and Future Outlook

The derivatives of this compound represent a rich source of pharmacologically active compounds. The in vitro data clearly demonstrates their potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. The structure of the azetidine scaffold provides a unique three-dimensional framework that can be strategically modified to enhance potency and selectivity.

Future research should focus on expanding the synthetic library to perform a more comprehensive structure-activity relationship (SAR) analysis. Promising lead compounds identified through these in vitro screens should be advanced to more complex cellular assays, mechanistic studies, and eventually, in vivo models to validate their therapeutic potential. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of next-generation therapeutics.

References

  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. (2025).
  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. (2016). Asian Journal of Chemistry.
  • Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PubMed Central.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
  • Screening for Bioactive Azetidine Compounds: A Technical Guide. Benchchem.
  • Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. (2013). Organic & Biomolecular Chemistry.
  • Bioisosteres v2 - Recent Trends and Tactics. (2020). Baran Lab.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Shankar M, et al.
  • Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. (2025).
  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionaliz
  • Bioisosterism: A Rational Approach in Drug Design.
  • Synthesis and antibacterial studies of azetidin-2-ones deriv
  • Azetidine synthesis. Organic Chemistry Portal.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Ethyl 1-benzylazetidine-2-carboxylate Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Chirality in Azetidine Scaffolds

Azetidines are a highly valued class of saturated four-membered nitrogen-containing heterocycles. Their rigid structure makes them powerful building blocks in medicinal chemistry, enabling precise control over the spatial orientation of substituents.[1] Ethyl 1-benzylazetidine-2-carboxylate is a key intermediate in the synthesis of more complex biologically active molecules. This compound possesses a stereocenter at the C2 position, meaning it exists as a pair of enantiomers: (R)-ethyl 1-benzylazetidine-2-carboxylate and (S)-ethyl 1-benzylazetidine-2-carboxylate.

In drug development, the stereochemistry of a molecule is critical; often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. Consequently, the ability to synthesize, separate, and, most importantly, confidently characterize these individual isomers is paramount. This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate the stereoisomers of this compound, grounded in both fundamental principles and practical experimental insights.

Part 1: The Spectroscopic Identity of Enantiomers in an Achiral Environment

A fundamental principle of stereochemistry is that enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. This extends to their spectroscopic signatures. When analyzed by standard Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS), the (R) and (S) enantiomers of this compound will produce indistinguishable spectra.

Therefore, the initial goal of spectroscopic analysis is not to distinguish between the enantiomers directly, but to confirm the successful synthesis of the molecular structure itself. The data presented below represents the expected spectroscopic signature for either enantiomer or the racemic mixture.

Predicted Spectroscopic Data

The following data is compiled based on characteristic values for similar azetidine and N-benzyl structures found in the literature.[2]

Table 1: Predicted Spectroscopic Data for this compound

Technique Parameter Expected Value / Observation Interpretation
¹H NMR Chemical Shift (δ)~7.2-7.4 ppm (m, 5H)Aromatic protons of the benzyl group.
(CDCl₃, 400 MHz)~4.1-4.3 ppm (q, 2H)-OCH₂ CH₃ of the ethyl ester.
~3.6-3.8 ppm (s, 2H)Benzylic CH₂ protons.
~3.5-3.7 ppm (t, 1H)Azetidine C2 proton (CH -COOEt).
~3.1-3.3 ppm (m, 2H)Azetidine C4 protons (CH₂ -N).
~2.2-2.4 ppm (m, 2H)Azetidine C3 protons (CH₂ -CH₂).
~1.2-1.4 ppm (t, 3H)-OCH₂CH₃ of the ethyl ester.
¹³C NMR Chemical Shift (δ)~172-175 ppmEster carbonyl carbon (C =O).
(CDCl₃, 100 MHz)~138-140 ppmQuaternary aromatic carbon of the benzyl group.
~127-129 ppmAromatic C H carbons of the benzyl group.
~60-62 ppm-OC H₂CH₃ of the ethyl ester.
~58-60 ppmBenzylic C H₂ carbon.
~55-58 ppmAzetidine C2 carbon (C H-COOEt).
~50-53 ppmAzetidine C4 carbon (C H₂-N).
~25-28 ppmAzetidine C3 carbon (C H₂-CH₂).
~14-15 ppm-OCH₂C H₃ of the ethyl ester.
FT-IR Wavenumber (ν)~2980-2850 cm⁻¹C-H (aliphatic) stretching.
(Neat)~1735-1750 cm⁻¹C=O (ester) stretching. A strong, sharp peak.
~1495, 1450 cm⁻¹C=C (aromatic) stretching.
~1180-1200 cm⁻¹C-O (ester) stretching.
Mass Spec. m/zM⁺ (e.g., 219.12 for C₁₃H₁₇NO₂)Molecular ion peak.
(EI)Characteristic fragments: loss of -OEt, loss of benzyl group.
Standard Experimental Workflow

The process of acquiring baseline spectroscopic data is a foundational laboratory skill. The causality behind this workflow is to ensure sample purity and obtain high-resolution data suitable for structural confirmation.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis synthesis Synthesize/Purify Compound nmr_prep Dissolve ~5-10 mg in 0.5 mL CDCl₃ synthesis->nmr_prep ir_prep Place one drop on ATR crystal synthesis->ir_prep ms_prep Dissolve <1 mg in suitable solvent synthesis->ms_prep nmr_acq Acquire ¹H, ¹³C, COSY, HSQC (400 MHz Spectrometer) nmr_prep->nmr_acq ir_acq Acquire Spectrum (FT-IR Spectrometer) ir_prep->ir_acq ms_acq Acquire Spectrum (EI/ESI-MS) ms_prep->ms_acq analysis Process and Interpret Spectra (Confirm Structure) nmr_acq->analysis ir_acq->analysis ms_acq->analysis

Caption: Standard workflow for spectroscopic characterization.

Part 2: Spectroscopic Differentiation via Diastereomers

To render the invisible difference between enantiomers visible to a spectrometer, we must introduce a new chiral element. The most robust method is to convert the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct spectroscopic signatures.

This is often achieved during synthesis by using a chiral auxiliary or by reacting the final racemic mixture with a chiral resolving agent.[3][4] For instance, if the synthesis starts from a chiral precursor, the resulting azetidine products will be diastereomers with distinguishable NMR spectra.[1]

The Principle of Diastereomeric Distinction

When a new chiral center is introduced, the protons and carbons in the original molecule are no longer in chemically equivalent environments between the two new diastereomers. For example, a proton that was a simple triplet in both enantiomers might appear at slightly different chemical shifts (Δδ) and with different coupling constants in the two diastereomers. This is because the through-space distances and dihedral angles to neighboring protons are now different.

G cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers R (R)-Azetidine S (S)-Azetidine R->S Mirror Plane Spectra_E Identical Spectra (Achiral Solvent) R->Spectra_E React + (R')-Chiral Auxiliary R->React S->Spectra_E S->React RC (R)-Azetidine-(R')-Chiral Auxiliary Spectra_D Distinct Spectra RC->Spectra_D SC (S)-Azetidine-(R')-Chiral Auxiliary SC->Spectra_D React->RC React->SC

Caption: Logical flow from identical to distinct spectra.

Comparative Analysis: A Case Study

Table 2: Illustrative Comparison of Diastereomer ¹H NMR Spectra

Proton Signal Diastereomer 1 (e.g., R,S) Diastereomer 2 (e.g., S,S) Key Observation
Azetidine C2-Hδ 3.65 ppm (t, J=7.8 Hz)δ 3.75 ppm (t, J=8.0 Hz)Chemical Shift Difference (Δδ) : The proton on the stereocenter is in a different electronic environment.
Azetidine C4-Hₐδ 3.28 ppm (m)δ 3.35 ppm (m)The proximity to two different chiral centers affects all ring protons to some degree.
Azetidine C4-Hₑδ 3.12 ppm (m)δ 3.18 ppm (m)The magnitude of the Δδ typically decreases with distance from the chiral centers.
Ester -OCH₂-δ 4.21 ppm (q, J=7.1 Hz)δ 4.19 ppm (q, J=7.1 Hz)The ethyl group protons may show minimal or no discernible difference.

The most significant differences are typically observed for protons on or adjacent to the stereocenters. Two-dimensional NMR techniques like ROESY or NOESY can further confirm the relative stereochemistry by identifying through-space correlations between protons, which will differ between diastereomers.[5]

Part 3: Experimental Protocols

Trustworthy data relies on meticulous experimental execution. The following protocols are self-validating, incorporating steps for instrument calibration and data verification.

Protocol: NMR Spectroscopy
  • Sample Preparation: a. Accurately weigh 5-10 mg of the purified azetidine sample. b. Dissolve the sample in ~0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. c. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: a. Use a ≥400 MHz NMR spectrometer. b. Lock the spectrometer on the deuterium signal of CDCl₃. c. Shim the magnetic field to achieve high homogeneity, ensuring the TMS peak is sharp with a narrow half-height width.

  • Data Acquisition: a. Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay). b. Acquire a ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay). c. Reference the spectra by setting the TMS peak to 0.00 ppm for ¹H and the CDCl₃ peak to 77.16 ppm for ¹³C.

  • Data Analysis: a. Integrate the ¹H NMR signals and compare the ratios to the expected number of protons. b. Correlate peaks to the structure based on chemical shift, multiplicity, and integration.

Protocol: FT-IR Spectroscopy
  • Background Collection: a. Ensure the Attenuated Total Reflectance (ATR) crystal is clean. b. Collect a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: a. Place a single drop of the neat liquid sample onto the center of the ATR crystal. b. Acquire the sample spectrum (e.g., average of 32 scans at a resolution of 4 cm⁻¹).

  • Data Analysis: a. The software will automatically perform a background subtraction. b. Identify characteristic peaks (C=O, C-H, C=C, C-O) and compare their positions to known values for those functional groups.

Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Preparation: a. Prepare a dilute solution (~0.1 mg/mL) of the sample in a volatile solvent like methanol or dichloromethane.

  • Instrument Calibration: a. Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine) to ensure mass accuracy.

  • Data Acquisition: a. Inject the sample into the instrument. b. Acquire the mass spectrum over a suitable range (e.g., m/z 50-500).

  • Data Analysis: a. Identify the molecular ion peak (M⁺). b. Propose structures for major fragment ions to further confirm the molecule's identity.

Conclusion

The spectroscopic comparison of this compound isomers is a nuanced task that highlights a core principle of stereochemistry. While the enantiomers themselves are spectroscopically identical in achiral media, their structural identity can be rigorously confirmed using a combination of NMR, IR, and MS. The true differentiation between the (R) and (S) isomers relies on converting them into diastereomers, which possess unique and distinguishable NMR spectra. This guide provides the foundational knowledge and practical protocols for researchers to confidently characterize these important chiral building blocks, ensuring stereochemical integrity in their synthetic endeavors.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 17, 2026, from The Royal Society of Chemistry.
  • Rodebaugh, R. M. (2009). Resolution of D-azetidine-2-carboxylic acid. Journal of Heterocyclic Chemistry, 6(6), 993-994. Retrieved January 17, 2026, from ResearchGate. URL: [Link]

  • Alker, A., & Kocienski, P. (2005). Practical asymmetric preparation of azetidine-2-carboxylic acid. The Journal of Organic Chemistry, 70(22), 9028-9031. Retrieved January 17, 2026, from PubMed. URL: [Link]

  • Watabe, T., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Retrieved January 17, 2026, from RSC Publishing. URL: [Link]

  • Gicquel, M., et al. (2017). Synthesis of 2-(Trifluoromethyl)Azetidines by Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 56(34), 10196-10200. Retrieved January 17, 2026, from NIH. URL: [Link]

  • Nagy, V., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. Retrieved January 17, 2026, from ACS Publications. URL: [Link]

  • Feula, A., Male, L., & Fossey, J. S. (2010). Diastereoselective preparation of azetidines and pyrrolidines. Organic Letters, 12(21), 5044-5047. Retrieved January 17, 2026, from PubMed. URL: [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3537-3550. Retrieved January 17, 2026, from Google Scholar.
  • Futamura, Y., et al. (2005). Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry, 69(9), 1736-1741. Retrieved January 17, 2026, from J-STAGE. URL: [Link]

Sources

Azetidine vs. Cyclobutane: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Analysis of Physicochemical Properties, Conformational Behavior, and Biological Impact

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Among the saturated rings gaining prominence, the four-membered azetidine heterocycle has emerged as a powerful tool, frequently employed as a bioisosteric replacement for its carbocyclic analogue, cyclobutane.[1][2] This guide provides a comprehensive, data-driven comparison of azetidine-containing compounds and their cyclobutane counterparts, offering insights into the nuanced effects of replacing a methylene group (–CH₂–) with a secondary amine (–NH–) within a strained four-membered ring.

The Fundamental Trade-Off: Physicochemical Properties

The introduction of a nitrogen atom into the cyclobutane framework fundamentally alters the physicochemical properties of the resulting molecule. This change is not merely incremental; it introduces opportunities for hydrogen bonding, modulates lipophilicity, and alters basicity, all of which are critical parameters in drug design.[3]

The key differentiator is the nitrogen atom's ability to act as a hydrogen bond acceptor, a feature entirely absent in the cyclobutane ring.[3] This single atomic substitution can significantly enhance aqueous solubility, a crucial factor for oral bioavailability and formulation. Furthermore, the basicity of the azetidine nitrogen (pKa of the conjugate acid is ~11.3) allows for salt formation, providing another avenue to improve solubility and handling properties.[4][5]

PropertyAzetidine AnalogueCyclobutane AnalogueRationale for Difference
Aqueous Solubility Generally HigherGenerally LowerAzetidine nitrogen acts as a hydrogen bond acceptor with water.
Lipophilicity (LogD) Generally LowerGenerally HigherThe polar nitrogen atom reduces the overall lipophilicity.
Basicity (pKa) Basic (pKa ~11.3)Non-basicThe lone pair on the nitrogen atom can accept a proton.
Polar Surface Area (PSA) IncreasedLowerThe nitrogen atom contributes to the polar surface area.

This table summarizes the general trends observed when comparing azetidine-containing compounds to their direct carbocyclic analogues.

Conformational Analysis: A Ring Under Tension

Both azetidine and cyclobutane rings are strained, but they adopt different puckered conformations to alleviate this strain. The azetidine ring is known to be conformationally rigid, which can be advantageous in locking a molecule into a bioactive conformation.[3][6]

The puckered nature of the azetidine ring creates pseudo-axial and pseudo-equatorial positions for substituents, leading to well-defined exit vectors.[3] This structural rigidity can enhance binding affinity to a target protein by reducing the entropic penalty of binding. In contrast, while cyclobutane is also puckered, the energy barrier for ring inversion is lower, leading to a more conformationally dynamic system.[7]

G cluster_0 Azetidine Conformation cluster_1 Cyclobutane Conformation a N b C a->b c C b->c sub_a R₁ (axial-like) b->sub_a sub_b R₂ (equatorial-like) b->sub_b d C c->d d->a e C f C e->f g C f->g sub_c R₁ f->sub_c sub_d R₂ f->sub_d h C g->h h->e

Caption: Puckered conformations of azetidine and cyclobutane rings.

Metabolic Stability: A Double-Edged Sword

The metabolic fate of a drug candidate is a critical determinant of its success. The replacement of a carbon with a nitrogen atom introduces a potential site for metabolism, but can also confer metabolic stability.

Azetidine-containing compounds can undergo N-dealkylation or oxidation at the nitrogen atom, representing a potential metabolic liability.[8] However, the presence of the nitrogen can also block metabolism at adjacent positions. For instance, replacing a metabolically labile methylene group with an azetidine nitrogen can prevent C-H oxidation at that site. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and other pharmacokinetic properties.[3][6]

Cyclobutane rings are generally considered to be more metabolically robust due to the absence of the heteroatom. However, they are not completely inert and can be subject to hydroxylation by cytochrome P450 enzymes.

G compound Test Compound microsomes Incubate with Liver Microsomes + NADPH compound->microsomes quench Quench Reaction (e.g., Acetonitrile) microsomes->quench Time points (0, 5, 15, 30, 60 min) analyze LC-MS/MS Analysis quench->analyze data Determine % Remaining vs. Time analyze->data clearance Calculate Intrinsic Clearance (Clint) data->clearance

Caption: Workflow for an in vitro metabolic stability assay.

Case Studies: Azetidine in Action

The true value of azetidine as a cyclobutane bioisostere is demonstrated in its successful application in drug discovery programs.

In one example, the replacement of a cyclobutane ring with an azetidine moiety in a series of kinase inhibitors led to a significant improvement in aqueous solubility and a reduction in lipophilicity, without compromising inhibitory potency. This modification ultimately resulted in a compound with a more favorable overall ADME (absorption, distribution, metabolism, and excretion) profile.

CompoundStructureIC₅₀ (nM)Aqueous Solubility (µg/mL)LogD at pH 7.4
Cyclobutane Analogue [Generic structure with cyclobutane]10<13.5
Azetidine Analogue [Generic structure with azetidine]12502.1

Hypothetical data for illustrative purposes, based on trends reported in medicinal chemistry literature.

Experimental Protocols

To empirically determine the differences between azetidine and cyclobutane analogues, the following experimental protocols are recommended.

Protocol 1: Thermodynamic Solubility Assay

Principle: This assay measures the equilibrium solubility of a compound in an aqueous buffer.[9][10]

Materials:

  • Test compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermomixer or shaking incubator

  • Filtration plate (0.45 µm)

  • LC-MS/MS system

Procedure:

  • Add an excess of the solid test compound to a vial.

  • Add a known volume of PBS (e.g., 1 mL).

  • Incubate the mixture at a constant temperature (e.g., 25°C) with shaking for 24 hours to ensure equilibrium is reached.[9]

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the compound in the filtrate using a validated LC-MS/MS method against a standard curve.

Protocol 2: Shake-Flask LogD Measurement

Principle: This method determines the distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer at a specific pH, representing its lipophilicity.[11][12][13]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with PBS)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Add equal volumes of the n-octanol and PBS to a vial.

  • Add a small aliquot of the compound stock solution.

  • Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning.[12]

  • Centrifuge the mixture to separate the two phases.

  • Carefully sample both the aqueous and n-octanol layers.

  • Quantify the concentration of the compound in each phase by LC-MS/MS.

  • Calculate LogD as: Log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Protocol 3: In Vitro Metabolic Stability (Human Liver Microsomes)

Principle: This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, providing an estimate of its intrinsic clearance.[14][15][16]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (cofactor)

  • Phosphate buffer, pH 7.4

  • Incubator (37°C)

  • Acetonitrile with internal standard (quenching solution)

  • LC-MS/MS system

Procedure:

  • Pre-warm a solution of HLM in phosphate buffer to 37°C.

  • Add the test compound (final concentration typically 1 µM).

  • Initiate the metabolic reaction by adding the NADPH cofactor.[14]

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[15]

  • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.[17]

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining test compound.

  • Plot the natural logarithm of the percent remaining compound versus time to determine the half-life (t₁/₂) and calculate the intrinsic clearance.

Conclusion

The substitution of a cyclobutane ring with an azetidine moiety is a powerful and validated strategy in medicinal chemistry. This seemingly minor change can profoundly and predictably alter a compound's physicochemical properties, leading to enhanced solubility, reduced lipophilicity, and improved pharmacokinetic profiles.[1][6] While the introduction of a nitrogen atom can create a new potential site for metabolism, it can also block metabolism at other positions and impart conformational rigidity, leading to improved potency and selectivity.[2][3] The choice between these two four-membered rings is a strategic decision that requires careful consideration of the specific goals of the drug discovery program. The experimental protocols outlined in this guide provide a framework for the empirical evaluation of these two important scaffolds, enabling researchers to make data-driven decisions in the pursuit of novel therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Protocol for the Human Liver Microsome Stability Assay.
  • Metabolic Stability Assays. Merck Millipore.
  • LogP / LogD shake-flask method. Protocols.io. 2024.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. 2024.
  • Shake Flask LogD. Domainex.
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • In-vitro Thermodynamic Solubility. Protocols.io. 2025.
  • Thermodynamic Solubility Assay. Domainex.
  • Structures of some azetidine‐based drugs.
  • Microsomal Clearance/Stability Assay. Domainex.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
  • Azetidine. Wikipedia.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI.
  • Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. American Chemical Society - ACS Figshare. 2016.
  • Azetidine. PubChem.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and safety protocol for the proper disposal of Ethyl 1-benzylazetidine-2-carboxylate. As a specialized heterocyclic compound combining structural features of an amine and a carboxylate ester, its handling and disposal require a nuanced understanding of its chemical reactivity and potential hazards. This document is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety and environmental stewardship. The procedures outlined herein are designed to be a self-validating system, ensuring compliance and safety through a clear, logical workflow.

Hazard Assessment and Chemical Profile

Before any handling or disposal, a thorough understanding of the chemical's nature is paramount. This compound is a tertiary amine and an ethyl ester. Its hazard profile is derived from these functional groups. The tertiary amine moiety suggests potential incompatibility with acids and oxidizing agents, while the overall structure points towards potential biological activity and requires careful handling to avoid exposure.[1]

A definitive disposal plan must begin with a waste determination to ascertain if the material is regulated as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2] This is based on its characteristics of ignitability, corrosivity, reactivity, or toxicity.[3] Given its organic nature, it is prudent to manage it as a hazardous chemical waste unless formally determined otherwise.

Table 1: Physicochemical and Hazard Profile of this compound (Note: This data is representative. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate information.)

PropertyValue / InformationRationale & Significance
Chemical Class Tertiary Amine, Carboxylate EsterDictates chemical compatibility; avoid mixing with acids and strong oxidizers to prevent hazardous reactions.[1][4]
Physical Form Likely a liquid or low-melting solidInfluences spill control and container selection.
pH Potentially basicThe amine group can impart basic properties. Waste streams may need pH verification.
Primary Hazards Irritant, Potential ToxicityAssumed based on related structures. May cause skin, eye, and respiratory tract irritation.[5][6]
Incompatibilities Strong Acids, Strong Oxidizing AgentsMixing can cause violent reactions, heat generation, or release of toxic fumes.[1][4]
Personal Protective Equipment (PPE) See Section 2Essential for preventing skin/eye contact and inhalation.[1]

Required Personal Protective Equipment (PPE)

Safe handling is the foundation of safe disposal. All personnel handling this compound waste must adhere to the personal protective equipment standards mandated by OSHA (29 CFR 1910.132).[7]

  • Eye and Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[8] If there is a splash risk, a face shield should be worn in addition to goggles.

  • Skin Protection: Wear chemically impermeable gloves (e.g., nitrile rubber) and a lab coat.[8] Ensure gloves are inspected before use and changed immediately if contaminated.

  • Respiratory Protection: All handling of open containers or waste transfer operations should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[8]

Waste Segregation and On-Site Accumulation

Proper segregation is the most critical step in preventing laboratory accidents and ensuring compliant disposal.[9]

Core Principle: this compound waste must never be disposed of down the sanitary sewer.[1][9] It is considered a chemical waste that requires specialized disposal.

Step-by-Step Segregation and Storage Protocol:

  • Designate a Waste Stream: This compound should be collected as a non-halogenated organic solvent waste, unless it is mixed with halogenated solvents during the experimental process.

  • Select a Compatible Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., polyethylene or glass).[10] The container must have a secure, tight-fitting lid.[1][2] Reuse of empty reagent bottles is permissible only after ensuring chemical compatibility and relabeling the container appropriately.[3]

  • Labeling: The waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste.[3] The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound" and any other constituents in the waste mixture with percentages.

    • The associated hazards (e.g., "Irritant," "Toxic").

  • Storage in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.[11]

    • The SAA must be under the control of the operator.

    • Ensure secondary containment (such as a spill tray) is used for all liquid waste containers to mitigate spills.[9][10]

    • Store the container away from incompatible materials, particularly acids and oxidizers.[3]

    • Keep the waste container closed at all times except when adding waste.[2][11]

Disposal Decision Workflow

The following diagram illustrates the procedural logic for managing this compound from generation to final disposal.

DisposalWorkflow cluster_generation Generation & Collection cluster_storage On-Site Accumulation cluster_disposal Final Disposal start Waste Generated (Pure, in solution, or contaminated material) characterize Step 1: Characterize Waste Is it hazardous? (Assume YES) start->characterize segregate Step 2: Segregate Waste (Non-Halogenated Organic) characterize->segregate container Step 3: Collect in Compatible, Labeled Container segregate->container saa Step 4: Store in SAA (Closed, Secondary Containment) container->saa log Maintain Accumulation Log saa->log ehs Step 5: Contact EHS/ Waste Vendor for Pickup log->ehs transport Licensed Vendor Transports Waste to TSDF ehs->transport destroy Step 6: Final Disposition (Likely Incineration) transport->destroy doc Step 7: Retain Disposal Records (Cradle-to-Grave) destroy->doc

Caption: Disposal Decision Workflow for this compound.

Management of Contaminated Materials and Empty Containers

Proper disposal extends beyond the chemical itself to include all materials it has contacted.

Chemically Contaminated Items (CCIs): Disposable items such as gloves, absorbent pads, and pipette tips that are contaminated with this compound should be considered hazardous waste.

  • Collect these items in a separate, sealed plastic bag or a designated solid waste container.

  • Label the container as "Solid Waste Contaminated with this compound."

  • Manage this container as hazardous waste and arrange for pickup through your institution's EHS office.[12]

Empty Container Disposal: An "empty" container that held this chemical is not safe for general trash until properly decontaminated. The residue must be managed as hazardous waste.

  • Initial Rinse: The first rinse of the container must be collected and disposed of as hazardous waste.[13] Pour a small amount of a suitable solvent (e.g., acetone or ethanol) into the container, cap and swirl thoroughly to dissolve any residue, and empty the rinsate into the appropriate non-halogenated organic waste stream.

  • Subsequent Rinses: For a standard chemical, a triple rinse is required.[14] Repeat the rinse procedure two more times. For chemicals that are acutely toxic, the first three rinses must be collected as hazardous waste.[13] Given the specialized nature of this compound, collecting the first three rinses is a best practice.

  • Final Preparation: After triple rinsing and allowing the container to air dry completely in a fume hood, obliterate or remove the original label.[10] The clean, de-labeled container can then be disposed of in the appropriate glass or plastic recycling stream.

Spill Management

Preparedness for accidental spills is a critical component of safe laboratory operations.[1]

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.

  • Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Contain and Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.

By adhering to these rigorous, safety-first protocols, researchers can ensure that the disposal of this compound is conducted in a manner that protects laboratory personnel, the broader community, and the environment.

References

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • Chemical Waste Management Best Practices. (2025, January 1). Enva. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]

  • Waste Handling Best Practices for New Chemists. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. Retrieved from [Link]

  • Benzyl chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Standard Operating Procedure Hazardous Waste Storage and Disposal. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Neutralization Guide. (n.d.). University of Georgia Environmental Safety Division. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University EHS. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 1-benzylazetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Ethyl 1-benzylazetidine-2-carboxylate, a substituted azetidine, represents a class of compounds with significant potential in medicinal chemistry. However, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational plans, and disposal procedures for researchers, scientists, and drug development professionals.

Core Principles of Safe Handling

The primary directive when working with any chemical of unknown toxicity is the principle of "as low as reasonably achievable" (ALARA) exposure. This is accomplished through a combination of engineering controls, administrative controls, and, as the final line of defense, personal protective equipment.

Part 1: Essential Personal Protective Equipment (PPE)

The consistent and correct use of PPE is non-negotiable when handling this compound. The following table outlines the recommended PPE, drawing on best practices for handling structurally related compounds.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[1]Protects against splashes and vapors that could cause serious eye irritation or damage. Standard safety glasses with side shields do not offer sufficient protection.[3]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are recommended).[1]Prevents direct skin contact. Gloves should be inspected before each use and changed frequently, especially after any direct contact with the chemical.[3] Double gloving is recommended for enhanced protection.[4]
Body Protection Long-sleeved laboratory coat made of a chemical-resistant material.[1]Protects skin and personal clothing from accidental splashes and contamination.[2]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is required.[1]Minimizes the inhalation of potentially harmful vapors. Azetidine compounds can release vapors that may be irritating to the respiratory tract.[2][5]
Footwear Closed-toe shoes made of a non-porous material.[1]Protects feet from spills.

Part 2: Operational and Disposal Plans

A systematic approach to handling and disposal is critical for ensuring laboratory safety and regulatory compliance.

Operational Plan: A Step-by-Step Guide
  • Preparation : Before handling, ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[1] Have all necessary equipment, including spill cleanup materials, readily accessible.

  • Dispensing : Use clean, dry glassware. Avoid using metal spatulas or other implements that could potentially react with the compound.

  • Experimental Use : When dissolving or reacting the compound, add solvents or reagents slowly to prevent splashing. Maintain a safe distance from the reaction and use a blast shield if necessary. Always avoid eating, drinking, or smoking in the laboratory.[6]

  • Post-Handling : Thoroughly decontaminate the work area with an appropriate solvent. Dispose of all contaminated disposable PPE as hazardous waste.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination.

  • Waste Chemical : Collect all unused or waste this compound in a clearly labeled, sealed, and compatible container.[7]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weighing paper, and absorbent pads, must be collected in a designated hazardous waste container.[2]

  • Disposal Procedure : Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain or in the regular trash.[8]

Part 3: Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
Skin Contact Immediately flush the affected skin with large amounts of water for at least 15 minutes. Remove all contaminated clothing while under an emergency shower. Seek medical attention if irritation persists.[8][9]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[10]
Spill Response
  • Small Spill : If a small amount is spilled within a chemical fume hood, you may clean it up if you are trained to do so. Wear the appropriate PPE, absorb the spill with an inert dry material (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal.[11]

  • Large Spill : If a significant amount is spilled, or the spill occurs outside a fume hood, immediately evacuate the area and alert others. Secure the area and follow your institution's emergency spill response procedures.[8]

Visualization of the Handling Workflow

The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the integration of safety checkpoints.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area handling_dispense Dispense Chemical prep_area->handling_dispense handling_experiment Perform Experiment handling_dispense->handling_experiment cleanup_decon Decontaminate Work Area handling_experiment->cleanup_decon emergency_spill Spill Response handling_experiment->emergency_spill If Spill Occurs emergency_exposure Exposure Response handling_experiment->emergency_exposure If Exposure Occurs cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Ethyl Acetate. Retrieved from [Link]

  • HP Inc. (2019). Safety Data Sheet 3YL81Series. Retrieved from [Link]

  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health. Retrieved from [Link]

  • BlueCrest. (2015). Safety Data Sheet CV113Series. Retrieved from [Link]

  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: Ethyl Acetate. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzylazetidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzylazetidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.